N-(4-acetylphenyl)-4-isopropylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)14-4-6-16(7-5-14)18(21)19-17-10-8-15(9-11-17)13(3)20/h4-12H,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDEIFVMBNURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357997 | |
| Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352689-64-6 | |
| Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-acetylphenyl)-4-isopropylbenzamide
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis, purification, and characterization of the novel compound N-(4-acetylphenyl)-4-isopropylbenzamide. The synthesis is achieved through a robust Schotten-Baumann reaction, a classic and reliable method for amide bond formation. This document outlines the mechanistic underpinnings of the synthetic strategy, offers a step-by-step experimental procedure, and details the analytical techniques required to verify the structure and purity of the final product. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the practical aspects of laboratory execution.
Introduction and Strategic Rationale
N-substituted benzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The structural framework of N-(4-acetylphenyl)-4-isopropylbenzamide combines a 4-acetylphenyl moiety, a common feature in pharmacologically active molecules, with a 4-isopropylbenzoyl group. This design creates a molecule with potential for further chemical modification, for instance, at the acetyl group, to generate libraries of related compounds for screening.[2]
The chosen synthetic pathway is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[3][4] This method is advantageous due to its high efficiency, operational simplicity, and the ready availability of the starting materials: 4-aminoacetophenone and 4-isopropylbenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, providing a direct and high-yielding route to the target amide.[3][5]
Synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide
Reaction Mechanism: The Schotten-Baumann Reaction
The synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide is achieved by reacting 4-aminoacetophenone with 4-isopropylbenzoyl chloride under basic conditions. The mechanism involves the following key steps:[3][4][5][6][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-isopropylbenzoyl chloride. This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by the base (in this case, aqueous sodium hydroxide) to yield the final N-(4-acetylphenyl)-4-isopropylbenzamide. The base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[5][6]
Experimental Protocol
Materials and Reagents:
-
4-Aminoacetophenone (C₈H₉NO, MW: 135.16 g/mol )
-
4-Isopropylbenzoyl chloride (C₁₀H₁₁ClO, MW: 182.65 g/mol )
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Deionized Water
Safety Precautions:
-
4-Aminoacetophenone: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[8][9][10][11]
-
4-Isopropylbenzoyl chloride: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[12][13]
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
-
Hydrochloric Acid: May be corrosive to metals. Causes severe skin burns and eye damage.
-
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 50 mL of dichloromethane.
-
Base Addition: To the stirring solution, add 25 mL of a 10% aqueous sodium hydroxide solution. The mixture will be biphasic.
-
Acylation: While stirring vigorously, add 4-isopropylbenzoyl chloride (1.83 g, 10 mmol) dropwise to the mixture over 10-15 minutes. The reaction is exothermic, and a white precipitate may begin to form.[]
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (dichloromethane) layer.
-
Washing: Wash the organic layer sequentially with:
-
25 mL of 1M HCl to remove any unreacted 4-aminoacetophenone and base.
-
25 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
25 mL of brine to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.
Purification by Recrystallization
Recrystallization is the preferred method for purifying the crude amide product.[15]
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many amides.[15]
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold ethanol and then dry them in a vacuum oven to remove any residual solvent.
Characterization of N-(4-acetylphenyl)-4-isopropylbenzamide
Physical Properties
The purified product should be a white to off-white crystalline solid. A sharp melting point range is indicative of high purity.
Spectroscopic Analysis
A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule. For a secondary amide, a characteristic pattern of peaks is expected:[16]
-
N-H Stretch: A single, sharp peak around 3300 cm⁻¹.
-
C=O (Amide I) Stretch: An intense peak between 1680-1630 cm⁻¹.
-
N-H Bend (Amide II): A strong peak between 1570-1515 cm⁻¹.[16]
-
C=O (Ketone) Stretch: A strong peak around 1675 cm⁻¹.
-
Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹ for the isopropyl group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the detailed structure of the synthesized molecule.
-
¹H NMR (Expected Chemical Shifts, δ in ppm):
-
Amide N-H: A broad singlet, typically downfield (> 8.0 ppm).
-
Aromatic Protons: A series of doublets and multiplets in the range of 7.0-8.5 ppm. The protons on the acetylphenyl ring adjacent to the acetyl group will be the most deshielded.
-
Isopropyl CH: A septet around 3.0 ppm.
-
Acetyl CH₃: A singlet around 2.6 ppm.[17]
-
Isopropyl CH₃: A doublet around 1.2 ppm.
-
-
¹³C NMR (Expected Chemical Shifts, δ in ppm):
-
Ketone C=O: ~197 ppm.
-
Amide C=O: ~166 ppm.
-
Aromatic Carbons: Multiple signals between 118-145 ppm.
-
Isopropyl CH: ~34 ppm.
-
Acetyl CH₃: ~26 ppm.
-
Isopropyl CH₃: ~24 ppm.
-
C. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₈H₁₉NO₂, MW = 281.35 g/mol ).
-
Fragmentation Pattern: A common fragmentation pathway for N-aryl amides is the cleavage of the amide (N-CO) bond, which would result in the formation of an acylium ion.[18][19] Key expected fragments would include:
-
m/z = 147: [C₁₀H₁₁O]⁺ (4-isopropylbenzoyl cation)
-
m/z = 134: [C₈H₈NO]⁺ (radical cation from the 4-aminoacetophenone portion after cleavage)
-
Data Summary and Visualization
Summary of Product Characteristics
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Appearance | White to off-white crystalline solid |
| FTIR (cm⁻¹) | ~3300 (N-H), ~1675 (C=O, ketone), ~1650 (C=O, amide) |
| ¹H NMR (ppm) | Signals at ~8.5 (NH), 8.0-7.2 (Ar-H), 3.0 (CH), 2.6 (CH₃), 1.2 (CH₃) |
| MS (m/z) | 281 (M⁺), 147, 134 |
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and characterization.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide via the Schotten-Baumann reaction. The protocol provides a clear, step-by-step procedure for synthesis and purification, emphasizing safety and causality behind experimental choices. The outlined characterization techniques—FTIR, NMR, and Mass Spectrometry—form a self-validating system to confirm the identity and purity of the final product. This document serves as an authoritative resource for chemists, enabling the successful preparation and verification of this novel compound for further research and development.
References
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Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
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Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
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J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23). Available from: [Link]
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Chemistry Notes. Schotten Baumann reaction: Introduction, mechanism, procedure. (2023-08-23). Available from: [Link]
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Carl ROTH. Safety Data Sheet: 4'-Aminoacetophenone. Available from: [Link]
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oxfordlabchem.com. material safety data sheet - 4-amino acetophenone. Available from: [Link]
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PubChem. 4-Isopropylbenzoyl chloride | C10H11ClO | CID 2759486. Available from: [Link]
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Anonymous. Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. (2024-07-31). Available from: [Link]
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Astech Ireland. Safety Data Sheet: 4'-Aminoacetophenone. Available from: [Link]
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Carl ROTH. Safety Data Sheet: 4'-Aminoacetophenone. Available from: [Link]
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Fisher Scientific. Amide Synthesis. Available from: [Link]
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National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018-06-12). Available from: [Link]
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ResearchGate. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF. Available from: [Link]
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PubChem. 4-Isopropylbenzyl chloride | C10H13Cl | CID 74916. Available from: [Link]
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PubMed. Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Available from: [Link]
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RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017-02-14). Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Available from: [Link]
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Chrominfo. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25). Available from: [Link]
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Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018-11-19). Available from: [Link]
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ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (2025-08-09). Available from: [Link]
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National Institutes of Health. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021-01-22). Available from: [Link]
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Chemguide. the preparation of amides. Available from: [Link]
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physicochemical properties of N-(4-acetylphenyl)-4-isopropylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-4-isopropylbenzamide
Abstract
N-substituted benzamides represent a cornerstone scaffold in medicinal chemistry and materials science, prized for their structural versatility and wide range of biological activities. This guide introduces N-(4-acetylphenyl)-4-isopropylbenzamide, a novel derivative with potential for tailored pharmacological and material properties. As this compound is not extensively documented in public literature, this document serves as a foundational technical guide for researchers. It provides a comprehensive overview based on established chemical principles and data from analogous structures, covering predicted physicochemical properties, a detailed synthetic protocol, a complete characterization workflow, and robust methodologies for experimental property determination. This guide is designed to empower researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate this promising molecule.
Compound Identification and Predicted Physicochemical Profile
A thorough understanding of a compound's identity and physicochemical nature is the first step in any research endeavor. These properties govern solubility, membrane permeability, and formulation feasibility, making them critical for drug development. The following data for N-(4-acetylphenyl)-4-isopropylbenzamide are computationally predicted and await experimental verification.
| Identifier | Value |
| IUPAC Name | N-(4-acetylphenyl)-4-(propan-2-yl)benzamide |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
| InChI Key | (Predicted) Based on structure |
| CAS Number | Not yet assigned |
| Predicted Physicochemical Property | Value | Rationale & Significance |
| Physical State | Solid | Predicted based on high molecular weight and amide functionality. |
| XLogP3 | ~4.0 | A positive logP value suggests the compound is lipophilic (hydrophobic), indicating low aqueous solubility but potential for good membrane permeability. This is calculated based on analogues like 4-isopropyl-n-phenylbenzamide (XLogP3: 3.7)[1] and N-(4-acetylphenyl)benzamide (XLogP3: 2.3)[2]. |
| Aqueous Solubility | Low | Directly correlated with the high predicted LogP value. The molecule's large nonpolar surface area outweighs the polar amide and ketone groups.[3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Ketone C=O) | Influences solubility and receptor binding interactions. |
| pKa (Amide N-H) | ~17-18 | The amide proton is generally considered non-acidic under physiological conditions.[4] |
| Rotatable Bonds | 4 | Provides conformational flexibility, which can be crucial for binding to biological targets. |
Synthetic Strategy and Rationale
The logical approach to synthesizing N-(4-acetylphenyl)-4-isopropylbenzamide is through amide bond formation, a cornerstone reaction in organic chemistry. The structure can be retrosynthetically disconnected at the amide linkage to reveal its two primary precursors.
The most robust and widely adopted method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with a reactive carboxylic acid derivative, typically an acyl chloride, in the presence of a base.[4]
Detailed Synthetic Protocol
This protocol outlines a two-step process starting from commercially available precursors.
Step 1: Synthesis of 4-isopropylbenzoyl chloride
-
Causality: 4-isopropylbenzoic acid is not reactive enough to directly form an amide bond with the aniline derivative. It must first be converted to the more electrophilic acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (HCl and SO₂) are gases, which simplifies purification.[5]
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood, add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation).
-
The resulting crude 4-isopropylbenzoyl chloride is a liquid and can often be used in the next step without further purification.
-
Step 2: Synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide
-
Causality: The highly reactive 4-isopropylbenzoyl chloride is now coupled with 4-aminoacetophenone. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the HCl generated during the reaction, preventing it from protonating the amine reactant and rendering it unreactive.[5][6]
-
Methodology:
-
Dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (TEA, ~1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM)) in a round-bottom flask under an inert atmosphere.
-
Cool the flask in an ice bath (0°C).
-
Dissolve the crude 4-isopropylbenzoyl chloride (from Step 1, ~1.05 eq) in a small amount of anhydrous DCM.
-
Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring. A precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion (monitored by TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization and Verification Workflow
Confirming the identity and purity of a newly synthesized compound is paramount. A multi-technique approach ensures a self-validating system of characterization.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Signals:
-
Isopropyl group: A doublet around δ 1.2-1.3 ppm (6H, -CH(CH₃ )₂) and a septet around δ 3.0-3.1 ppm (1H, -CH (CH₃)₂).
-
Acetyl group: A singlet around δ 2.6 ppm (3H, -COCH₃ ).
-
Aromatic Protons: Multiple doublets and multiplets in the range of δ 7.3-8.0 ppm (8H total). The protons adjacent to the carbonyl groups will be further downfield.
-
Amide Proton: A broad singlet, typically downfield (> δ 8.0 ppm), which is exchangeable with D₂O.
-
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
IR (Infrared) Spectroscopy:
-
Mass Spectrometry (MS):
-
Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 281.14. For ESI in positive mode, the protonated molecule [M+H]⁺ at m/z 282.15 would be expected.[10]
-
Thermal Analysis
-
DSC (Differential Scanning Calorimetry): This technique is essential for determining the melting point (Tm) and assessing the purity of the crystalline solid.[11] A sharp, single endotherm is indicative of a high-purity compound. DSC can also reveal polymorphisms if different crystal forms exist.[11][12]
-
TGA (Thermogravimetric Analysis): TGA measures the change in mass as a function of temperature.[13] For this compound, TGA will determine the thermal stability and decomposition temperature. A stable compound will show no significant mass loss until it reaches its decomposition point.
Experimental Protocols for Physicochemical Determination
The following protocols provide a framework for the experimental validation of the predicted properties.
Solubility Determination
A qualitative solubility analysis provides foundational knowledge of the compound's behavior in various media, which is crucial for formulation and biological testing.[14][15]
-
Protocol:
-
Place approximately 25 mg of the compound into separate small test tubes.
-
To the first tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for dissolution.
-
If insoluble in water, test sequentially in separate tubes with 0.75 mL of:
-
5% aqueous HCl (dissolution indicates a basic functional group).
-
5% aqueous NaOH (dissolution indicates an acidic functional group).
-
Cold, concentrated H₂SO₄ (dissolution, often with a color change, indicates the presence of neutral atoms like oxygen or nitrogen).[14]
-
-
Record the compound as soluble or insoluble in each solvent. Based on its structure, N-(4-acetylphenyl)-4-isopropylbenzamide is expected to be insoluble in water, 5% HCl, and 5% NaOH, but soluble in concentrated H₂SO₄.
-
Lipophilicity (LogP) Determination: Shake-Flask Method
LogP, the partition coefficient between n-octanol and water, is the gold standard measure of lipophilicity. The shake-flask method is the most direct way to measure it.[16]
-
Causality: This method physically partitions the solute between two immiscible liquid phases (n-octanol and water). By measuring the concentration in each phase at equilibrium, a direct calculation of the partition coefficient is achieved.[16][17]
-
Protocol:
-
Prepare a stock solution of the compound in n-octanol (pre-saturated with water).
-
Add a known volume of this stock solution to a vessel containing a known volume of water (pre-saturated with n-octanol).
-
Seal the vessel and shake vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]) .[17]
-
Thermal Analysis Protocol
-
Causality: DSC measures heat flow into or out of a sample relative to a reference as a function of temperature, allowing detection of thermal events like melting. TGA measures mass changes, revealing thermal stability.[12][13][18]
-
Protocol (DSC/TGA):
-
Accurately weigh 2-5 mg of the purified, dry compound into an appropriate sample pan (typically aluminum for DSC, platinum or alumina for TGA).
-
Place the pan into the instrument furnace. An empty, sealed pan should be used as a reference for DSC.
-
Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
For DSC, record the heat flow versus temperature to identify the onset and peak of the melting endotherm.
-
For TGA, record the sample weight versus temperature to determine the temperature at which significant mass loss (decomposition) begins.
-
References
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Biological Activity of N-(4-acetylphenyl)-4-isopropylbenzamide Derivatives: A Framework for Novel Therapeutic Development
An In-Depth Technical Guide
Disclaimer: The specific chemical class of N-(4-acetylphenyl)-4-isopropylbenzamide derivatives represents a novel area of chemical space with limited data available in public scientific literature. This guide, therefore, presents a comprehensive theoretical and methodological framework to direct future research. The experimental data, protocols, and mechanisms described herein are based on established principles and structure-activity relationships observed in analogous N-substituted benzamide compounds, serving as an illustrative template for the discovery and characterization of this promising new scaffold.[1][2]
Abstract
The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[2] This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a novel class of compounds: N-(4-acetylphenyl)-4-isopropylbenzamide derivatives. We delineate a robust synthetic protocol and present a data-driven hypothesis on their potential as anticancer and antimicrobial agents. This document details validated, step-by-step experimental protocols for in vitro screening, including cytotoxicity assays against human cancer cell lines and antimicrobial susceptibility testing. Furthermore, we explore the plausible mechanisms of action through a discussion of structure-activity relationships (SAR) and in silico molecular docking studies. This guide is intended to serve as a foundational resource for researchers in drug discovery, providing the necessary theoretical and practical insights to investigate this unexplored class of molecules.
Introduction: The Therapeutic Potential of the Benzamide Scaffold
N-substituted benzamides are a cornerstone of modern medicinal chemistry, renowned for their structural versatility and wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2] The core structure, consisting of a benzoyl group linked to a nitrogen atom, allows for extensive chemical modification at both the benzoyl and N-aryl/alkyl moieties. This adaptability enables the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.
The specific scaffold of N-(4-acetylphenyl)-4-isopropylbenzamide combines several features of high medicinal interest:
-
The 4-isopropylbenzoyl moiety: The isopropyl group provides a lipophilic character that can enhance membrane permeability and facilitate hydrophobic interactions within protein binding pockets.
-
The amide linker: This group is a stable, key hydrogen bond donor and acceptor, critical for molecular recognition and binding to biological targets.
-
The N-(4-acetylphenyl) moiety: The acetyl group offers a potential site for further derivatization and acts as a strong hydrogen bond acceptor, which can be pivotal for target engagement.
This guide outlines a hypothetical yet scientifically grounded exploration into the biological potential of this scaffold, focusing on its anticancer and antimicrobial activities.
Synthesis and Characterization
The most direct and established method for synthesizing N-substituted benzamides is through an acylation reaction, such as the Schotten-Baumann reaction, which involves the coupling of an amine with an acyl chloride.[1] This approach is proposed for the synthesis of the parent compound, N-(4-acetylphenyl)-4-isopropylbenzamide, from readily available commercial precursors.
General Synthesis Workflow
The synthesis can be efficiently achieved by reacting 4-isopropylbenzoyl chloride with 1-(4-aminophenyl)ethan-1-one in the presence of a base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of the core compound.
Detailed Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(4-aminophenyl)ethan-1-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes with constant stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with distilled water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-acetylphenyl)-4-isopropylbenzamide.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Evaluation of Anticancer Activity
Derivatives of benzamide and related scaffolds have shown significant potential as anticancer agents by interfering with critical cellular processes like cell division and signal transduction.[3][4] We hypothesize that N-(4-acetylphenyl)-4-isopropylbenzamide derivatives could exhibit cytotoxic effects on cancer cells by inhibiting key protein kinases involved in proliferation signaling.
Postulated Mechanism: Inhibition of a Proliferation-Associated Kinase (PAK)
Many N-substituted heterocyclic compounds function as ATP-competitive kinase inhibitors.[4] We postulate that these benzamide derivatives could target a hypothetical Proliferation-Associated Kinase (PAK), which is a key node in a signaling cascade that promotes cell growth and survival. Inhibition of PAK would block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway inhibited by the derivative.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against various human cancer cell lines.[5]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
Hypothetical Structure-Activity Relationship (SAR) Data
The following table presents hypothetical IC₅₀ values for a series of derivatives to illustrate a potential SAR.
| Compound ID | R¹ Substitution (Benzoyl Ring) | R² Substitution (N-phenyl Ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
| Parent-01 | 4-isopropyl | 4-acetyl | 15.2 | 18.5 |
| Deriv-02 | 4-tert-butyl | 4-acetyl | 12.8 | 15.1 |
| Deriv-03 | 4-isopropyl | 4-cyano | 8.5 | 10.2 |
| Deriv-04 | 4-isopropyl | 4-nitro | 5.1 | 6.8 |
| Deriv-05 | 4-chloro | 4-acetyl | 25.6 | 30.1 |
| Doxorubicin | - | - | 0.8 | 1.1 |
SAR Insights:
-
Increasing the steric bulk on the benzoyl ring (Deriv-02 vs. Parent-01) shows a modest improvement in activity.
-
Replacing the acetyl group on the N-phenyl ring with stronger electron-withdrawing groups like cyano (Deriv-03) or nitro (Deriv-04) significantly enhances cytotoxic potency, suggesting that electronic effects in this region are critical for target interaction.
-
Replacing the lipophilic isopropyl group with a less lipophilic, electron-withdrawing chloro group (Deriv-05) diminishes activity, highlighting the importance of the hydrophobic pocket interaction.
Evaluation of Antimicrobial Activity
The structural features of benzamides are also present in various antimicrobial agents. Their ability to mimic endogenous molecules allows them to interfere with essential bacterial metabolic pathways.
Postulated Mechanism: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamides, which are structurally analogous to benzamides, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] We hypothesize that N-(4-acetylphenyl)-4-isopropylbenzamide derivatives could similarly occupy the p-aminobenzoic acid (PABA) binding site of DHPS, thereby blocking folate synthesis and arresting bacterial growth.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of the compounds can be determined by finding the MIC using the broth microdilution method against representative bacterial strains.[7]
-
Bacterial Strains: Use Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB), typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Antimicrobial Activity Data
| Compound ID | R¹ Substitution | R² Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent-01 | 4-isopropyl | 4-acetyl | 128 | >256 |
| Deriv-03 | 4-isopropyl | 4-cyano | 64 | 128 |
| Deriv-04 | 4-isopropyl | 4-nitro | 32 | 64 |
| Deriv-06 | 4-isopropyl | 3-amino-4-acetyl | 16 | 32 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
SAR Insights:
-
The parent compound shows weak activity, primarily against Gram-positive bacteria.
-
The introduction of strong electron-withdrawing groups (Deriv-03, Deriv-04) improves activity against both strains, suggesting enhanced binding to the target enzyme.
-
The addition of an amino group (Deriv-06) further enhances potency, possibly by mimicking the primary amine of the natural substrate PABA, leading to stronger interactions within the DHPS active site.
Computational Modeling: Molecular Docking
Molecular docking studies can provide valuable insights into the plausible binding modes of these derivatives within the active site of a target protein, helping to rationalize the observed SAR and guide further optimization.[6][8]
In Silico Docking Workflow
The workflow involves preparing the protein target and the ligand (derivative) for simulation, followed by the docking calculation to predict the most favorable binding pose and energy.
Caption: A standard workflow for molecular docking studies.
Hypothetical Docking Results into PAK
A docking study of the most active hypothetical anticancer compound, Deriv-04 , into the ATP-binding site of PAK could reveal:
-
Hydrogen Bonding: The nitro group and the amide carbonyl oxygen acting as hydrogen bond acceptors with backbone NH groups of hinge region residues (e.g., Leu, Val). The amide N-H could act as a hydrogen bond donor.
-
Hydrophobic Interactions: The 4-isopropylphenyl ring fitting snugly into a hydrophobic pocket defined by aliphatic and aromatic residues (e.g., Ala, Val, Leu, Phe).
-
Pi-Stacking: The N-phenyl ring forming a potential pi-stacking interaction with a phenylalanine or tyrosine residue in the active site.
These favorable interactions would result in a low binding energy score, providing a structural basis for the compound's high hypothetical potency.
Conclusion and Future Perspectives
This guide establishes a comprehensive, albeit theoretical, foundation for investigating the biological activities of N-(4-acetylphenyl)-4-isopropylbenzamide derivatives. The outlined synthetic routes are robust, and the proposed biological assays represent industry standards for preliminary screening. The hypothetical SAR data, supported by mechanistic postulations and computational modeling, strongly suggest that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents.
Future work should focus on the synthesis and empirical testing of these derivatives to validate the hypotheses presented.[2] Subsequent efforts should include:
-
Lead Optimization: Expanding the library of derivatives to refine the SAR and improve potency and selectivity.
-
Mechanism Elucidation: Utilizing biochemical and biophysical assays to confirm the molecular target and mechanism of action.
-
In Vivo Studies: Advancing the most promising leads into animal models to evaluate efficacy and safety.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to determine their drug-likeness.
The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics.
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A Strategic Guide to Unveiling the Therapeutic Potential of N-(4-acetylphenyl)-4-isopropylbenzamide: A Hypothesis-Driven Approach to Target Identification and Validation
Executive Summary
N-(4-acetylphenyl)-4-isopropylbenzamide is a novel benzamide derivative with an as-yet uncharacterized biological activity profile. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications in oncology, inflammation, and neurology. However, public domain literature and chemical databases lack specific biological data for this particular compound.[1][2] This guide, therefore, presents a hypothesis-driven framework for the systematic investigation of N-(4-acetylphenyl)-4-isopropylbenzamide. We will deconstruct its chemical features to postulate plausible therapeutic targets based on established activities of structurally related molecules. This document serves as a comprehensive roadmap for researchers and drug development professionals, detailing a phased experimental approach—from broad phenotypic screening to specific in vitro and in vivo target validation—to unlock the therapeutic potential of this promising compound.
Structural Analysis and Formulation of Primary Hypotheses
The structure of N-(4-acetylphenyl)-4-isopropylbenzamide presents two key moieties connected by a central amide linkage: the 4-isopropylbenzoyl group and the N-(4-acetylphenyl) group . By analyzing the known biological activities of compounds containing these and similar structures, we can formulate several primary hypotheses regarding its potential mechanism of action and therapeutic targets.
-
Hypothesis 1: Anti-Inflammatory Activity via Modulation of the NF-κB and Prostaglandin Pathways. The benzamide class of molecules has well-documented anti-inflammatory properties.[3] Studies on N-substituted benzamides have demonstrated the ability to inhibit the production of key inflammatory mediators like Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in cellular models of inflammation.[4][5] This is often achieved through the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.[3] The N-phenylbenzamide core of our target compound is structurally analogous to molecules known to exert such effects.
-
Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition. Certain N-benzylbenzamide scaffolds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization.[6] This mechanism is a clinically validated strategy for cancer chemotherapy. The overall structure of N-(4-acetylphenyl)-4-isopropylbenzamide shares features with these tubulin inhibitors, making this a plausible, high-value therapeutic target to investigate.
-
Hypothesis 3: Analgesic Properties through Opioid Receptor Modulation or Other Pain-Related Targets. The anilide substructure (an N-phenylamide) is a key feature of potent analgesic agents, including fentanyl and its derivatives, which are potent opioid receptor agonists.[7] While our compound is structurally distinct from classical opioids, the presence of this pharmacophore warrants an investigation into its potential interaction with opioid receptors or other targets within the pain signaling cascade.[8]
The following diagram outlines the logical flow of our proposed investigation, beginning with these primary hypotheses.
A Phased Experimental Protocol for Target Validation
This section provides detailed, step-by-step methodologies for testing our primary hypotheses. The causality behind experimental choices is emphasized to ensure a self-validating and logical research progression.
Phase 2.1: In Vitro Screening for Anti-Inflammatory Activity
Rationale: This initial set of experiments is designed to quickly and cost-effectively determine if the compound has anti-inflammatory properties by measuring its effect on key inflammatory mediators. We will use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory response in macrophages, a key cell type in innate immunity.
Protocol 2.1.1: Macrophage Cytokine and Prostaglandin Release Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N-(4-acetylphenyl)-4-isopropylbenzamide in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Pre-treat the cells with the compound dilutions for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
Inflammatory Challenge: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantification of Mediators:
-
TNF-α and IL-6: Use commercially available ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.
-
PGE2: Use a commercially available PGE2 EIA kit to quantify its concentration.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for the inhibition of each mediator.
Protocol 2.1.2: NF-κB Reporter Assay
Rationale: To determine if the observed anti-inflammatory effects are mediated by the NF-κB pathway, a reporter assay will be used. This provides a direct readout of NF-κB transcriptional activity.
-
Cell Line: Use a stable cell line (e.g., HEK293) that co-expresses a NF-κB response element-driven luciferase reporter gene.
-
Transfection and Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with N-(4-acetylphenyl)-4-isopropylbenzamide (0.1 µM to 100 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase) and calculate the IC₅₀ value.
The hypothesized signaling pathway for NF-κB inhibition is depicted below.
Phase 2.2: In Vitro Assay for Anticancer Activity
Rationale: To test the hypothesis that the compound acts as a mitotic inhibitor, we will use a cell-free tubulin polymerization assay. This directly measures the compound's effect on the assembly of microtubules, a hallmark of this class of anticancer agents.
Protocol 2.2.1: Cell-Free Tubulin Polymerization Assay
-
Reagents: Use a commercially available tubulin polymerization assay kit which includes purified bovine tubulin (>99% pure), GTP, and a fluorescence reporter (e.g., DAPI).
-
Assay Preparation: Reconstitute tubulin in a general tubulin buffer to a final concentration of 3 mg/mL. Prepare a reaction mixture containing the tubulin, GTP, and the fluorescence reporter in a 96-well plate suitable for fluorescence measurement.
-
Compound Addition: Add N-(4-acetylphenyl)-4-isopropylbenzamide at various concentrations (0.1 µM to 100 µM). Include a vehicle control (DMSO), a positive control for inhibition (e.g., Nocodazole, 10 µM), and a positive control for polymerization enhancement (e.g., Paclitaxel, 10 µM).
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 450 nm).
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value.
Phase 2.3: In Vitro Screening for Analgesic Activity
Rationale: To explore potential analgesic properties, the initial step is to determine if the compound binds to any of the primary opioid receptors. A competitive radioligand binding assay is the gold standard for this purpose.
Protocol 2.3.1: Opioid Receptor Radioligand Binding Assay
-
Membrane Preparation: Use commercially available cell membrane preparations from cells stably expressing human µ (mu), δ (delta), and κ (kappa) opioid receptors.
-
Radioligand: Use a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of N-(4-acetylphenyl)-4-isopropylbenzamide (0.1 nM to 10 µM).
-
Controls:
-
Total Binding: Membrane + radioligand (no competitor).
-
Non-specific Binding: Membrane + radioligand + a high concentration of a non-labeled universal opioid agonist (e.g., Naloxone, 10 µM).
-
-
Incubation and Filtration: Incubate the plates to allow binding to reach equilibrium. Rapidly harvest the contents onto glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibitory constant (Ki).
Data Presentation and Interpretation
The data generated from the in vitro assays should be summarized in a clear, tabular format to facilitate comparison and decision-making for subsequent in vivo studies.
Table 1: Hypothetical In Vitro Activity Profile of N-(4-acetylphenyl)-4-isopropylbenzamide
| Assay Type | Target/Mediator | Endpoint | Result (IC₅₀ / Ki) |
| Anti-inflammatory | |||
| Macrophage Assay | TNF-α Release | IC₅₀ | e.g., 5.2 µM |
| IL-6 Release | IC₅₀ | e.g., 8.1 µM | |
| PGE2 Release | IC₅₀ | e.g., 4.5 µM | |
| Reporter Assay | NF-κB Activity | IC₅₀ | e.g., 2.3 µM |
| Anticancer | |||
| Polymerization Assay | Tubulin Polymerization | IC₅₀ | e.g., > 100 µM |
| Analgesic | |||
| Binding Assay | µ-Opioid Receptor | Ki | e.g., > 10 µM |
| δ-Opioid Receptor | Ki | e.g., > 10 µM | |
| κ-Opioid Receptor | Ki | e.g., > 10 µM |
Interpretation: Based on this hypothetical data, N-(4-acetylphenyl)-4-isopropylbenzamide shows promising anti-inflammatory activity, likely mediated through the NF-κB pathway. It does not appear to be a potent tubulin polymerization inhibitor or a direct opioid receptor binder at the concentrations tested. Therefore, the most logical next step is to validate the anti-inflammatory effects in a relevant in vivo model.
In Vivo Model Validation
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a standard and well-characterized model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents.
-
Animals: Use male Wistar rats (180-200 g).
-
Grouping: Acclimatize animals and divide them into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
N-(4-acetylphenyl)-4-isopropylbenzamide (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the compound or vehicle orally one hour before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical significance can be determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
Conclusion and Future Directions
This guide outlines a logical and efficient strategy for the initial characterization of N-(4-acetylphenyl)-4-isopropylbenzamide. By leveraging a hypothesis-driven approach grounded in the known pharmacology of the benzamide scaffold, researchers can systematically and efficiently probe the compound's most probable therapeutic activities. The proposed workflow, from targeted in vitro assays to a confirmatory in vivo model, provides a clear path to a go/no-go decision for further development. Positive results, particularly in the in vivo inflammation model, would warrant progression to more advanced studies, including pharmacokinetic profiling, toxicology assessments, and structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties.
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In Silico Prediction of N-(4-acetylphenyl)-4-isopropylbenzamide Bioactivity: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities. These computational techniques enable the prediction of biological activity, potential therapeutic targets, and pharmacokinetic profiles, thereby streamlining the research and development pipeline. This technical guide provides a comprehensive, in-depth walkthrough of a complete in silico workflow to predict the bioactivity of N-(4-acetylphenyl)-4-isopropylbenzamide, a novel compound with no pre-existing biological data.
This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the scientific rationale behind each step, ensuring a self-validating and robust predictive system. We will navigate from initial molecular characterization and target identification to advanced computational modeling techniques including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All methodologies are grounded in established scientific principles and supported by authoritative references.
Introduction: The Compound and the Challenge
N-(4-acetylphenyl)-4-isopropylbenzamide is a novel molecule belonging to the N-substituted benzamide class of compounds. This chemical family is recognized for its diverse pharmacological activities, with members acting as anticancer, antipsychotic, and antimicrobial agents, among others.[1] The specific substitution pattern of an acetylphenyl group and an isopropylbenzoyl moiety suggests unique electronic and steric properties that warrant investigation.
The primary challenge with a new chemical entity is the lack of experimental data. Traditional in vitro and in vivo screening methods are resource-intensive. Therefore, we turn to a structured in silico approach to generate initial hypotheses about the compound's potential biological activity and drug-like properties. This predictive workflow allows for the prioritization of compounds for synthesis and experimental testing.[2][3]
Compound of Interest:
| Identifier | Value |
| IUPAC Name | N-(4-acetylphenyl)-4-isopropylbenzamide |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
The In Silico Bioactivity Prediction Workflow
Our predictive workflow is a multi-step process designed to build a comprehensive profile of the compound's potential biological function. Each step informs the next, creating a logical and scientifically rigorous narrative.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Foundational Analysis: QSAR and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[2][4] The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities.[4]
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[5][6]
Rationale and Causality
For a novel compound like N-(4-acetylphenyl)-4-isopropylbenzamide, a ligand-based approach is initially employed as the biological target is unknown.[5] By analyzing databases of known active compounds with structural similarities (i.e., other N-substituted benzamides), we can develop QSAR models and identify common pharmacophoric features. This provides initial clues as to the potential bioactivity of our compound.[1][7]
Experimental Protocol: Ligand-Based Pharmacophore and QSAR Model Development
-
Dataset Curation: A dataset of N-substituted benzamide derivatives with known biological activity against a range of targets is compiled from chemical databases such as ChEMBL and PubChem.
-
Descriptor Calculation: For each molecule in the dataset, a wide range of physicochemical and structural descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties) are calculated using software like RDKit or PaDEL-Descriptor.
-
Feature Selection: Statistical methods, such as principal component analysis or recursive feature elimination, are used to identify the most relevant descriptors that correlate with biological activity.
-
Model Building (QSAR): A mathematical model is constructed using machine learning algorithms (e.g., multiple linear regression, support vector machines, or random forest) to relate the selected descriptors to the observed biological activity.[2]
-
Pharmacophore Generation: A set of active benzamide derivatives is aligned to identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. A consensus pharmacophore model is then generated using software like PharmaGist or LigandScout.[5]
-
Model Validation: The predictive power of the QSAR and pharmacophore models is rigorously validated using internal (cross-validation) and external test sets of compounds not used in model development.[2]
Target Identification and Molecular Docking
Based on the initial QSAR and pharmacophore analysis, and a review of existing literature on benzamide derivatives, a potential biological target can be hypothesized. Benzamide derivatives have been shown to act as inhibitors of various enzymes, including glycogen phosphorylase.[2] For this guide, we will proceed with the hypothesis that N-(4-acetylphenyl)-4-isopropylbenzamide may target Glycogen Phosphorylase (GP) , a key enzyme in carbohydrate metabolism.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[8] This allows for the estimation of binding affinity and the visualization of key molecular interactions.
Rationale and Causality
By docking our compound into the active site of glycogen phosphorylase, we can predict its binding mode and estimate the strength of the interaction. A strong predicted binding affinity would support our hypothesis and justify further experimental investigation. The docking results also provide insights into the specific amino acid residues involved in the interaction, which can guide future lead optimization efforts.[3]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing a molecular docking experiment using AutoDock Vina, a widely used and freely available software.[9]
-
Protein Preparation:
-
Download the 3D crystal structure of human glycogen phosphorylase from the Protein Data Bank (PDB).
-
Using molecular visualization software like UCSF Chimera or AutoDockTools, remove water molecules and any co-crystallized ligands.[9][10]
-
Add polar hydrogens and assign Kollman charges to the protein.[10]
-
Save the prepared protein structure in the required PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of N-(4-acetylphenyl)-4-isopropylbenzamide using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Perform an initial energy minimization of the ligand structure.
-
In AutoDockTools, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the known active site of glycogen phosphorylase. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[10]
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
The output file will contain the binding energy and the coordinates for each predicted pose. Lower binding energies indicate a more favorable interaction.
-
Visualize the top-ranked binding poses in complex with the protein using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Caption: Detailed workflow for molecular docking using AutoDock Vina.
Predicting Drug-likeness: ADMET Analysis
A biologically active compound is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET.[11] Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures.[1]
Rationale and Causality
By predicting the ADMET profile of N-(4-acetylphenyl)-4-isopropylbenzamide, we can assess its potential to be absorbed into the bloodstream, distributed to the target tissue, metabolized by the body, and excreted without causing significant toxicity. This provides a more complete picture of its drug-like potential.
Protocol: Web-Based ADMET Prediction
Numerous online tools and web servers are available for rapid ADMET prediction.[11][12] A typical workflow using a platform like SwissADME or ADMETlab 2.0 involves:[11]
-
Input: The SMILES string of N-(4-acetylphenyl)-4-isopropylbenzamide is submitted to the web server.
-
Calculation: The server calculates a wide range of properties based on pre-built predictive models.
-
Output and Analysis: The results are presented in a comprehensive report, often with graphical representations (e.g., the "Bioavailability Radar"). Key parameters to analyze include:
-
Physicochemical Properties: Molecular Weight, LogP, TPSA.
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition.
-
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicological endpoints.
-
Predicted ADMET Properties (Hypothetical Data)
The following table presents a hypothetical ADMET profile for our compound, as would be generated by a predictive server.
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 281.35 g/mol | Compliant with Rule of Five (<500) |
| LogP | 3.8 | Optimal lipophilicity | |
| TPSA | 46.6 Ų | Good potential for cell permeability | |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cause CNS side effects | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-likeness | Lipinski Violations | 0 | Good drug-like properties |
| Toxicity | Ames Mutagenicity | Negative | Non-mutagenic |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
Synthesis and Conclusion
This technical guide has detailed a comprehensive in silico workflow for the initial bioactivity prediction of a novel compound, N-(4-acetylphenyl)-4-isopropylbenzamide. By integrating QSAR, pharmacophore modeling, molecular docking, and ADMET prediction, we have constructed a scientifically grounded, hypothetical profile of this molecule.
The predictive modeling suggests that N-(4-acetylphenyl)-4-isopropylbenzamide possesses favorable drug-like properties and may exhibit inhibitory activity against glycogen phosphorylase, with a low risk of common toxicities. This in silico evidence provides a strong rationale for its chemical synthesis and subsequent in vitro validation. This structured, computational approach exemplifies a modern, efficient strategy in drug discovery, enabling researchers to make informed decisions and focus resources on the most promising candidates.
References
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Wen, N., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6744-6752. Retrieved from [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved from [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]
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Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Organic & Inorganic Chemistry. Retrieved from [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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What is the significance of QSAR in drug design? (2025). Patsnap Synapse. Retrieved from [Link]
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N-(4-acetylphenyl)-4-isopropylbenzamide mechanism of action hypothesis
An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(4-acetylphenyl)-4-isopropylbenzamide
Authored by: A Senior Application Scientist
Abstract: The novel compound N-(4-acetylphenyl)-4-isopropylbenzamide represents a promising yet uncharacterized molecule within the broader class of N-substituted benzamides. While direct biological data for this specific entity is not publicly available, a comprehensive analysis of structurally related compounds allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide posits that N-(4-acetylphenyl)-4-isopropylbenzamide primarily functions as an inhibitor of histone deacetylase (HDAC) enzymes, leading to downstream anti-proliferative and anti-inflammatory effects. Secondary potential mechanisms, including cholinesterase inhibition and disruption of tubulin polymerization, are also explored. This document provides a detailed framework for the systematic investigation of this compound, outlining experimental protocols from initial screening to in-depth mechanistic studies, designed to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.
Introduction and Structural Rationale
N-(4-acetylphenyl)-4-isopropylbenzamide belongs to the N-phenylbenzamide chemical class, a scaffold known for a wide array of biological activities.[1][2][3] The structure comprises three key moieties: a 4-isopropylbenzamide core, an N-linked 4-acetylphenyl ring, and an amide linker. The N-benzyl-4-isopropylbenzamide scaffold, a close structural relative, has been a subject of investigation for its potential as an inhibitor of critical enzyme families, including histone deacetylases (HDACs).[4] Furthermore, derivatives of N-phenylbenzamide have demonstrated anti-proliferative, anti-inflammatory, and antimicrobial properties.[1][2][5] The presence of the N-acetylphenyl group may enhance binding to specific targets or influence the compound's pharmacokinetic properties.
Based on this structural analogy and the established pharmacology of related compounds, we hypothesize a primary mechanism of action centered on enzyme inhibition with downstream cellular consequences.
Primary Hypothesis: Inhibition of Histone Deacetylases (HDACs)
Our central hypothesis is that N-(4-acetylphenyl)-4-isopropylbenzamide functions as an inhibitor of histone deacetylase (HDAC) enzymes. HDACs are critical regulators of gene expression, and their inhibition can lead to hyperacetylation of histones and other proteins, resulting in chromatin relaxation and altered transcription of genes involved in cell cycle progression, apoptosis, and inflammation.[4] Many N-substituted benzamide derivatives have been explored as HDAC inhibitors.[4]
Hypothesized Signaling Pathway: HDAC Inhibition
The proposed pathway begins with the direct inhibition of HDAC enzymes by N-(4-acetylphenyl)-4-isopropylbenzamide. This leads to an accumulation of acetylated histones, altering chromatin structure and allowing for the transcription of tumor suppressor genes and other regulatory proteins. This can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized HDAC inhibition pathway for N-(4-acetylphenyl)-4-isopropylbenzamide.
Secondary Hypotheses
While HDAC inhibition is our primary focus, the versatile benzamide scaffold suggests other plausible mechanisms that warrant investigation.
-
Cholinesterase Inhibition: Benzamide derivatives have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and implicated in neurodegenerative diseases.[4]
-
Tubulin Polymerization Inhibition: The N-benzylbenzamide scaffold is a known inhibitor of tubulin polymerization, a mechanism central to the action of many successful anticancer drugs.[6]
-
Anti-inflammatory Pathway Modulation: N-substituted benzamides have been investigated for their ability to suppress inflammatory responses, potentially through the inhibition of pathways like NF-κB.[1]
Proposed Experimental Workflow for Mechanism of Action Elucidation
A phased approach is proposed to systematically test our hypotheses, starting with broad screening and progressing to more focused mechanistic studies.
Caption: Phased experimental workflow for MoA elucidation.
Detailed Experimental Protocols
Phase 1: Initial Screening
5.1.1. Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory effect of N-(4-acetylphenyl)-4-isopropylbenzamide on HDAC, AChE, and BChE enzymes.
-
Methodology:
-
Utilize commercially available fluorometric or colorimetric assay kits for each enzyme class (e.g., HDAC-Glo™ I/II Assay, Ellman's Reagent for cholinesterases).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubate the compound with the respective enzyme and substrate according to the manufacturer's protocol.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
5.1.2. Cytotoxicity Screening
-
Objective: To assess the anti-proliferative activity of the compound across a panel of human cancer cell lines.
-
Methodology:
-
Select a diverse panel of cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma).
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the compound for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or MTT assay.
-
Measure fluorescence or absorbance and calculate GI₅₀ values (the concentration required to inhibit cell growth by 50%).
-
Phase 2: In Vitro Mechanistic Studies
5.2.1. Western Blot Analysis for HDAC Inhibition
-
Objective: To confirm the downstream effects of HDAC inhibition in a cellular context.
-
Methodology:
-
Treat a sensitive cell line (identified from cytotoxicity screening) with the compound at its GI₅₀ concentration for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-Histone H3, Histone H3, p21, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the relative increase in histone acetylation and p21 expression.
-
5.2.2. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Treat cells with the compound at 1x and 2x GI₅₀ concentrations for 24 and 48 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Enzyme Inhibition Profile
| Enzyme | IC₅₀ (µM) |
| HDAC1 | |
| HDAC6 | |
| Pan-HDAC | |
| AChE | |
| BChE |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
| HCT116 | Colon | |
| MCF-7 | Breast | |
| A549 | Lung | |
| Jurkat | Leukemia |
Trustworthiness and Self-Validation
The proposed experimental plan incorporates several layers of self-validation. Positive results in the initial enzyme inhibition assays should correlate with the observed cellular effects. For instance, potent HDAC inhibition (low IC₅₀) should lead to a significant increase in histone acetylation and induction of p21 in the western blot analysis, which in turn should manifest as cell cycle arrest. A lack of correlation between these assays would necessitate a re-evaluation of the primary hypothesis and a greater focus on the secondary hypotheses.
Conclusion and Future Directions
This guide presents a scientifically grounded, albeit hypothetical, framework for elucidating the mechanism of action of N-(4-acetylphenyl)-4-isopropylbenzamide. The primary hypothesis of HDAC inhibition is supported by substantial evidence from structurally related compounds. The proposed experimental workflow provides a clear and logical path to validate this hypothesis and explore other potential mechanisms. Successful validation of these in vitro activities will pave the way for preclinical in vivo studies to assess the therapeutic potential of this novel compound.
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Part 1: Synthesis and Structural Elucidation: The Genesis of a Candidate
An In-depth Technical Guide to the Preliminary Investigation of N-Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1][2] Its remarkable versatility in forming crucial interactions with biological targets has cemented its status as a "privileged structure."[3][4] This guide serves as a comprehensive technical resource for navigating the critical early stages of investigating novel N-substituted benzamides. It provides a holistic overview, from initial synthesis and rigorous characterization to essential in vitro biological and ADME/Tox profiling, empowering research scientists and drug development professionals to make data-driven decisions.
The journey of any potential therapeutic agent begins with its creation and the unambiguous confirmation of its chemical identity. The synthesis of N-substituted benzamides is typically robust, with several reliable methods available.
Core Synthetic Strategy: Amide Bond Formation
The most common and effective method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid with an amine.[5][6][7] Among the various coupling protocols, the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt), is a widely adopted and efficient strategy.[5][8]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve the selected benzoic acid derivative (1.0 equivalent) and the corresponding amine (1.0–1.2 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).[5]
-
Activation: To this solution, add HOBt (1.1–1.5 equivalents) and subsequently EDC·HCl (1.1–1.5 equivalents).[5] If the amine is used as a salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 equivalents) should be added.[5]
-
Reaction Progression: Stir the mixture at room temperature. The reaction progress should be monitored periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed, which typically takes 1–18 hours.[5]
-
Aqueous Workup: Once the reaction is complete, quench the reaction and dilute the mixture with an organic solvent. Wash the organic layer sequentially with an aqueous acid (e.g., 1N HCl), an aqueous base (e.g., saturated NaHCO3), and brine to remove unreacted starting materials and byproducts.[5]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure N-substituted benzamide.[5]
Causality of Experimental Choices: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. HOBt is introduced to intercept this intermediate, forming an HOBt-ester which is more stable and less susceptible to racemization if chiral centers are present. The amine then attacks this activated ester to form the desired amide bond.[5]
Unambiguous Structural Verification
The definitive confirmation of the synthesized molecule's structure is a non-negotiable step in the process. A suite of spectroscopic techniques is employed for this purpose.[9][10][11][12]
| Spectroscopic Technique | Purpose | Key Observational Data for N-Substituted Benzamides |
| ¹H NMR | Elucidates the proton framework of the molecule. | Characteristic signals in the aromatic region for the benzoyl and N-substituent protons. A broad singlet corresponding to the N-H proton (for secondary amides) is typically observed, which can be confirmed by D₂O exchange.[13] |
| ¹³C NMR | Provides a map of the carbon skeleton. | A distinct carbonyl carbon signal in the range of 160-180 ppm. Signals corresponding to the aromatic and aliphatic carbons of the substituents.[13] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak ([M]⁺ or [M+H]⁺) that matches the calculated molecular weight of the target compound.[13][14] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. | A strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹. For secondary amides, an N-H stretching band is observed around 3200-3400 cm⁻¹.[13][14] |
Part 2: Physicochemical Profiling: Assessing "Drug-Likeness"
The physicochemical properties of a compound are critical determinants of its ultimate success as a therapeutic agent.[15][16][17][18][19] Early-stage profiling of these properties is essential to identify potential liabilities and guide further optimization.
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for good oral absorption and bioavailability.[16][18]
Experimental Protocol: Kinetic Solubility Assessment
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Aqueous Dilution: Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.
-
Equilibration: Agitate the mixture at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Separation of Soluble Fraction: Remove any precipitated compound by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using high-performance liquid chromatography (HPLC) with UV detection.
Lipophilicity
Lipophilicity, often expressed as LogP or LogD, is a measure of a compound's affinity for a lipid environment and is a key factor in its ability to permeate biological membranes.[17]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Biphasic System: Prepare a biphasic system of n-octanol and water.
-
Partitioning: Dissolve a known quantity of the test compound in this system.
-
Equilibration: Shake the mixture vigorously to facilitate the partitioning of the compound between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous layers, typically by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
LogP Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Part 3: In Vitro Biological Evaluation: From Hit to Lead
The preliminary biological evaluation aims to confirm the compound's activity against its intended target and to begin to understand the structure-activity relationship (SAR).[20][21][22][23][24]
Caption: A streamlined workflow for the initial in vitro biological assessment of N-substituted benzamides.
Primary Target Engagement
The initial screening assay is designed to identify compounds that interact with the biological target of interest. For example, if the target is an enzyme, an inhibition assay would be employed.[3]
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Assay Setup: In a microplate, add the enzyme, a suitable substrate, and any necessary cofactors in an appropriate assay buffer.
-
Compound Addition: Add the N-substituted benzamide test compounds over a range of concentrations.
-
Incubation: Incubate the plate to allow for interaction between the compound and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Detection: After a defined time, stop the reaction and measure the signal (e.g., fluorescence, absorbance, luminescence) which is proportional to enzyme activity.
-
Data Analysis: Plot the enzyme activity as a function of compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[23]
Cell-Based Assays
It is crucial to confirm that the observed activity in a biochemical assay translates to a cellular context.[25]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed the chosen cell line in a 96-well plate and allow the cells to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the N-substituted benzamide.
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm).
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration that causes 50% growth inhibition).[26]
Part 4: Early ADME/Tox Profiling: A Glimpse into In Vivo Behavior
A preliminary assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step to de-risk a project at an early stage.[27][28][29][30][31][32]
Caption: Interrelated core assays for early ADME and toxicology profiling of drug candidates.
Metabolic Stability
Evaluating the rate at which a compound is metabolized, typically by liver enzymes, provides an early indication of its likely in vivo half-life.[27]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound at a known concentration with liver microsomes (which contain key drug-metabolizing enzymes) and a buffer.
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
Conclusion
The preliminary investigation of N-substituted benzamides is a systematic, multi-disciplinary endeavor that forms the foundation of a successful drug discovery campaign. By integrating robust synthetic methodologies with a carefully curated panel of in vitro assays, researchers can efficiently identify compounds with promising therapeutic potential. This guide provides a framework for these initial studies, emphasizing the importance of scientific rigor, validated protocols, and a deep understanding of the causal relationships between molecular properties and biological outcomes.
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Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
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Valet, C., et al. (2022). Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. Journal of Medicinal Chemistry, 65(17), 11699-11714. [Link]
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Slawinski, J., et al. (2011). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. ProQuest. [Link]
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Magar, D.D., et al. (2010). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica, 2(4), 208-216. [Link]
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Kandasamy, J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(42), 5433-5436. [Link]
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Al-Hiari, Y. M., et al. (2011). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 16(8), 6259-6272. [Link]
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Mary, Y. S., et al. (2023). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Polycyclic Aromatic Compounds, 44(7), 1-22. [Link]
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Kuntz, M., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 257-268. [Link]
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Magar, D.D., et al. (2010). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. ResearchGate. [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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de Lijser, H. J. P., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(1), 125-128. [Link]
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Kopylova, T. N., et al. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Russian Physics Journal, 46(5), 457-462. [Link]
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Zhang, L., et al. (2015). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Oncotarget, 6(31), 31969-31980. [Link]
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Giraud, S. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Drug Discovery, 4, 1342866. [Link]
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Spectroscopic Characterization of N-(4-acetylphenyl)-4-isopropylbenzamide: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of N-(4-acetylphenyl)-4-isopropylbenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and available data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of N-(4-acetylphenyl)-4-isopropylbenzamide.
Molecular Structure and Spectroscopic Overview
N-(4-acetylphenyl)-4-isopropylbenzamide is an amide derivative characterized by three key structural motifs: a 4-acetylphenyl group, a central amide linkage, and a 4-isopropylbenzoyl group. Each of these components will give rise to distinct and predictable signals in various spectroscopic analyses. Understanding the interplay of these functional groups is crucial for a complete spectral interpretation.
Figure 1. Molecular structure of N-(4-acetylphenyl)-4-isopropylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from analogous compounds, the following ¹H and ¹³C NMR spectral data are predicted for N-(4-acetylphenyl)-4-isopropylbenzamide in a standard deuterated solvent like CDCl₃.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the isopropyl and acetyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the amide carbonyl |
| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the amide carbonyl |
| ~ 8.2 (broad) | Singlet | 1H | Amide N-H |
| ~ 3.0 - 3.2 | Septet | 1H | Isopropyl CH |
| ~ 2.6 | Singlet | 3H | Acetyl CH₃ |
| ~ 1.3 | Doublet | 6H | Isopropyl CH₃ |
Expert Interpretation: The downfield chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the acetyl and amide carbonyl groups. The amide proton is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. The characteristic septet and doublet for the isopropyl group are anticipated due to spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 197 | Acetyl C=O |
| ~ 166 | Amide C=O |
| ~ 153 | Aromatic C of isopropyl group |
| ~ 142 | Aromatic C of acetyl group |
| ~ 135 | Aromatic C of amide linkage |
| ~ 132 | Aromatic C of acetyl group |
| ~ 129 | Aromatic CH (ortho to amide) |
| ~ 128 | Aromatic CH (meta to acetyl) |
| ~ 127 | Aromatic CH (meta to amide) |
| ~ 119 | Aromatic CH (ortho to acetyl) |
| ~ 34 | Isopropyl CH |
| ~ 26 | Acetyl CH₃ |
| ~ 24 | Isopropyl CH₃ |
Expert Interpretation: The carbonyl carbons of the acetyl and amide groups are expected to be the most downfield signals. The quaternary aromatic carbons will have distinct chemical shifts based on their substitution. The aliphatic carbons of the isopropyl and acetyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(4-acetylphenyl)-4-isopropylbenzamide is predicted to show characteristic absorption bands for the N-H, C=O, and C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch (amide) |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2960 | Medium | Aliphatic C-H stretch |
| ~ 1685 | Strong | C=O stretch (ketone) |
| ~ 1660 | Strong | C=O stretch (amide I) |
| ~ 1600, 1580, 1520 | Medium-Strong | Aromatic C=C stretch |
| ~ 1540 | Medium | N-H bend (amide II) |
| ~ 1360 | Medium | CH₃ bend |
| ~ 840 | Strong | para-disubstituted C-H bend |
Expert Interpretation: The presence of two distinct carbonyl stretching frequencies will be a key feature, with the ketone carbonyl typically appearing at a higher wavenumber than the amide carbonyl. The N-H stretch and bend (Amide II band) are characteristic of a secondary amide. The out-of-plane C-H bending vibration around 840 cm⁻¹ is indicative of the 1,4-disubstituted aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(4-acetylphenyl)-4-isopropylbenzamide, the molecular formula is C₁₈H₁₉NO₂, with a predicted monoisotopic mass of approximately 281.14 g/mol .
Predicted Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to undergo fragmentation at the amide bond, leading to characteristic fragment ions.
Figure 2. Predicted major fragmentation pathways for N-(4-acetylphenyl)-4-isopropylbenzamide.
Expert Interpretation: The molecular ion peak [M]⁺˙ at m/z 281 should be observable. Key fragment ions would likely correspond to the 4-isopropylbenzoyl cation (m/z 147), the 4-acetylphenylaminyl radical cation (m/z 134), and further fragmentation of the benzoyl portion to give the phenyl cation (m/z 77). The acetyl group can also lead to a characteristic loss of a methyl radical (CH₃•) to give a fragment at m/z 266.
Experimental Protocols
To obtain the actual spectral data for N-(4-acetylphenyl)-4-isopropylbenzamide, the following general experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify and label the major absorption bands and compare them to known correlation charts.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion and major fragment ions.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectral data for N-(4-acetylphenyl)-4-isopropylbenzamide based on the analysis of structurally related compounds and fundamental spectroscopic principles. These predicted data serve as a valuable reference for the identification and characterization of this molecule in a research and development setting. Experimental verification of these predictions is highly recommended for definitive structural confirmation.
References
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SpectraBase. N-(4-Acetyl-phenyl)-benzamide.[Link]
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PubChem. N-(4-acetylphenyl)benzamide.[Link]
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Royal Society of Chemistry. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.[Link]
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ResearchGate. N-Isopropylbenzamide.[Link]
Methodological & Application
purification methods for N-(4-acetylphenyl)-4-isopropylbenzamide
An In-Depth Guide to the Purification of N-(4-acetylphenyl)-4-isopropylbenzamide
Abstract
This technical guide provides a comprehensive overview of robust purification methodologies for N-(4-acetylphenyl)-4-isopropylbenzamide, a substituted benzamide of interest in pharmaceutical and chemical research. Recognizing the critical importance of compound purity in drug development and scientific research, this document details three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each protocol is presented with a focus on the underlying scientific principles, causality behind experimental choices, and self-validating systems to ensure reproducibility and high-purity outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to isolate N-(4-acetylphenyl)-4-isopropylbenzamide in a highly purified form.
Introduction: The Imperative for Purity
N-substituted benzamides are a significant class of molecules in medicinal chemistry, known for a wide range of biological activities.[1][2] The specific compound, N-(4-acetylphenyl)-4-isopropylbenzamide, possesses structural motifs that make it a valuable intermediate for the synthesis of more complex pharmaceutical agents. The purity of such an intermediate is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in downstream applications. This guide provides detailed protocols to achieve the high levels of purity required for rigorous scientific investigation and drug development pipelines.
Synthesis Context and Impurity Profile
A common and efficient method for synthesizing N-(4-acetylphenyl)-4-isopropylbenzamide is the Schotten-Baumann reaction.[2][3] This reaction involves the acylation of 4-aminoacetophenone with 4-isopropylbenzoyl chloride under biphasic conditions with a base to neutralize the hydrochloric acid byproduct.[4]
***dot graph "synthesis_and_impurities" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
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Caption: Potential impurities from the Schotten-Baumann synthesis.
Understanding the potential impurities is crucial for selecting an appropriate purification strategy:
-
Unreacted Starting Materials: 4-aminoacetophenone and 4-isopropylbenzoic acid (from the hydrolysis of the acyl chloride).
-
Reaction Byproducts: Salts formed from the neutralization of HCl.
-
Reagent-Related Impurities: Impurities from the starting materials or reagents used to prepare the acyl chloride.
Physicochemical Properties for Purification Strategy
The physicochemical properties of N-(4-acetylphenyl)-4-isopropylbenzamide dictate its behavior in different purification systems. While specific experimental data for this exact molecule is not widely published, we can extrapolate from structurally similar compounds.[5][6][7][8]
| Property | Predicted Value / Structure | Rationale / Implication for Purification |
| Molecular Formula | C₁₈H₁₉NO₂ | - |
| Molecular Weight | 281.35 g/mol | Influences diffusion and behavior in size-exclusion chromatography. |
| Predicted LogP | ~4.0 - 4.5 | Indicates high lipophilicity and low aqueous solubility. Soluble in organic solvents like DCM, EtOAc, and acetone.[8] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Can interact with polar stationary phases in chromatography. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Acetyl C=O) | Can interact with polar stationary phases and protic solvents. |
| Physical State | Likely a solid at STP | Makes recrystallization a viable and primary purification method.[9] |
Purification Methodologies: Protocols and Rationale
Based on the compound's properties, a multi-tiered approach to purification is recommended. The choice of method depends on the initial purity of the crude material and the desired final purity.
Method 1: Recrystallization (Primary Purification)
Recrystallization is often the most efficient method for purifying crystalline solids like amides, capable of removing most unreacted starting materials and inorganic salts.[10][11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Protocol: Step-by-Step Recrystallization
-
Solvent Screening:
-
Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).[12]
-
An ideal solvent will dissolve the compound when hot but not when cold. Acetonitrile is often an excellent choice for aromatic amides.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the solution is saturated upon cooling, maximizing yield.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
-
Method 2: Flash Column Chromatography (Secondary Purification)
If recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the next logical step.[13] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
***dot graph "column_chromatography_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for flash column chromatography purification.
Protocol: Step-by-Step Flash Chromatography
-
Stationary Phase:
-
Use standard silica gel (60 Å, 40-63 µm particle size) as the stationary phase.
-
-
Mobile Phase Selection:
-
Develop a solvent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point for amides.[10]
-
Aim for a retention factor (Rf) of ~0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.
-
Ensure the silica bed is uniform and free of air bubbles to prevent poor separation.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry this mixture and carefully add it to the top of the packed column. This "dry loading" technique often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, applying positive pressure (air or nitrogen).
-
Collect the eluent in a series of test tubes or flasks.
-
-
Analysis and Isolation:
-
Spot the collected fractions on a TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(4-acetylphenyl)-4-isopropylbenzamide.
-
Method 3: Preparative HPLC (High-Purity Polishing)
For applications requiring the highest possible purity (>99.5%), such as the isolation of active pharmaceutical ingredients (APIs) or analytical standards, preparative HPLC is the method of choice.[14][15][16] It offers superior resolution compared to flash chromatography.
***dot graph "prep_hplc_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Schematic of a preparative HPLC purification workflow.
Protocol: Preparative HPLC Parameters
The development of a preparative HPLC method often begins at the analytical scale to optimize separation before scaling up.[17]
| Parameter | Typical Setting | Rationale |
| Stationary Phase | Reversed-Phase C18, 5-10 µm | The compound's lipophilic nature makes it well-suited for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common solvent system for reversed-phase HPLC. Modifiers like formic acid (0.1%) or TFA (0.1%) can be added to improve peak shape. |
| Elution Mode | Gradient | A gradient from a lower to a higher concentration of ACN allows for the efficient elution of the compound while separating it from less and more polar impurities. |
| Detection | UV at 254 nm or 280 nm | The aromatic rings in the molecule will absorb strongly in the UV range, allowing for sensitive detection. |
| Sample Preparation | Dissolve in a solvent like DMSO or ACN | Ensure the sample is fully dissolved and filtered before injection to prevent column clogging. |
| Fraction Collection | Triggered by UV signal | The fraction collector is programmed to collect the eluent corresponding to the peak of the target compound. |
Following collection, the solvent is removed from the pure fractions, typically by lyophilization (freeze-drying) if aqueous mobile phases are used, to yield the final high-purity product.
Purity Verification
After any purification procedure, the purity of the final product must be confirmed. Standard analytical techniques include:
-
Analytical HPLC: To obtain a quantitative measure of purity (e.g., % area under the curve).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of N-(4-acetylphenyl)-4-isopropylbenzamide is a critical step in its utilization for research and development. This guide outlines a logical progression of purification techniques, from the bulk-scale efficiency of recrystallization to the high-resolution power of preparative HPLC. By understanding the compound's properties and the principles behind each method, researchers can confidently and reproducibly obtain this valuable intermediate with the high degree of purity required for demanding applications.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson. Retrieved from [Link]
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Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
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Evotec. (n.d.). Preparative Chromatography. Evotec. Retrieved from [Link]
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Rathore, A. S. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America. Retrieved from [Link]
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Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society. Retrieved from [Link]
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Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]
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Frank, P. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]
-
Janeba, Z., et al. (2013). Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. Chemistry & Biodiversity. Retrieved from [Link]
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Sabatini, M. T., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide. PubChem. Retrieved from [Link]
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Not Voodoo. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
GL Sciences. (n.d.). InertSustain Amide Column. Retrieved from [Link]
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Dole, R., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved from [Link]
-
Chemistry Steps. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-acetylphenyl)-3-methylbenzamide. PubChem. Retrieved from [Link]
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ChemSynthesis. (2025). N-isopropylbenzamide. Retrieved from [Link]
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Stephenson, G. R., & Wilson, K. (2011). N-Isopropylbenzamide. Acta Crystallographica Section E. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Isopropyl-n-phenylbenzamide. PubChem. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]
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Atanasova, M., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmacia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of N-(4-acetylphenyl)-4-isopropylbenzamide
Introduction
N-(4-acetylphenyl)-4-isopropylbenzamide is a novel benzamide derivative with potential applications in pharmaceutical and materials science. As with any new chemical entity, a thorough and robust analytical characterization is paramount to confirm its identity, purity, and stability, which are critical prerequisites for its advancement in research and development.[1] This document provides a comprehensive guide to the essential analytical techniques and detailed protocols for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
The molecular structure of N-(4-acetylphenyl)-4-isopropylbenzamide incorporates several key functional groups: a benzamide linkage, an acetyl group, an isopropyl substituent, and two phenyl rings. This unique combination of moieties dictates the selection of appropriate analytical methodologies for a comprehensive physicochemical profile. The protocols outlined herein are designed to be self-validating, incorporating principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3][4][5]
Structural Elucidation and Verification
Confirming the covalent structure of a newly synthesized molecule is the foundational step in its characterization. A combination of spectroscopic techniques is employed to piece together the molecular framework and confirm the presence of all functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be performed to obtain a complete picture of the molecular skeleton.
Rationale for Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.[1] Deuterated chloroform (CDCl₃) is a common initial choice of solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
1.1.1. Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(4-acetylphenyl)-4-isopropylbenzamide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Spectral Features:
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Isopropyl (CH₃) | ~1.2-1.3 (doublet) | ~23-25 |
| Isopropyl (CH) | ~3.0-3.2 (septet) | ~34-36 |
| Acetyl (CH₃) | ~2.5-2.6 (singlet) | ~26-28 |
| Aromatic (C-H) | ~7.2-8.2 (multiplets) | ~118-145 |
| Amide (N-H) | ~8.0-9.0 (broad singlet) | - |
| Carbonyl (C=O, amide) | - | ~165-168 |
| Carbonyl (C=O, acetyl) | - | ~197-199 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amides, minimizing fragmentation and preserving the molecular ion. Time-of-flight (TOF) or Orbitrap mass analyzers provide high resolution and mass accuracy.
1.2.1. Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺. Compare the experimentally measured accurate mass with the theoretical mass calculated for the molecular formula C₁₈H₁₉NO₂.
Expected Results:
| Parameter | Value |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Exact Mass | 281.1416 |
| Expected [M+H]⁺ | 282.1494 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation and is suitable for solid samples.
1.3.1. Protocol for Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation:
-
Spectrometer: FTIR spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Collect the spectrum, and perform a background scan of the empty ATR crystal.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amide) | Stretching | 3300-3500 (sharp) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (amide) | Stretching (Amide I) | 1630-1680 |
| C=O (ketone) | Stretching | 1680-1700 |
| N-H (amide) | Bending (Amide II) | 1510-1570 |
| C=C (aromatic) | Stretching | 1450-1600 |
Purity Assessment
Determining the purity of a compound is crucial for its use in any application, especially in drug development. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Rationale for Experimental Choices: Reversed-phase HPLC with a C18 column is a robust and versatile method for the separation of moderately polar organic compounds.[6][7] A gradient elution is often preferred for separating the main compound from potential impurities with different polarities. UV detection is suitable as the molecule contains chromophores (aromatic rings and carbonyl groups). The method should be validated according to ICH Q2(R2) guidelines.[2][3][4][5][8]
Protocol for HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Thermal Properties
Understanding the thermal stability of a compound is important for determining its shelf-life and appropriate storage conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for this assessment.[9]
Rationale for Experimental Choices: TGA provides information on the decomposition temperature, while DSC is used to determine the melting point and other thermal transitions. Performing these analyses under an inert atmosphere (nitrogen) prevents oxidative degradation.[9]
Protocol for Thermal Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible or a DSC pan.
-
Instrumentation:
-
TGA:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
DSC:
-
Temperature Range: 25 °C to a temperature above the melting point.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the TGA curve.
-
DSC: Determine the melting point from the peak of the endothermic transition in the DSC thermogram.
-
Comprehensive Characterization Strategy
A logical workflow ensures that all critical attributes of the compound are systematically evaluated.
Caption: Comprehensive analytical characterization workflow.
References
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Jiang, T., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(9), 10549-10561. Retrieved from [Link]
-
Saeed, A., et al. (2015). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1625-1630. Retrieved from [Link]
-
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Molecules, 29(19), 4584. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Acetyl-N-(4-hydroxyphenyl)benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2008). N-Isopropylbenzamide. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2948. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-acetylphenyl)-3-methylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
mzCloud. (2017). N 4 Acetylphenyl methanesulfonamide. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(18), 4147. Retrieved from [Link]
-
Journal of Chromatography B. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(17-18), 1649-1654. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 60(5), 531-537. Retrieved from [Link]
-
ResearchGate. (2021). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-N-ethyl-p-isopropylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 4-Isopropylphenylacetic acid. NIST WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. NIST WebBook. Retrieved from [Link]
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-
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-
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developing an in vitro assay for N-(4-acetylphenyl)-4-isopropylbenzamide
An In Vitro Assay for N-(4-acetylphenyl)-4-isopropylbenzamide: A Guide to Screening for Kinase Inhibition
Authored by: A Senior Application Scientist
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] N-(4-acetylphenyl)-4-isopropylbenzamide is a novel compound within this class, and its therapeutic potential is yet to be fully elucidated. This application note provides a detailed protocol for an in vitro assay to screen N-(4-acetylphenyl)-4-isopropylbenzamide for its potential as a kinase inhibitor. The rationale for this approach is grounded in the fact that numerous benzamide derivatives have been identified as potent modulators of protein kinases, which are critical players in cellular signaling pathways often dysregulated in diseases like cancer.[2]
This guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step methodology for a bioluminescence-based kinase inhibition assay, explains the scientific principles behind the experimental choices, and provides a framework for data analysis and interpretation.
Compound Profile: N-(4-acetylphenyl)-4-isopropylbenzamide
-
IUPAC Name: N-(4-acetylphenyl)-4-isopropylbenzamide
-
Molecular Formula: C₁₈H₁₉NO₂
-
Molecular Weight: 281.35 g/mol
-
Chemical Structure:
-
Features a central benzamide core.
-
Substituted with a 4-acetylphenyl group on the nitrogen atom.
-
A 4-isopropylphenyl group is attached to the carbonyl carbon.
-
The structural motifs of N-(4-acetylphenyl)-4-isopropylbenzamide suggest its potential to interact with the ATP-binding pocket of protein kinases, a common mechanism of action for small molecule kinase inhibitors.
Assay Principle: ADP-Glo™ Kinase Assay
To quantify the inhibitory potential of N-(4-acetylphenyl)-4-isopropylbenzamide, we will utilize the ADP-Glo™ Kinase Assay. This is a bioluminescence-based method that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (N-(4-acetylphenyl)-4-isopropylbenzamide) are incubated together. If the compound inhibits the kinase, less ADP will be produced.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP produced.
A lower luminescent signal in the presence of the test compound indicates a higher degree of kinase inhibition. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a kinase, potentially inhibited by our test compound, plays a crucial role in downstream cellular processes.
Caption: Hypothetical kinase signaling pathway potentially inhibited by N-(4-acetylphenyl)-4-isopropylbenzamide.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Kinase (e.g., ABL1) | Sigma-Aldrich | SRP5031 |
| Kinase Substrate Peptide (e.g., ABLtide) | AnaSpec | AS-61298 |
| N-(4-acetylphenyl)-4-isopropylbenzamide | Custom Synthesis | N/A |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| ATP, 10 mM Solution | Promega | V9151 |
| Kinase Buffer (5X) | Varies with kinase | See manufacturer's data sheet |
| Nuclease-Free Water | Fisher Scientific | AM9937 |
| White, Opaque 96-well Assay Plates | Corning | 3917 |
Experimental Protocol
Workflow Overview
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Preparation of Compound Dilutions: a. Prepare a 10 mM stock solution of N-(4-acetylphenyl)-4-isopropylbenzamide in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). c. Prepare a similar dilution series for the positive control, Staurosporine. d. For the negative control, use DMSO only.
-
Kinase Reaction Setup (25 µL total volume): a. Prepare a 2.5X kinase/substrate/ATP mixture in 1X Kinase Buffer. The final concentrations in the 25 µL reaction should be:
- Target Kinase: 1-5 ng/µL (optimize based on manufacturer's recommendations)
- Kinase Substrate: 0.1-0.5 µg/µL
- ATP: 10-50 µM b. Add 5 µL of the serially diluted N-(4-acetylphenyl)-4-isopropylbenzamide, Staurosporine, or DMSO to the wells of a white, opaque 96-well plate. c. Add 10 µL of nuclease-free water to each well. d. To initiate the kinase reaction, add 10 µL of the 2.5X kinase/substrate/ATP mixture to each well. e. Mix the plate gently on a plate shaker for 30 seconds.
-
Incubation: a. Cover the plate and incubate at room temperature (22-25°C) for 60 minutes.
-
ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well. b. Mix the plate gently and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation and Measurement: a. Add 50 µL of Kinase Detection Reagent to each well. b. Mix the plate gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Data Presentation
The raw luminescence data should be organized in a tabular format.
| Compound Concentration (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average RLU | % Inhibition |
| 100 | |||||
| 30 | |||||
| 10 | |||||
| 3 | |||||
| 1 | |||||
| 0.3 | |||||
| 0.1 | |||||
| 0 (DMSO Control) | 0% | ||||
| Staurosporine (10 µM) | ~100% |
Calculating Percent Inhibition
The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))
Where:
-
RLU_compound is the luminescence signal in the presence of the test compound.
-
RLU_DMSO is the luminescence signal of the negative (DMSO) control.
-
RLU_background is the luminescence signal from a well with no kinase (optional, but recommended for highest accuracy).
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound. It is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the fitted curve.
A lower IC₅₀ value indicates a more potent inhibitor.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every assay:
-
Positive Control (Staurosporine): A known, potent kinase inhibitor to confirm that the assay is working correctly.
-
Negative Control (DMSO): To define the baseline (0% inhibition) and ensure that the solvent does not affect the kinase activity.
-
No-Kinase Control: To determine the background signal of the assay.
All experiments should be performed in triplicate to assess the reproducibility of the data.
Conclusion
This application note provides a robust and detailed protocol for the in vitro evaluation of N-(4-acetylphenyl)-4-isopropylbenzamide as a potential kinase inhibitor. By following this guide, researchers can obtain reliable and reproducible data on the compound's potency and begin to explore its therapeutic potential. Further studies, such as kinase selectivity profiling and cell-based assays, will be necessary to fully characterize the biological activity of this novel benzamide derivative.
References
- BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
- BenchChem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
-
PubChem. N-(4-Acetylphenyl)benzamide. National Institutes of Health. [Link]
Sources
Application Note & Protocols: A Framework for Assessing the Efficacy of N-(4-acetylphenyl)-4-isopropylbenzamide Using Cell-Based Assays
Introduction
N-(4-acetylphenyl)-4-isopropylbenzamide is a novel small molecule compound with a chemical structure suggestive of potential therapeutic activity. As with any new chemical entity, a thorough characterization of its biological effects is paramount. Cell-based assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's mechanism of action, efficacy, and potential toxicity in a biologically relevant context.[1][2] This document provides a comprehensive guide to a suite of cell-based assays designed to rigorously evaluate the efficacy of N-(4-acetylphenyl)-4-isopropylbenzamide.
Given that the specific molecular target of N-(4-acetylphenyl)-4-isopropylbenzamide is currently uncharacterized, we will proceed with a well-founded hypothesized mechanism of action :
-
Hypothesis: N-(4-acetylphenyl)-4-isopropylbenzamide acts as an inhibitor of a hypothetical, key intracellular kinase—"Tumor Proliferation Kinase 1" (TPK1). TPK1 is postulated to be a critical component of a signaling pathway that promotes cell proliferation and survival in cancer cells. Inhibition of TPK1 is expected to disrupt this pathway, leading to a reduction in cell viability, cell cycle arrest, and the induction of apoptosis.
This application note will detail the experimental workflows and step-by-step protocols to test this hypothesis, providing a robust framework for the initial characterization of this compound.
Hypothesized TPK1 Signaling Pathway
The following diagram illustrates the proposed signaling cascade involving TPK1. An upstream signal activates TPK1, which in turn phosphorylates and activates a downstream substrate (Substrate-P). This phosphorylation event initiates a signaling cascade culminating in the activation of a transcription factor (TF-Active) that drives the expression of genes responsible for cell proliferation and survival.
Caption: Hypothesized TPK1 signaling pathway.
Overall Experimental Workflow
The evaluation of N-(4-acetylphenyl)-4-isopropylbenzamide's efficacy will follow a multi-step, integrated approach. This workflow is designed to first establish the compound's general effect on cell health and then to dissect the specific mechanisms of action.
Caption: Overall experimental workflow.
Section 1: Primary Efficacy Assessment - Cell Viability and Cytotoxicity
The initial step is to determine the compound's effect on the overall health of a cancer cell population. These assays measure broad parameters like metabolic activity and membrane integrity.[3]
Protocol 1.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., one known to have high kinase signaling activity)
-
Complete culture medium
-
N-(4-acetylphenyl)-4-isopropylbenzamide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of N-(4-acetylphenyl)-4-isopropylbenzamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[5]
Protocol 1.2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[6][7] The released LDH is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7]
Materials:
-
Cells and compound as in Protocol 1.1
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, lysis buffer)
-
96-well plates
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol. Set up additional control wells:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Untreated cells lysed with the kit's lysis buffer.
-
Background control: Medium only.[7]
-
-
Supernatant Transfer: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Solution to each well of the new plate. Mix gently.[8]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[8]
-
Data Acquisition: Measure the absorbance at 490 nm.[7]
-
Calculation: Determine the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous, and maximum release wells.
Section 2: Mechanistic Elucidation - Apoptosis Induction Assays
If the primary assays indicate a loss of cell viability, the next step is to determine if this is due to apoptosis (programmed cell death), a common mechanism for anticancer agents.[9][10]
Protocol 2.1: Caspase-3/7 Glo Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[10] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[11][12]
Materials:
-
Cells and compound as in Protocol 1.1
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the compound as described in Protocol 1.1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13]
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.[12]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Protocol 2.2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore distinguish between viable, early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14][15]
Materials:
-
Cells and compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at concentrations determined from the viability assays (e.g., IC50 and 2x IC50).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]
Section 3: Target Engagement and Pathway Analysis
These assays are designed to provide evidence that N-(4-acetylphenyl)-4-isopropylbenzamide directly engages its hypothesized target, TPK1, and inhibits the downstream signaling pathway.
Protocol 3.1: In-Cell Western (ICW) for Phospho-TPK1 Substrate
Principle: The In-Cell Western is an immunocytochemical technique that allows for the quantification of protein levels directly in fixed cells in a microplate format.[18][19] By using a primary antibody specific to the phosphorylated form of the TPK1 substrate and another primary antibody against a housekeeping protein (for normalization), we can quantify the inhibition of TPK1 activity.[20]
Materials:
-
Cells and compound
-
Primary antibody against the phosphorylated TPK1 substrate (p-Substrate)
-
Primary antibody against a normalization protein (e.g., GAPDH or Tubulin)
-
Species-specific, fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Formaldehyde, Triton X-100, Blocking Buffer
-
96-well plates
-
Near-infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described in Protocol 1.1.
-
Fixation and Permeabilization: After treatment, remove the medium and fix the cells with 3.7% formaldehyde for 20 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS.[18]
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.[18]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the two primary antibodies (anti-p-Substrate and anti-normalization protein) diluted in blocking buffer, typically overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the cells again, and after the final wash, scan the plate using a near-infrared imaging system. The instrument will quantify the fluorescence intensity in each channel (e.g., 700 nm for the normalization protein and 800 nm for the p-Substrate).
-
Analysis: Normalize the p-Substrate signal to the normalization protein signal for each well.
Protocol 3.2: Luciferase Reporter Assay for Downstream Transcription Factor Activity
Principle: A reporter gene assay can measure the transcriptional activity of the transcription factor (TF) at the end of the TPK1 signaling cascade.[21][22] A plasmid is constructed containing a promoter with binding sites for the TF of interest, upstream of a luciferase gene. When the TF is active, it binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the TF's activity.[21][23]
Materials:
-
Cells
-
TPK1-responsive luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TPK1-responsive reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a white-walled 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N-(4-acetylphenyl)-4-isopropylbenzamide for an appropriate duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.[23]
-
Luciferase Reaction: Transfer the cell lysate to a new plate. Add the Luciferase Assay Reagent II (for Firefly luciferase) to each well and measure the luminescence.[24]
-
Renilla Luciferase Reaction: Add the Stop & Glo® Reagent to quench the Fire-fly reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.[24]
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison and analysis.
Table 1: Cell Viability and Cytotoxicity Data
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 |
| 0.1 | 98 ± 5.1 | 6 ± 1.5 |
| 1 | 85 ± 6.2 | 18 ± 2.3 |
| 10 | 52 ± 3.8 | 45 ± 3.9 |
| 50 | 15 ± 2.1 | 82 ± 5.6 |
| 100 | 5 ± 1.5 | 95 ± 2.8 |
From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.
Table 2: Mechanistic Assay Data
| Treatment | Caspase-3/7 Activity (RLU) | % Early Apoptotic Cells (Annexin V+/PI-) | p-Substrate Level (Normalized Intensity) |
| Vehicle | 1,500 ± 210 | 4.2 ± 0.8 | 1.00 ± 0.12 |
| Compound (IC50) | 12,500 ± 980 | 35.6 ± 2.5 | 0.45 ± 0.08 |
| Compound (2x IC50) | 25,000 ± 1,800 | 62.1 ± 4.1 | 0.15 ± 0.05 |
| Staurosporine (Positive Control) | 28,000 ± 2,100 | 75.3 ± 3.8 | N/A |
This data would support the hypothesis if the compound induces a dose-dependent increase in caspase activity and the percentage of early apoptotic cells, while decreasing the phosphorylation of the TPK1 substrate.
Conclusion
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
National Institutes of Health. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Available at: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
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Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Available at: [Link]
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Available at: [Link]
-
Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Available at: [Link]
-
University of Innsbruck. (2022). Cell-based test for kinase inhibitors START:IP 2020. Available at: [Link]
-
Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cells, 8(11), 1363. Available at: [Link]
-
BosterBio. (n.d.). Dual Luciferase Reporter Assay Protocol. Available at: [Link]
-
AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Available at: [Link]
-
National Institutes of Health. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Available at: [Link]
-
National Institutes of Health. (2020). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Available at: [Link]
-
Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71-79. Available at: [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Available at: [Link]
-
University of Nebraska - Lincoln. (2010). Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity. Available at: [Link]
-
Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Fitoterapia, 152, 104903. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]
-
Watanabe, M., et al. (2002). The Pros and Cons of Apoptosis Assays for Use in the Study of Cells, Tissues, and Organs. Microscopy and Microanalysis, 8(5), 375-391. Available at: [Link]
-
Cichoń, E., et al. (2021). Cell-based approaches in drug development – a concise review. Postępy Higieny i Medycyny Doświadczalnej, 75, 54-68. Available at: [Link]
-
National Institutes of Health. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Available at: [Link]
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Application Notes and Protocols: N-(4-acetylphenyl)-4-isopropylbenzamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N-(4-acetylphenyl)-4-isopropylbenzamide is a novel chemical entity with limited to no publicly available data on its specific biological activity or mechanism of action in cancer. This document, therefore, presents a series of hypotheses and generalized protocols based on the known activities of structurally related N-substituted benzamide and N-phenylbenzamide derivatives. The proposed mechanisms, experimental procedures, and signaling pathways are theoretical and necessitate experimental validation.
Introduction: The Emerging Potential of Novel Benzamide Derivatives in Oncology
The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, with a growing number of derivatives being investigated for their potential as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways involved in tumor progression.[2][3][4] N-(4-acetylphenyl)-4-isopropylbenzamide, with its distinct chemical features, represents an intriguing candidate for investigation in cancer research. This guide provides a hypothetical framework for its initial biological evaluation, drawing parallels from established findings on related benzamide analogs.
Hypothesized Mechanisms of Action
Based on the literature for structurally similar molecules, several plausible biological targets and signaling pathways for N-(4-acetylphenyl)-4-isopropylbenzamide can be postulated.
Primary Hypothesis: Induction of Apoptosis via the Intrinsic Pathway
Many N-substituted benzamides have been demonstrated to induce apoptosis in cancer cells through the mitochondrial pathway.[2] It is hypothesized that N-(4-acetylphenyl)-4-isopropylbenzamide could trigger a similar cascade of events. This process is often initiated by the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9, a key initiator caspase.[2] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by N-(4-acetylphenyl)-4-isopropylbenzamide.
Secondary Hypothesis: G2/M Cell Cycle Arrest
A common mechanism of action for various anticancer agents, including some benzamide derivatives, is the induction of cell cycle arrest, which prevents cancer cells from proliferating.[5][6] It is plausible that N-(4-acetylphenyl)-4-isopropylbenzamide could induce a cell cycle block at the G2/M transition phase. This arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7]
Caption: Conceptual workflow of G2/M cell cycle arrest.
Experimental Protocols
The following protocols are generalized methodologies for the initial in vitro evaluation of N-(4-acetylphenyl)-4-isopropylbenzamide.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the compound's effect on cell viability by measuring the metabolic activity of cells.[8][9]
Materials:
-
N-(4-acetylphenyl)-4-isopropylbenzamide
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of N-(4-acetylphenyl)-4-isopropylbenzamide in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
N-(4-acetylphenyl)-4-isopropylbenzamide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
N-(4-acetylphenyl)-4-isopropylbenzamide
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Hypothetical Data Presentation
The following table illustrates how the cytotoxic activity of N-(4-acetylphenyl)-4-isopropylbenzamide could be presented.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| PC-3 | Prostate Adenocarcinoma | Hypothetical Value |
| HEK293 | Normal Kidney | Hypothetical Value |
Data would be generated from the MTT assay and presented as the mean ± standard deviation from at least three independent experiments.
Future Directions and In Vivo Studies
Should in vitro studies demonstrate promising anticancer activity, the next logical step would be to evaluate the efficacy of N-(4-acetylphenyl)-4-isopropylbenzamide in preclinical animal models.[10] A common approach is to use xenograft models where human cancer cells are implanted into immunodeficient mice.[11]
Conceptual In Vivo Xenograft Study Workflow
Caption: A generalized workflow for an in vivo xenograft study.
Conclusion
While the specific anticancer properties of N-(4-acetylphenyl)-4-isopropylbenzamide remain to be elucidated, its chemical structure places it within a class of compounds with demonstrated potential in cancer research. The hypothetical mechanisms and protocols outlined in this guide provide a foundational framework for its systematic investigation. Rigorous experimental validation is crucial to determine its true therapeutic potential and mechanism of action.
References
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Liberg, D., et al. (2000). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 83(9), 1239–1246. [online] Available at: [Link]
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Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(4), 617–624. [online] Available at: [Link]
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Lee, J. H., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 18(11), 13583–13600. [online] Available at: [Link]
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Kim, J. H., et al. (2007). Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. Journal of Medicinal Food, 10(2), 294–300. [online] Available at: [Link]
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Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1385–1389. [online] Available at: [Link]
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- BenchChem. A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs.
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Wang, H., et al. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3931–3934. [online] Available at: [Link]
- Singh, S., et al. (2016). Emerging cancer models for drugs and novel dosages development. Journal of Translational Medicine, 14, 157.
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Lee, K. T., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. Food and Chemical Toxicology, 124, 101–111. [online] Available at: [Link]
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Nagai, M. A. (2017). A naturally generated decoy of the prostate apoptosis response-4 protein overcomes therapy resistance in tumors. AME Medical Journal, 2, 161. [online] Available at: [Link]
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Gzella, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(11), 1362. [online] Available at: [Link]
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Petrikaite, V., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 11(1), 22301. [online] Available at: [Link]
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Petrikaite, V., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3236. [online] Available at: [Link]
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Chen, Y. L., et al. (2020). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. European Journal of Medicinal Chemistry, 200, 112444. [online] Available at: [Link]
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Pienta, K. J., et al. (1995). N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. The Prostate, 27(4), 227–234. [online] Available at: [Link]
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ResearchGate. (2010). N-Isopropylbenzamide. [online] Available at: [Link]
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Yung, W. K., et al. (1999). Induction of Apoptosis by N-(4-hydroxyphenyl)retinamide in Glioma Cells. International Journal of Oncology, 15(3), 499–504. [online] Available at: [Link]
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Wang, Z., et al. (2011). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 16(5), 3785–3797. [online] Available at: [Link]
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Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [online] Available at: [Link]
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Min, J. J., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 60(7), 923–929. [online] Available at: [Link]
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Xu, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 215, 113316. [online] Available at: [Link]
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Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [online] Available at: [Link]
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Ortega, M. A., et al. (2020). Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4. International Journal of Molecular Sciences, 21(23), 9037. [online] Available at: [Link]
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Denkova, A. G., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 25(22), 5369. [online] Available at: [Link]
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Fortin, S., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Pharmaceuticals, 14(11), 1152. [online] Available at: [Link]
-
Ye, Q., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2474–2481. [online] Available at: [Link]
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Cooperstein, M. A., & Canavan, H. E. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Biointerphases, 8(1), 19. [online] Available at: [Link]
-
ResearchGate. (2019). Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. [online] Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide
Welcome to the dedicated technical support guide for the synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide. This resource, designed for chemistry professionals, provides in-depth troubleshooting, frequently asked questions, and optimized protocols to help you navigate the challenges of this specific amide synthesis and improve your reaction yields.
Introduction to the Synthesis
The synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide is a standard amide bond formation, typically achieved by reacting 4-aminoacetophenone with 4-isopropylbenzoic acid or an activated derivative thereof. While straightforward in principle, the electronic properties of the starting materials and the reaction conditions can significantly impact the yield and purity of the final product. The electron-withdrawing nature of the acetyl group on the aniline ring of 4-aminoacetophenone reduces its nucleophilicity, potentially slowing the reaction rate and requiring carefully optimized conditions to achieve high conversion.
This guide focuses on the most common and reliable synthetic pathway: the coupling of 4-isopropylbenzoic acid and 4-aminoacetophenone using a carbodiimide coupling agent, a method widely employed in modern organic synthesis for its mild conditions and high efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions grounded in chemical principles.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Activation of Carboxylic Acid: The coupling agent (e.g., EDC) may have degraded due to improper storage (exposure to moisture). 2. Reduced Nucleophilicity of Amine: The electron-withdrawing acetyl group on 4-aminoacetophenone makes the amine less reactive than simple aniline. 3. Inadequate Solvent: The solvent may not be sufficiently dry or may not fully dissolve all reactants, hindering the reaction. | 1. Verify Reagent Quality & Add Activator: Use a fresh, properly stored bottle of EDC. Incorporate an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives form an activated ester intermediate that is more reactive towards the weakly nucleophilic amine. 2. Increase Reaction Time & Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the activation energy barrier. 3. Ensure Anhydrous Conditions: Use anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Dry the solvent using molecular sieves if necessary. |
| Presence of Unreacted Starting Materials | 1. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 2. Suboptimal Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Optimize Molar Ratios: A slight excess of the carboxylic acid (1.1 to 1.2 equivalents) and the coupling agent (1.1 to 1.2 equivalents) relative to the amine can help drive the reaction to completion. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (typically the amine) before proceeding with the work-up. |
| Formation of N-acylurea Byproduct | 1. Side Reaction of Activated Intermediate: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can rearrange into a more stable, unreactive N-acylurea byproduct, especially in the absence of the amine nucleophile. | 1. Control Reagent Addition: Add the coupling agent (EDC) to the solution containing the carboxylic acid and the activating agent (HOBt or NHS) before adding the amine. This allows for the formation of the more stable activated ester, minimizing the opportunity for rearrangement. |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired amide product may have similar polarity to the N-acylurea byproduct or unreacted starting materials, making chromatographic separation challenging. 2. Poor Crystallization: The crude product may be an oil or may not crystallize easily from common solvents. | 1. Acidic/Basic Wash: During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and a dilute base (e.g., 1 M NaHCO₃) to remove unreacted carboxylic acid and HOBt/NHS. The N-acylurea byproduct from EDC is also often soluble in dilute acid. 2. Optimize Recrystallization: Test a range of solvent systems for recrystallization. A common choice for amides is an ethanol/water or ethyl acetate/hexane mixture. If the product oils out, try dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent) until turbidity is observed, then allow it to cool slowly. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues during the synthesis.
Technical Support Center: Overcoming Solubility Challenges of N-(4-acetylphenyl)-4-isopropylbenzamide
Welcome to the technical support center for N-(4-acetylphenyl)-4-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.
Understanding the Molecule: Physicochemical Profile
N-(4-acetylphenyl)-4-isopropylbenzamide is a benzamide derivative with the following structure:
Caption: Chemical structure of N-(4-acetylphenyl)-4-isopropylbenzamide.
Based on its structure, which features two aromatic rings and an amide linkage, this compound is predicted to be poorly soluble in aqueous solutions. The isopropyl and acetyl groups further contribute to its lipophilicity. A related compound, N-(4-acetylphenyl)benzamide, has a molecular weight of 239.27 g/mol and a computed XLogP3 of 2.3, indicating its lipophilic nature[1]. These characteristics are common in modern drug discovery pipelines, where an estimated 70-90% of new chemical entities are poorly water-soluble[2][3][4].
Frequently Asked Questions (FAQs)
Q1: Why is my N-(4-acetylphenyl)-4-isopropylbenzamide not dissolving in aqueous buffers?
A1: The poor aqueous solubility of N-(4-acetylphenyl)-4-isopropylbenzamide is inherent to its chemical structure. The molecule has a significant non-polar surface area due to its two aromatic rings and the isopropyl group. The central amide and the acetyl group offer some polarity, but not enough to overcome the hydrophobicity of the rest of the molecule. For a compound to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. With poorly soluble drugs, the crystal lattice energy is often high, and the interactions with water are weak[5].
Q2: What is the first step I should take to assess the solubility of a new batch of the compound?
A2: The first step is to perform a systematic solubility assessment in a range of solvents. This will provide a baseline understanding of the compound's physicochemical properties. A recommended starting point is to use the shake-flask method, which is considered the gold standard for solubility determination[6][7].
Protocol: Shake-Flask Method for Solubility Determination
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Add an excess amount of N-(4-acetylphenyl)-4-isopropylbenzamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry[8][9].
Q3: Can I use pH adjustment to improve the solubility?
A3: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. The amide group in N-(4-acetylphenyl)-4-isopropylbenzamide is generally considered neutral and does not ionize significantly within the physiological pH range. Therefore, altering the pH of the solution is unlikely to have a substantial impact on its solubility[10]. However, if your experimental system allows, exploring extreme pH values might reveal minor effects.
Troubleshooting Guide: Enhancing Solubility
If you are facing challenges with the solubility of N-(4-acetylphenyl)-4-isopropylbenzamide, here are several proven strategies to consider. The choice of method will depend on your specific application, required concentration, and the formulation's intended use.
Caption: Strategies for enhancing the solubility of poorly soluble compounds.
Issue 1: The compound precipitates out of my aqueous stock solution.
Possible Cause: The concentration of the compound exceeds its aqueous solubility limit.
Solution 1: Co-solvency
Co-solvency is a widely used technique to increase the solubility of non-polar compounds in aqueous solutions by adding a water-miscible organic solvent.[10][11]
Experimental Protocol: Co-solvent System Development
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Select Co-solvents: Common co-solvents for preclinical research include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.
-
Determine Solubility in Pure Co-solvents: First, determine the solubility of N-(4-acetylphenyl)-4-isopropylbenzamide in your selected pure co-solvents using the shake-flask method.
-
Prepare Co-solvent/Aqueous Mixtures: Create a series of co-solvent/water (or buffer) mixtures at different ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Measure Solubility in Mixtures: Determine the solubility of your compound in each mixture.
-
Plot Solubility Curve: Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio for your needs.
Table 1: Example Co-solvent Screening Data (Hypothetical)
| Co-solvent | Ratio (Co-solvent:Water) | Solubility (µg/mL) |
| DMSO | 10:90 | 50 |
| DMSO | 50:50 | >1000 |
| Ethanol | 10:90 | 25 |
| Ethanol | 50:50 | 800 |
| PEG 400 | 10:90 | 40 |
| PEG 400 | 50:50 | >1000 |
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar solute to dissolve. They disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.
Issue 2: My solid formulation has a very slow dissolution rate.
Possible Cause: The crystalline nature and large particle size of the compound limit the surface area available for dissolution.
Solution 2: Particle Size Reduction (Micronization)
Reducing the particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[2][11][12]
Experimental Workflow: Micronization
Caption: Workflow for particle size reduction and evaluation.
Considerations: While micronization improves the dissolution rate, it does not alter the equilibrium solubility of the compound[11]. For some compounds, this technique may lead to issues with powder handling and aggregation.
Solution 3: Amorphous Solid Dispersions (ASDs)
Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[2][13] ASDs involve dispersing the API in a polymeric carrier.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Select a Polymer: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Dissolve Components: Dissolve both N-(4-acetylphenyl)-4-isopropylbenzamide and the polymer in a common volatile organic solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a solid film.
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Milling and Sieving: Mill the dried material and sieve to obtain a uniform powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Evaluate Dissolution: Perform dissolution studies to compare the performance of the ASD against the crystalline API.
Causality: The amorphous form lacks the long-range molecular order of a crystal, meaning less energy is required to break the solute-solute interactions, leading to enhanced solubility. The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.
Issue 3: I need a higher concentration in an aqueous formulation for in vivo studies, but co-solvents are causing toxicity.
Possible Cause: The required concentration of organic co-solvents is too high for the biological system.
Solution 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[12][14][15]
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Prepare a Paste: In a mortar, add a small amount of a water/ethanol mixture to a known amount of HP-β-CD to form a paste.
-
Incorporate the API: Gradually add N-(4-acetylphenyl)-4-isopropylbenzamide to the paste while continuously kneading for 30-60 minutes.
-
Drying: Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Evaluate Solubility: Determine the solubility of the complex in water and compare it to the uncomplexed drug.
Causality: The hydrophobic portion of N-(4-acetylphenyl)-4-isopropylbenzamide is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to an increase in the overall solubility of the complex.
Solution 5: Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can entrap the drug molecule.[3][12][13]
Considerations: Common surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL. The choice and concentration of surfactant must be carefully considered, especially for in vivo applications, due to potential toxicity.
Summary of Troubleshooting Strategies
| Issue | Strategy | Principle | Key Advantage |
| Precipitation in aqueous stock | Co-solvency | Reduces solvent polarity | Simple and effective for initial studies |
| Slow dissolution of solid form | Particle Size Reduction | Increases surface area | Enhances dissolution rate |
| Slow dissolution of solid form | Amorphous Solid Dispersion | Increases energy state | Can significantly improve both solubility and dissolution |
| Need for high aqueous concentration without co-solvent toxicity | Cyclodextrin Complexation | Forms water-soluble inclusion complexes | Often well-tolerated in vivo |
| Need for high aqueous concentration | Use of Surfactants | Micellar solubilization | Can achieve high drug loading |
By systematically applying these principles and protocols, researchers can overcome the solubility challenges presented by N-(4-acetylphenyl)-4-isopropylbenzamide and advance their research and development efforts.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Author Unknown. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
- Srikanth, A. (n.d.). Solubility experimental methods. SlideShare.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide. PubChem Compound Database.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
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Technical Support Center: Troubleshooting the Purification of N-Substituted Benzamides
Welcome to the Technical Support Center for the purification of N-substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity benzamides from their reaction mixtures. As a Senior Application Scientist, I will provide not just the "how-to" but also the "why," grounding our troubleshooting in the fundamental principles of organic chemistry to ensure robust and reproducible results.
I. Foundational Principles: Understanding Your N-Substituted Benzamide
The purification strategy for any N-substituted benzamide is dictated by its unique physicochemical properties, which are a direct consequence of its structure. The nature of the substituents on both the benzoyl ring and the nitrogen atom influences polarity, solubility, and crystallinity.
-
Polarity: The amide functional group itself is polar. The overall polarity of the molecule is modulated by its substituents. Electron-withdrawing groups on the aromatic ring can increase polarity, while bulky, non-polar N-substituents will decrease it. This polarity directly impacts the choice of solvents for recrystallization and the mobile phase for chromatography.
-
Hydrogen Bonding: Primary and secondary benzamides can act as both hydrogen bond donors (N-H) and acceptors (C=O). Tertiary benzamides are only hydrogen bond acceptors. This capacity for hydrogen bonding significantly affects solubility in protic solvents and interactions with silica gel.
-
Common Impurities: Successful purification begins with anticipating the likely impurities. These typically include:
-
Unreacted Starting Materials: Benzoic acid (or its corresponding acid chloride/anhydride) and the amine.
-
Reagent-Derived Impurities: Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) if using DCC).
-
Side-Reaction Products: Diacylated amines (N,N-dibenzoyl derivatives), especially if the benzoylating agent is used in large excess.
-
Degradation Products: Benzoic acid from the hydrolysis of the amide bond, which can occur under harsh acidic or basic workup conditions, especially with heating.
-
II. Troubleshooting Purification by Recrystallization
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid N-substituted benzamides. The principle is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.
Frequently Asked Questions (FAQs): Recrystallization
Q1: My compound won't crystallize. What should I do?
This is a common issue that can often be resolved by systematically addressing the following possibilities:
-
Cause: The solution is not supersaturated.
-
Solution: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
-
Cause: Nucleation has not occurred.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seed Crystals. If you have a small amount of pure product, add a tiny crystal to the cooled solution. This will act as a template for crystallization.
-
-
Cause: The presence of significant impurities is inhibiting crystal lattice formation.
-
Solution: Attempt to remove some of the impurities by another method first, such as a simple filtration through a plug of silica or an acid-base wash, and then re-attempt the recrystallization.
-
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the melting point of your compound (which is lowered by impurities) is below the temperature of the solution when it becomes supersaturated.
-
Cause: The solution is cooling too quickly at a point of high supersaturation.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (1-5%) and then allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.
-
-
Cause: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause: High concentration of impurities.
-
Solution: Impurities can significantly depress the melting point. Try adding a small amount of activated charcoal to the hot solution to adsorb colored or highly polar impurities (use sparingly as it can also adsorb your product), followed by a hot filtration before cooling.
-
Q3: How do I choose the right recrystallization solvent?
The ideal solvent should dissolve your N-substituted benzamide poorly at room temperature but very well at its boiling point.
-
"Like Dissolves Like": N-substituted benzamides are moderately polar. Good starting points are polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate and acetone.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system is an excellent alternative. This typically involves a "soluble" solvent in which your compound is highly soluble, and an "anti-solvent" in which it is poorly soluble.
-
Procedure: Dissolve the crude benzamide in a minimal amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy). Add a few drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective system for many benzamides is ethyl acetate/hexanes.
-
| Recrystallization Solvent Systems for N-Substituted Benzamides | |
| Solvent System | Comments & Typical Use Cases |
| Ethanol or Isopropanol | Good general-purpose solvents for moderately polar benzamides. Often a good starting point for screening. |
| Ethyl Acetate / Hexanes | A highly versatile mixed-solvent system. Ethyl acetate is the "soluble" solvent, and hexanes is the "anti-solvent". Allows for fine-tuning of polarity. |
| Acetone / Water | Useful for more polar benzamides. Water acts as the anti-solvent. |
| Toluene | Can be effective for less polar N-substituted benzamides, particularly those with large, non-polar N-substituents. |
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude N-substituted benzamide in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities or residual drying agents are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Saturation: While keeping the solution hot, add hexanes dropwise until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes (or a cold mixture of ethyl acetate/hexanes) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
III. Troubleshooting Purification by Column Chromatography
Column chromatography is an indispensable technique for separating benzamides from impurities with similar polarities. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Frequently Asked Questions (FAQs): Column Chromatography
Q1: My compound won't move off the baseline of the TLC plate, even in 100% ethyl acetate.
This indicates your compound is very polar and is strongly adsorbed to the silica gel.
-
Solution 1: Add a More Polar Solvent. Create a more polar mobile phase by adding methanol to your eluent. A common solvent system for polar compounds is dichloromethane/methanol. Start with a small percentage of methanol (1-2%) and gradually increase it.
-
Solution 2: Add a Modifier. For N-substituted benzamides, which can have slightly basic nitrogen atoms, peak tailing or strong retention can occur due to interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can improve elution and peak shape.
-
Solution 3: Switch the Stationary Phase. If your compound is extremely polar, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18), where the elution order is inverted (polar compounds elute first).
Q2: My product and a key impurity have very similar Rf values on the TLC. How can I separate them?
This is a common challenge that requires optimizing the separation conditions.
-
Solution 1: Optimize the Solvent System. Test a variety of solvent systems with different polarities and selectivities. For example, if you are using hexanes/ethyl acetate, try switching to hexanes/acetone or dichloromethane/methanol. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the product on the TLC plate for good column separation is typically between 0.2 and 0.4.
-
Solution 2: Use a Gradient Elution. Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent. This can help to first elute the less polar impurities and then sharpen the band of your desired compound as it elutes.
-
Solution 3: Improve Column Packing and Loading. A poorly packed column with air bubbles or an uneven surface will lead to poor separation. Ensure the silica gel is packed uniformly. When loading your sample, dissolve it in the minimum amount of solvent and apply it as a narrow band to the top of the column. For compounds that are not very soluble in the eluent, "dry loading" is a superior technique.
Table of Common TLC Solvent Systems for N-Substituted Benzamides
| Solvent System (v/v) | Polarity | Typical Use Cases |
| 3:1 Hexanes : Ethyl Acetate | Low | Good starting point for less polar benzamides. |
| 1:1 Hexanes : Ethyl Acetate | Medium | A versatile system for many common benzamides. |
| 9:1 Dichloromethane : Methanol | High | Effective for more polar benzamides that show low Rf in ethyl acetate. |
| 98:2 Dichloromethane : Methanol (+0.1% NH4OH) | High (Basic) | Useful for basic benzamides to prevent peak tailing. |
Protocol 2: Flash Column Chromatography with Dry Loading
-
Prepare the Sample for Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Pack the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Ensure the silica bed is level and free of air bubbles.
-
Load the Sample: Carefully add the dry-loaded sample powder to the top of the packed silica gel column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and incrementally increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-substituted benzamide.
IV. Troubleshooting the Aqueous Workup (Liquid-Liquid Extraction)
The aqueous workup is a critical first step in purification, designed to remove water-soluble impurities like acids, bases, and salts. For N-substituted benzamides, this typically involves acid and base washes.
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: I've formed a persistent emulsion between the organic and aqueous layers. How do I break it?
Emulsions are stable mixtures of two immiscible liquids and are a common problem, especially when crude reaction mixtures contain surfactant-like molecules.
-
Cause: Vigorous shaking of the separatory funnel.
-
Prevention: Instead of shaking, gently invert the funnel multiple times to allow for extraction with minimal agitation.
-
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic compounds less soluble in it and helping to break the emulsion.
-
Solution 2: Centrifugation. If the volume is small, centrifuging the mixture can force the layers to separate.
-
Solution 3: Filtration. Pass the entire mixture through a pad of Celite or glass wool. This can often break up the emulsified droplets.
Q2: How do I effectively remove unreacted benzoic acid and the starting amine?
This is achieved through a series of acid-base extractions, which exploits the change in solubility of acidic and basic compounds upon protonation or deprotonation.
-
To Remove Benzoic Acid (Acidic Impurity): Wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The base will deprotonate the carboxylic acid to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer.
-
Causality: R-COOH (organic soluble) + NaHCO₃ → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂
-
-
To Remove Starting Amine (Basic Impurity): Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The acid will protonate the amine to form a water-soluble ammonium salt, which will be extracted into the aqueous layer.
-
Causality: R-NH₂ (organic soluble) + HCl → R-NH₃⁺Cl⁻ (water soluble)
-
Diagram 1: General Purification Workflow
Caption: General purification and analysis workflow for N-substituted benzamides.
V. Assessing Purity: What to Look For
After purification, it is essential to rigorously assess the purity of your N-substituted benzamide.
Frequently Asked Questions (FAQs): Purity Assessment
Q1: My ¹H NMR spectrum has unexpected peaks. What are they?
Beyond the expected signals for your product, extra peaks often correspond to common impurities.
-
Residual Solvents: Peaks from solvents used in the workup or purification (e.g., ethyl acetate, hexanes, dichloromethane) are very common.
-
Unreacted Benzoic Acid: A broad singlet far downfield (>10 ppm) is characteristic of the carboxylic acid proton. Aromatic protons will appear around 7.5-8.1 ppm.
-
Unreacted Amine: The N-H protons can appear as broad signals and their chemical shift is highly variable. The other protons of the amine will have characteristic shifts.
-
Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent and concentration. This can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of D₂O to the NMR tube.
-
Rotational Isomers (Rotamers): Due to the restricted rotation around the C-N amide bond, you may see two distinct sets of signals for the protons near the nitrogen atom, especially in tertiary amides. This is not an impurity. Running the NMR at a higher temperature can cause these signals to coalesce into a single, averaged peak.
Q2: What does a sharp melting point indicate?
A sharp melting point range (typically < 2 °C) that is close to the literature value is a strong indicator of high purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Diagram 2: Troubleshooting Logic for Purification
Caption: Decision tree for troubleshooting the purification of N-substituted benzamides.
VI. References
-
BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
-
Chemguide. (n.d.). The Hydrolysis of Amides. [Link]
-
Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
K-Jhil Scientific. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. [Link]
-
BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds.
-
BenchChem. (2025). Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Visual Learners. (2024, October 23). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]
-
BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
-
Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
BenchChem. (2025). dealing with byproduct formation in benzamide synthesis.
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
BenchChem. (2025). troubleshooting common issues in benzamide synthesis.
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Mohammad, A., & Kumar, S. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377.
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Mohammad, A., & Tiwari, S. (1994). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Planar Chromatography--Modern TLC, 7(5), 411-413.
-
BenchChem. (2025). Technical Support Center: Recrystallization of N'-benzoyl-N'-benzylbenzohydrazide.
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. [Link]
-
Columbia University. (n.d.). Liquid/liquid Extraction. [Link]
-
Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
ResearchGate. (2016, January 8). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]
-
Columbia University. (n.d.). solid-liquid extraction. [Link]
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
Benzamide Synthesis Technical Support Center: Troubleshooting and Optimization Guide
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. As a self-validating system, this guide provides not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing benzamides?
A1: The three most prevalent methods for synthesizing benzamides are:
-
From an Acyl Chloride (e.g., Benzoyl Chloride): This is a widely used and often rapid method involving the nucleophilic acyl substitution of an acyl chloride with ammonia or a primary/secondary amine. The reaction is frequently performed under Schotten-Baumann conditions.[1][2]
-
From a Carboxylic Acid (e.g., Benzoic Acid) using Coupling Reagents: This approach involves the activation of the carboxylic acid with a coupling reagent, followed by reaction with an amine.[1][3] Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5][6]
-
Direct Amidation of a Carboxylic Acid: This method involves the direct reaction of a carboxylic acid with an amine, typically at high temperatures to drive off water.[3] Catalysts such as boric acid can be employed to facilitate this reaction under milder conditions.[7][8]
Q2: What are the primary side reactions to be aware of during benzamide synthesis, particularly when using benzoyl chloride?
A2: The two most common side reactions are the hydrolysis of the benzoyl chloride starting material and the over-acylation (or diacylation) of the newly formed benzamide.[9] Both of these side reactions can significantly reduce the yield and purity of the desired product.
Q3: How can I minimize the hydrolysis of benzoyl chloride?
A3: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive toward the amine under these conditions.[10] To minimize hydrolysis:
-
Ensure all glassware is thoroughly dried before use.
-
Add the benzoyl chloride slowly to the cooled reaction mixture to control the exothermic reaction and prevent localized heating, which can accelerate hydrolysis.[4][11]
Q4: What is over-acylation and how can it be prevented?
A4: Over-acylation is the reaction of the newly formed benzamide with another molecule of benzoyl chloride to produce an N-benzoylbenzamide. This is more likely to occur with primary amines and anilines if a large excess of benzoyl chloride is used or if the reaction temperature is too high.[9][10] To prevent this:
-
Add the benzoyl chloride dropwise and with vigorous stirring to avoid localized high concentrations.[9]
-
Maintain a low reaction temperature (e.g., 0-5 °C).[9]
-
Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride.[1]
Q5: My reaction using a carbodiimide coupling agent (e.g., DCC) resulted in a significant amount of white precipitate that is not my product. What is it and how do I remove it?
A5: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction with DCC.[4] DCU is generally insoluble in most common organic solvents and can be easily removed by filtration of the reaction mixture before the aqueous workup.[4]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of benzamide, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Low or No Product Formation | 1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly moisture-sensitive.[10] | 1. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents and ensure glassware is oven-dried. Handle benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.[1] |
| 2. Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][10] | 2. Use of a Base: In Schotten-Baumann reactions, a base (e.g., aqueous NaOH or pyridine) is crucial to neutralize the HCl byproduct.[2][10] For other methods, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.[5] | |
| 3. Ineffective Activation of Carboxylic Acid: The coupling reagent may be old or degraded, or the activation conditions may be suboptimal. | 3. Verify Reagent Activity & Optimize Conditions: Use fresh coupling reagents. For reactions involving EDC/HOBt, ensure the reaction is allowed sufficient time at the appropriate temperature (often starting at 0 °C and warming to room temperature).[12] | |
| Product is an Oil and Will Not Crystallize | 1. Presence of Impurities: Impurities can lower the melting point of the product and inhibit crystallization. | 1. Purification: Attempt to purify the oil via column chromatography. Alternatively, try trituration with a non-polar solvent like hexanes to induce crystallization.[4] |
| 2. Low-Melting Product: The target benzamide may have a low melting point or be an oil at room temperature. | 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product can also initiate crystallization.[10] | |
| Presence of Unreacted Starting Material in Product | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of completion. If the reaction has stalled, gentle heating may be required.[13] |
| 2. Incorrect Stoichiometry: An excess of one reactant will remain at the end of the reaction. | 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the acylating agent.[4][12] | |
| Product is Contaminated with Benzoic Acid | 1. Hydrolysis of Benzoyl Chloride: As mentioned above, moisture in the reaction will lead to the formation of benzoic acid.[13] | 1. Aqueous Base Wash: During the workup, wash the organic layer with a dilute basic solution (e.g., 5-10% aqueous NaHCO₃ or Na₂CO₃). This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer.[14] |
| Over-acylation Product Detected | 1. Excess Benzoyl Chloride or High Temperature: As discussed in the FAQs, these conditions favor the formation of the diacylated byproduct.[9] | 1. Controlled Addition and Temperature: Add the benzoyl chloride slowly to a cooled (0-5 °C) and vigorously stirred solution of the amine.[9] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol outlines a general procedure for the synthesis of benzamide from benzoyl chloride and aqueous ammonia.
Materials:
-
Concentrated aqueous ammonia
-
Benzoyl chloride
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a conical flask, place 10 mL of concentrated aqueous ammonia. Cool the flask in an ice bath.[13]
-
While vigorously stirring or shaking the ammonia solution, slowly add 2 mL of benzoyl chloride dropwise. The reaction is exothermic, and a white precipitate of benzamide will form. Maintain the temperature by cooling the flask as needed.[13][15]
-
After the addition is complete, continue to stir or shake the mixture for an additional 10-15 minutes.[4]
-
Collect the crude benzamide by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold water to remove soluble impurities.[13]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[10][13]
-
Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Synthesis of a Substituted Benzamide from Benzoic Acid using EDC/HOBt
This protocol outlines the synthesis of a benzamide from a carboxylic acid and an amine using EDC and HOBt as coupling agents.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.0 - 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Non-nucleophilic base (e.g., DIPEA or Et₃N, 2-3 eq if starting with an amine salt)
-
Saturated aqueous NaHCO₃ solution, water, and brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.
-
Add HOBt and stir until dissolved. Then, add the amine. If the amine is a hydrochloride salt, add a non-nucleophilic base.[12]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the EDC·HCl portion-wise to the stirred reaction mixture.[12]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Visualizing the Workflow
Troubleshooting Logic for Low Benzamide Yield
Caption: A generalized workflow for the synthesis and purification of benzamides.
References
-
askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? Retrieved from [Link]
-
Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). In An experimental handbook for pharmaceutical organic chemistry-i (Chapter 16).
-
Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]
-
ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2025, February).
- A practical handbook for pharmaceutical chemistry. (n.d.).
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
-
RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Biotage. (2023, February 6). Does reagent and reaction solvent order impact product yield and purity? Retrieved from [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzamide substituted Mannich bases (1–7). Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2020, June 1). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]
-
RSC Publishing. (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
NIH. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Retrieved from [Link]
-
YouTube. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. Retrieved from [Link]
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Pearson+. (n.d.). Show how you would accomplish the following syntheses using amide... Retrieved from [Link]
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Technical Support Center: Crystallization of N-(4-acetylphenyl)-4-isopropylbenzamide
Welcome to the technical support guide for the crystallization of N-(4-acetylphenyl)-4-isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. As a senior application scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
N-(4-acetylphenyl)-4-isopropylbenzamide is an aromatic amide, a class of compounds known for presenting unique crystallization challenges, including polymorphism and a tendency for oiling out.[1][2] This guide provides a structured, question-and-answer-based approach to address specific experimental issues.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the crystallization of N-(4-acetylphenyl)-4-isopropylbenzamide.
Q1: My compound is not crystallizing after cooling. What should I do?
This is a common issue that typically points to problems with supersaturation or nucleation. The correct approach depends on whether the solution is clear or cloudy.
-
If the solution is clear: This indicates that the solution is not yet supersaturated, or that nucleation has not been initiated.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic scratches on the glass provide a high-energy surface that can serve as a nucleation site.
-
Introduce a Seed Crystal: If you have a previous batch of solid material, add a single, tiny crystal to the solution. This provides a perfect template for crystal growth and is the most reliable method for inducing crystallization.[]
-
Reduce Solvent Volume: It is possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[3] Gently heat the solution to boil off a small portion of the solvent and then allow it to cool again.
-
Utilize an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent"), add it dropwise to the clear solution until turbidity persists.[5] This reduces the overall solubility of the compound in the solvent mixture, inducing crystallization. Common anti-solvents for aromatic amides include water or aliphatic hydrocarbons like hexane.
-
-
If the solution is cloudy but no crystals are forming: Cloudiness suggests the compound is coming out of solution, but not in an ordered, crystalline form. This could be due to rapid precipitation or the presence of impurities. The primary recommendation is to heat the solution until it becomes clear again, then add a small amount (5-10%) of additional solvent before allowing it to cool more slowly.[3]
Q2: The compound has "oiled out," forming liquid droplets instead of solid crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[3] This is problematic because impurities tend to be highly soluble in the oily droplets, leading to poor purification.
-
Causality: This often happens when a solution is too concentrated, causing the compound to become supersaturated at a relatively high temperature. The melting point of a compound is also depressed by the presence of impurities.
-
Solutions:
-
Re-dissolve and Dilute: Reheat the mixture until the oil dissolves completely. Add more of the primary solvent (10-20% volume increase) to lower the saturation temperature.[3] Allow the more dilute solution to cool slowly.
-
Lower the Cooling Temperature: If the oiling persists, try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) to see if the oil will solidify. This solid can then be used to seed a new, more controlled crystallization attempt.
-
Change the Solvent System: Choose a solvent with a lower boiling point. This ensures that the solution temperature during cooling is more likely to be below the compound's melting point.
-
Q3: The crystallization was too rapid, resulting in a fine powder or very small needles. Why is this a problem and how can I prevent it?
Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3] The ideal process involves slow crystal growth over a period of 20 minutes to several hours.[3]
-
Causality: This is a result of excessive supersaturation, leading to rapid, uncontrolled nucleation rather than slow, ordered crystal growth.[]
-
Solutions:
-
Use More Solvent: The most straightforward solution is to use more than the minimum amount of hot solvent required to dissolve the compound. This keeps the compound soluble for longer during the cooling phase, promoting slower growth.[3]
-
Insulate the Flask: Slow the cooling rate by wrapping the flask in glass wool or placing it within a larger, insulated container (like a beaker filled with warm water).
-
Control Agitation: Excessive agitation can promote secondary nucleation, leading to smaller crystals.[6] Allow the solution to cool without stirring initially.
-
Q4: My final yield is very low. What are the likely causes?
A low yield (e.g., less than 50%) can be discouraging but is often correctable.
-
Causality: The most common reasons are using too much solvent or not cooling the solution for a sufficient amount of time or to a low enough temperature.[3]
-
Solutions:
-
Check the Mother Liquor: After filtering your crystals, test the remaining filtrate. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a substantial amount of your compound remains in solution.[3]
-
Recover More Product: If the mother liquor is rich in the product, you can concentrate it by boiling off some solvent and cooling it again for a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
Maximize Cooling: Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize precipitation before filtration.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing N-(4-acetylphenyl)-4-isopropylbenzamide?
The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at room temperature or below.[7] While specific solubility data for N-(4-acetylphenyl)-4-isopropylbenzamide is not widely published, we can make an educated selection based on its structure—an aromatic amide with moderate polarity.
A systematic approach is recommended:
-
Start with Common Solvents: Test solubility in small amounts of solvents like ethanol, isopropanol, acetone, and ethyl acetate.
-
Consider a Mixed Solvent System: If the compound is too soluble in one solvent (like ethanol) and poorly soluble in another (like water), a mixed system can be ideal. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "anti-solvent" dropwise until the solution becomes slightly turbid.[7]
| Solvent Type | Examples | Expected Utility for N-(4-acetylphenyl)-4-isopropylbenzamide |
| Polar Protic | Ethanol, Isopropanol | Likely to be good primary solvents.[8] |
| Polar Aprotic | Acetone, Ethyl Acetate | Good candidates for primary solvents or co-solvents. |
| Non-Polar | Hexane, Heptane | Likely to be poor solvents; best used as anti-solvents. |
| Aqueous | Water | Expected to be a very poor solvent; ideal as an anti-solvent.[8] |
Q2: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[5] This is a critical concern for aromatic amides because molecules like N-(4-acetylphenyl)-4-isopropylbenzamide can form strong intermolecular hydrogen bonds and π-π stacking interactions.[9][10] Different arrangements of these interactions can lead to different crystal lattices.
Different polymorphs of the same compound can have significantly different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.[5]
-
Stability: One polymorph may be more thermodynamically stable than another, and less stable forms can convert over time.[11]
-
Melting Point: Each polymorph will have a distinct melting point.
Controlling polymorphism is achieved by carefully controlling crystallization conditions such as solvent choice, cooling rate, and agitation.[6]
Q3: How can I control the crystal size and morphology?
Crystal size and shape are governed by the balance between nucleation (the formation of new crystals) and growth (the addition of molecules to existing crystals).
-
To obtain larger crystals: Promote slow nucleation and steady growth. This is achieved by slow cooling, minimal agitation, and using a slightly more dilute solution to avoid rapid precipitation.[12]
-
To obtain smaller, more uniform crystals: Promote faster, controlled nucleation. This can be achieved with faster cooling rates, controlled agitation, or by using techniques like anti-solvent addition where the supersaturation is generated more quickly but uniformly.[] Advanced methods like sonocrystallization can also be employed to control particle size.[13]
Q4: Can you provide a standard protocol for the recrystallization of N-(4-acetylphenyl)-4-isopropylbenzamide?
The following is a generalized but robust protocol based on standard laboratory techniques.[7]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent using the screening method described in FAQ Q1. Let's assume ethanol is a suitable solvent.
-
Dissolution: Place the crude N-(4-acetylphenyl)-4-isopropylbenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding hot ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7] This step removes impurities that do not dissolve.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is crucial for forming large, pure crystals.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[7]
Visualizations
// Clear Path scratch [label="1. Scratch flask with glass rod"]; seed [label="2. Add a seed crystal"]; reduce_solvent [label="3. Reduce solvent volume"]; anti_solvent [label="4. Add anti-solvent"];
is_clear -> scratch [label="Yes"]; scratch -> seed; seed -> reduce_solvent; reduce_solvent -> anti_solvent;
// Cloudy Path reheat [label="1. Re-heat to dissolve"]; add_solvent [label="2. Add 5-10% more solvent"]; cool_slowly [label="3. Cool slowly"];
is_clear -> reheat [label="No (Cloudy)"]; reheat -> add_solvent; add_solvent -> cool_slowly; } dot Caption: Troubleshooting workflow for when crystallization fails to occur.
// Soluble Path too_soluble [label="Too soluble at room temp.\nDiscard as primary solvent.\nConsider as 'good' solvent in a\nmixed-solvent system."]; solubility_check -> too_soluble [label="Yes"];
// Insoluble Path heat_solvent [label="Heat the solvent.\nIs the compound soluble\nwhen hot?"]; solubility_check -> heat_solvent [label="No"];
heat_check [label=" ", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; heat_solvent -> heat_check;
ideal_solvent [label="Ideal single solvent found.\n(Insoluble cold, soluble hot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; heat_check -> ideal_solvent [label="Yes"];
poor_solvent [label="Poorly soluble even when hot.\nDiscard as primary solvent.\nConsider as 'anti-solvent' in a\nmixed-solvent system."]; heat_check -> poor_solvent [label="No"]; } dot Caption: Decision process for selecting a suitable crystallization solvent.
References
-
BOC Sciences. Crystallization of APIs: Methods and Challenges.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
-
Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. (2018-11-01).
-
PubChem. N-(4-Acetylphenyl)benzamide.
-
VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. (2020-01-11).
-
PubChem. N-(4-acetylphenyl)-3-methylbenzamide.
-
Syrris. Pharmaceutical Crystallization in drug development.
-
BenchChem. Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
-
ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. (2008-09-17).
-
PubChem. 4-acetyl-N-benzylbenzamide.
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.
-
CrystEngComm (RSC Publishing). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. (2022).
-
ResearchGate. N-Isopropylbenzamide. (2008-05-24).
-
PubChem. N-Isopropylbenzamide.
-
ACS Publications. Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2011-09-14).
-
ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024-10-20).
-
ChemSynthesis. N-isopropylbenzamide. (2025-05-20).
-
PubMed. Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide. (2007-04-02).
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
-
MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024-12-12).
-
BenchChem. solubility of 4-benzoylbenzamide in common organic solvents.
-
BenchChem. In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide.
-
BenchChem. Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
-
PubChem. N-Benzyl-N-ethyl-p-isopropylbenzamide.
-
ResearchGate. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024-12-09).
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for N-(4-acetylphenyl)-4-isopropylbenzamide Purity
Welcome to the technical support center for the analytical characterization of N-(4-acetylphenyl)-4-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on developing and refining robust analytical methods to ensure the purity, and therefore the quality and safety, of this compound.
Understanding the Analyte: N-(4-acetylphenyl)-4-isopropylbenzamide
N-(4-acetylphenyl)-4-isopropylbenzamide is a benzamide derivative. Its structure, featuring an amide linkage, an aromatic ketone, and non-polar alkyl groups, dictates its analytical behavior. A proposed synthesis route involves the Schotten-Baumann reaction between 4-isopropylbenzoyl chloride and 4-aminoacetophenone.[1] This synthesis informs our understanding of potential process-related impurities.
Predicted Physicochemical Properties: Based on its structure and data from analogous compounds, we can predict the following properties which are crucial for method development:
| Property | Predicted Value/Characteristic | Rationale & Impact on Analysis |
| Molecular Formula | C₁₈H₁₉NO₂ | --- |
| Molecular Weight | 281.35 g/mol | Influences diffusion and mass spectrometric behavior. |
| LogP | ~3.5 - 4.5 | Indicates good lipophilicity, suggesting strong retention in reversed-phase HPLC.[1] |
| Solubility | Low in water, soluble in organic solvents (e.g., Methanol, Acetonitrile) | Dictates the choice of sample diluent and mobile phase composition. |
| Chromophores | Benzoyl and acetylphenyl groups | Strong UV absorbance is expected, making UV detection a suitable choice for HPLC. |
Core Analytical Method: Reversed-Phase HPLC for Purity Determination
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for assessing the purity of N-(4-acetylphenyl)-4-isopropylbenzamide. The following method is a robust starting point, designed for excellent resolution of the main component from potential impurities.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the non-polar analyte. A 250 mm length ensures high efficiency and resolution. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for benzamides.[2] The acidic aqueous phase suppresses the ionization of any residual silanols on the column, improving peak shape. Acetonitrile is a strong organic modifier providing good peak symmetry. |
| Elution Mode | Isocratic | For routine purity analysis where impurities are known to elute close to the main peak, an isocratic method offers simplicity and robustness.[3] A starting point of Acetonitrile:Water (60:40 v/v) is recommended, with optimization as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, offering good sensitivity. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector response. |
| Sample Diluent | Mobile Phase or Acetonitrile/Water (50:50) | To ensure peak shape is not compromised, the sample should be dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. |
Experimental Protocol: Sample Preparation
-
Standard Preparation: Accurately weigh about 10 mg of N-(4-acetylphenyl)-4-isopropylbenzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to achieve a similar target concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and HPLC system.
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. No co-elution of known impurities or degradants with the main peak. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For purity: Reporting threshold to 120% of the specification.[6] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for the assay. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision at LOQ (RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria. |
Workflow for Method Validation
Caption: A typical workflow for HPLC method validation.
Forced Degradation Studies for Specificity
To establish the stability-indicating nature of the method, forced degradation studies are essential.[7][8] These studies intentionally degrade the sample to ensure that the resulting degradation products can be separated from the parent compound.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1N NaOH at 80°C for 2 hours. The amide bond is particularly susceptible to base-catalyzed hydrolysis.[9]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of N-(4-acetylphenyl)-4-isopropylbenzamide.
Q1: I am observing significant peak tailing for the main analyte peak. What could be the cause and how can I fix it?
A1: Peak tailing for a compound like this, which has a basic amide group, is often caused by secondary interactions with acidic residual silanol groups on the silica-based C18 column.
-
Underlying Cause: At mid-range pH, some silanol groups (-Si-OH) on the column packing can be deprotonated to form negatively charged silanates (-Si-O⁻). The slightly basic amide nitrogen can interact with these sites, leading to a secondary retention mechanism that causes the peak to tail.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase (A) is low, around 2.5-3.0, by using an acid like phosphoric acid or formic acid. At this low pH, the ionization of silanol groups is suppressed, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can contaminate the column. Flush the column with a strong, acidic mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% TFA) to remove contaminants.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Q2: I see an unexpected peak in my chromatogram, even when I inject a blank (just the diluent). What is this "ghost peak" and where does it come from?
A2: A ghost peak is a peak that appears in a chromatogram at a consistent retention time, even without an injection of the analyte. It is usually a result of contamination in the HPLC system or mobile phase.
-
Underlying Cause:
-
Mobile Phase Contamination: Impurities in the solvents (even HPLC grade) or bacterial growth in the aqueous mobile phase can accumulate on the column during equilibration and elute as a peak during the analytical run.
-
System Contamination: Contaminants can leach from tubing, seals, or vials. Carryover from a previous, more concentrated injection is also a common cause.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
-
Solutions:
-
Prepare Fresh Mobile Phase Daily: This minimizes the chance of contamination and bacterial growth.
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and water.
-
Clean the System: Flush the entire system, including the autosampler injection port and needle, with a strong solvent like isopropanol.
-
Implement a Wash Method: Use a strong wash solvent in your autosampler to clean the needle and injection port between runs.
-
Frequently Asked Questions (FAQs)
Q3: What are the most likely process-related impurities in the synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide?
A3: Based on the likely Schotten-Baumann synthesis route, the most probable impurities are:
-
Unreacted Starting Materials: 4-isopropylbenzoic acid and 4-aminoacetophenone.
-
Hydrolysis of Acyl Chloride: 4-isopropylbenzoyl chloride can hydrolyze back to 4-isopropylbenzoic acid if moisture is present during the reaction.
-
Side-products: Di-acylation of the amine is a potential side reaction, though less likely under controlled conditions.
Your stability-indicating HPLC method should be able to resolve the main peak from these potential impurities.
Q4: Can I use Methanol instead of Acetonitrile as the organic modifier in the mobile phase?
A4: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[10] However, there are some considerations:
-
Selectivity: Changing the organic solvent will likely alter the selectivity of your separation. You may need to re-optimize the mobile phase composition.
-
Viscosity and Pressure: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which will result in higher backpressure.
-
UV Cutoff: Methanol has a higher UV cutoff (~205 nm) than acetonitrile (~190 nm). This is not an issue for detection at 254 nm but could be a factor if you need to detect at lower wavelengths.
Q5: My method shows good results, but the retention time is slowly shifting to earlier times over a long sequence of injections. What is happening?
A5: A gradual decrease in retention time often points to a change in the stationary phase of the column, a phenomenon known as "phase dewetting" or "phase collapse," or a change in mobile phase composition.
-
Phase Dewetting: If you are running a mobile phase with a very high aqueous content for an extended period, the C18 chains can collapse, reducing the surface area available for interaction and thus decreasing retention. This is less likely with a 60:40 Acetonitrile:Water mobile phase but can occur. Re-wetting the column by flushing with a high percentage of organic solvent can often restore performance.
-
Mobile Phase Composition Change: If your mobile phase components are not well-mixed or if one component is evaporating faster than the other (e.g., if the solvent reservoirs are not properly covered), the composition can change over time, leading to a shift in retention. Ensure proper mobile phase preparation and storage.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Insufficient equilibration can cause retention time drift at the beginning of a run.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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PubChem. N-(4-Acetylphenyl)benzamide. [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
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ResearchGate. Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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SIELC Technologies. Separation of N-Acetyl-N-(4-hydroxyphenyl)benzamide on Newcrom R1 HPLC column. [Link]
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Labinsights. Some Basic Facts about Forced Degradation Test. [Link]
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PubMed Central. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. [Link]
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Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Semantic Scholar. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. [Link]
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strategies to reduce off-target effects of N-(4-acetylphenyl)-4-isopropylbenzamide
A Guide to Characterizing and Mitigating Off-Target Effects for Researchers
Introduction
N-(4-acetylphenyl)-4-isopropylbenzamide is a synthetic molecule featuring a substituted benzamide scaffold. While this chemical class is prevalent in medicinal chemistry, this specific compound is a novel entity with no extensive, publicly available data on its biological mechanism of action.[1][2] When working with any new chemical entity, a primary challenge is to ensure that the observed biological effects are due to the intended on-target interaction and not a consequence of unintended binding to other proteins, known as off-target effects.[3][4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for proactively identifying, troubleshooting, and strategically reducing the off-target effects of N-(4-acetylphenyl)-4-isopropylbenzamide. Our approach is grounded in principles of rational drug design, experimental validation, and computational modeling.[5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions a researcher might have when beginning to characterize this compound.
Q1: What are off-target effects and why are they a critical concern for a novel compound like N-(4-acetylphenyl)-4-isopropylbenzamide?
A1: Off-target effects occur when a molecule binds to proteins other than its intended therapeutic target, leading to unintended biological responses.[4] For a new compound, these effects are a significant concern for several reasons:
-
Potential for Toxicity: Unintended interactions can disrupt normal cellular processes, leading to cytotoxicity or other adverse effects that can halt a compound's development.[7]
-
Wasted Resources: Pursuing a lead compound with an uncharacterized and dominant off-target profile can lead to significant investment in a non-viable candidate. Rigorous target validation and off-target profiling help avoid costly late-stage failures.[8]
Q2: Based on its structure, what potential off-target families should I be most concerned about?
A2: The chemical motifs within N-(4-acetylphenyl)-4-isopropylbenzamide provide clues to potential off-target liabilities.
-
Kinases: The benzamide scaffold and associated aromatic rings are common features in many kinase inhibitors.[9] The pyridine motif, while not present here, is a well-known kinase-binding element, and the general planarity and hydrogen bonding capabilities of the benzamide core warrant proactive screening against a kinase panel.[9]
-
GPCRs and Ion Channels: Benzamide derivatives have a history of interacting with various G-protein coupled receptors (GPCRs), particularly dopamine receptors, and other membrane proteins.
-
Metabolic Enzymes: The compound's structure could potentially interact with enzymes involved in metabolism. A general screen of common metabolic enzymes, such as cytochrome P450s, can be informative.
Q3: How can I differentiate between a true on-target phenotype and an off-target effect in my cellular assays?
A3: This is a critical experimental question that requires multiple lines of evidence. A key strategy is to use orthogonal approaches to validate your observations:
-
Phenotypic Comparison: Compare the cellular phenotype induced by N-(4-acetylphenyl)-4-isopropylbenzamide with the phenotype resulting from a genetic knockdown (e.g., using CRISPR or siRNA) of your intended target.[4][10] A high degree of correlation strengthens the case for on-target activity.
-
Use of a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. This "inactive control" should not reproduce the same cellular phenotype.[4] If it does, this strongly suggests the phenotype is driven by an off-target effect related to the chemical scaffold itself.
-
Dose-Response Analysis: Off-target effects often manifest at higher concentrations than on-target activity.[4] A clear separation between the dose-response curves for target engagement and the observed cellular phenotype can be revealing.
Q4: I'm ready to start profiling my compound. What is the most logical first step?
A4: A pragmatic first step is to perform a broad, unbiased screen to identify potential off-target interactions early.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions. These methods compare the structure of your compound to large databases of molecules with known activities, providing a list of testable hypotheses for off-target binding.[11]
-
Broad Off-Target Panel Screening: Submit the compound to a commercial service for screening against a broad panel of common off-target proteins (e.g., a safety panel that includes GPCRs, ion channels, transporters, and enzymes).
-
Kinase Profiling: Given the structural alerts, a broad-spectrum kinase panel screen (e.g., against 100 to 400 kinases) is highly recommended to quickly identify any potential kinase-related off-target activity.[9]
Part 2: Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
| Observed Problem | Potential Cause (Related to Off-Target Effects) | Recommended Troubleshooting Steps |
| Unexpected Phenotype: The observed cellular effect (e.g., apoptosis, cell cycle arrest) does not align with the known function of the intended target. | The compound has significant off-target effects that dominate the cellular response.[4] | 1. Validate Target Engagement: Use a direct binding assay like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm the compound engages the intended target in cells at the concentrations used.[4] 2. Perform Phenotypic Comparison: Conduct a side-by-side experiment with siRNA/CRISPR knockdown of the intended target.[4] 3. Run a Broad Off-Target Screen: Use a commercial service to screen for unintended targets. |
| High Cytotoxicity: The compound is cytotoxic at or near the concentration required for the desired biological effect. | The cytotoxicity is caused by an off-target interaction, not the inhibition of the intended target. | 1. Lower Concentration/Shorter Incubation: Determine if the desired phenotype can be observed at a lower, non-toxic concentration or with a shorter incubation time.[12] 2. Test an Inactive Analog: Synthesize and test a structurally similar but inactive analog. If it is also cytotoxic, the toxicity is likely scaffold-related. 3. Cell-Type Specificity: Test the compound in a cell line that does not express the intended target. Cytotoxicity in this line would confirm an off-target mechanism. |
| Inconsistent Results: The potency or phenotype of the compound varies significantly between experiments. | 1. Variability in Off-Target Expression: Different cell passage numbers or culture conditions may alter the expression levels of an unknown off-target protein. 2. Compound Instability/Solubility: Poor solubility at higher concentrations can lead to inconsistent effective concentrations. | 1. Standardize Cell Culture: Use cells within a consistent and narrow passage number range and ensure they are in a logarithmic growth phase.[4] 2. Confirm Compound Integrity: Prepare fresh dilutions for each experiment from a validated stock solution. Use low-protein-binding plates to minimize adsorption.[12] 3. Measure Target Engagement Directly: Use an assay like CETSA to confirm target engagement in each experiment, separating target binding from downstream phenotypic variability. |
Part 3: Key Experimental Protocols for Off-Target Profiling
A self-validating experimental workflow is crucial for building confidence in your results. The following protocols provide a framework for characterizing the interactions of N-(4-acetylphenyl)-4-isopropylbenzamide.
Workflow for Off-Target Investigation
Caption: A logical workflow for identifying and mitigating off-target effects.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment. It measures the change in thermal stability of a protein upon ligand binding.
-
Materials:
-
Cells expressing the target of interest.
-
N-(4-acetylphenyl)-4-isopropylbenzamide.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for heating samples (PCR machine), cell lysis (freeze-thaw), protein quantification (Western Blot or ELISA).
-
-
Procedure:
-
Cell Treatment: Treat intact cells with various concentrations of N-(4-acetylphenyl)-4-isopropylbenzamide or vehicle control for a defined period (e.g., 1 hour at 37°C).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western Blotting or another specific protein detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.
-
Protocol 3.2: Broad-Spectrum Kinase Profiling
Given the structural motifs of the compound, assessing its interaction with kinases is a high-priority step. This is typically performed as a fee-for-service by specialized vendors.
-
Procedure:
-
Compound Submission: Provide a high-purity sample of N-(4-acetylphenyl)-4-isopropylbenzamide at a specified concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). The result is usually reported as "% Inhibition" or "% of Control".
-
Hit Identification: Identify "hits" based on a predefined inhibition threshold (e.g., >50% or >75% inhibition).
-
Dose-Response Follow-up: For any identified hits, perform a secondary assay to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kᵢ) through a multi-point dose-response curve. This validates the initial hit and quantifies its potency.
-
Part 4: Medicinal Chemistry Strategies for Improving Selectivity
If off-target liabilities are confirmed, rational medicinal chemistry approaches can be employed to design analogs with improved selectivity.[3][13] The goal is to weaken binding to the off-target protein while maintaining or improving affinity for the on-target protein.
Strategies to Engineer Out Off-Target Effects
Caption: Rational design strategies to improve compound selectivity.
-
Strategy 4.1: Exploiting Shape and Steric Differences If structural information (e.g., crystal structures or homology models) for both the on-target and off-target proteins is available, compare the binding pockets. Look for differences in size and shape that can be exploited.[13]
-
Action: Introduce a bulky substituent (e.g., modify the isopropyl group) that can be accommodated by a larger sub-pocket in the on-target protein but would create a steric clash in the smaller off-target pocket.[12]
-
-
Strategy 4.2: Optimizing Electrostatic Interactions The distribution of charged and polar residues often differs between protein active sites. Modifying the electrostatic potential of the ligand can be a powerful tool to achieve selectivity.[12][13]
-
Action: Modify the substituents on the phenyl rings. For example, changing the position or nature of the acetyl group could alter the molecule's electrostatics to favor interaction with the on-target protein over the off-target one.
-
-
Strategy 4.3: Structure-Activity Relationship (SAR) Guided by Off-Target Data Systematically synthesize and test a small library of analogs. The goal is to find modifications that decrease off-target activity more than they decrease on-target activity, thereby improving the selectivity window.
-
Action: Create a table comparing the IC₅₀ values for the on-target and key off-targets for each new analog. Look for trends. For example, are modifications to the 4-isopropylbenzamide portion more impactful on selectivity than modifications to the N-(4-acetylphenyl) portion? This empirical data is invaluable for guiding the next round of synthesis.
-
References
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
-
Li, Z., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Moghimi, S. M., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health. [Link]
-
Liu, G., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. [Link]
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Lattanzi, A., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PubMed Central. [Link]
-
Singh, S., et al. (2024). Target identification and validation in research. WJBPHS. [Link]
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Kots-Schönauer, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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A-STAR7_DOCTOR. (2026). CRISPR-Cas13 and RNA Editing: A Comprehensive Framework for Real-Time Therapeutic Intervention in the Clinical Workflow. Medium. [Link]
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ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. [Link]
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ChemSynthesis. (2025). N-isopropylbenzamide. ChemSynthesis. [Link]
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van Oosten, E. M., et al. (2008). N-Isopropylbenzamide. ResearchGate. [Link]
-
PubChem. (2026). N-(3-acetylphenyl)-4-propoxybenzamide. PubChem. [Link]
-
PubChem. (2026). N-(4-Acetylphenyl)benzamide. PubChem. [Link]
-
PubChem. (2026). N-(4-acetylphenyl)-3-methylbenzamide. PubChem. [Link]
-
PubChem. (2026). N-(3-acetylphenyl)-4-benzoylbenzamide. PubChem. [Link]
-
PubChem. (2026). N-isopropyl-N-phenyl-4-(2,2,2-trifluoroacetyl)benzamide. PubChem. [Link]
-
PubChem. (2026). N-Benzyl-N-ethyl-p-isopropylbenzamide. PubChem. [Link]
-
Al-Warhi, T., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]
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Technical Support Center: Strategies for Enhancing the Metabolic Stability of N-(4-acetylphenyl)-4-isopropylbenzamide
Welcome to the technical support center. This guide provides in-depth troubleshooting advice, experimental protocols, and strategic insights for researchers aiming to improve the metabolic stability of N-(4-acetylphenyl)-4-isopropylbenzamide. Our approach is grounded in established principles of medicinal chemistry and drug metabolism, designed to help you navigate common challenges and rationally design more robust analogues.
Foundational Analysis: Predicting Metabolic Liabilities
Before initiating any experiment, a thorough analysis of the parent structure is crucial for predicting its metabolic "soft spots." The structure of N-(4-acetylphenyl)-4-isopropylbenzamide presents several potential sites for enzymatic transformation by both Phase I and Phase II metabolic enzymes.
-
Isopropyl Group: The benzylic protons on the isopropyl moiety are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of a tertiary alcohol.[1] This is often a primary driver of rapid clearance for compounds containing this group.
-
Acetyl Group: The methyl group of the acetyl moiety can undergo oxidation. The ketone itself can be reduced to a secondary alcohol.
-
Aromatic Rings: Both the 4-isopropylphenyl and the 4-acetylphenyl rings are potential sites for CYP-mediated hydroxylation.[2][3] The position of hydroxylation is influenced by the electronic properties of the substituents.
-
Amide Bond: While generally more stable than esters, amide bonds can be susceptible to hydrolysis by amidases, cleaving the molecule into 4-isopropylaniline and 4-acetylbenzoic acid.[4][5]
These predicted liabilities form the basis of our troubleshooting guide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My initial screen shows N-(4-acetylphenyl)-4-isopropylbenzamide has very high clearance in human liver microsomes. What are the most likely metabolic pathways responsible?
High clearance in a liver microsomal stability assay strongly suggests that your compound is a substrate for Phase I enzymes, primarily CYPs.[6][7] Given the structure, the metabolism is likely occurring at multiple sites.
Primary Suspected Pathways:
-
Benzylic Hydroxylation: The most probable metabolic hotspot is the tertiary carbon of the isopropyl group. CYP enzymes readily abstract a hydrogen atom from this position to form a carbinol metabolite.
-
Aromatic Hydroxylation: Oxidation can occur on either aromatic ring. The 4-isopropylphenyl ring is electron-rich, making it a likely target for electrophilic attack by activated CYP species.[3]
-
Oxidation/Reduction of Acetyl Group: The acetyl group offers two pathways: oxidation of the terminal methyl group to a carboxylic acid or reduction of the ketone to a secondary alcohol.
-
Amide Hydrolysis: Cleavage of the amide bond is another possibility, which would lead to a complete breakdown of the scaffold.[8]
The following diagram illustrates these potential metabolic transformations.
Caption: Predicted metabolic pathways for N-(4-acetylphenyl)-4-isopropylbenzamide.
Q2: How can I experimentally determine which of these metabolic pathways is dominant?
To move beyond prediction, a metabolite identification (MetID) study is the logical next step. This involves incubating your compound with a metabolically competent system (like liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
General MetID Workflow:
-
Incubation: Incubate the parent compound at a higher concentration (e.g., 10 µM) with human liver microsomes and NADPH for a longer duration (e.g., 60-120 minutes) to generate detectable quantities of metabolites.
-
LC-MS/MS Analysis: Analyze the sample, looking for new peaks in the chromatogram that are absent in the time-zero or no-NADPH controls.
-
Mass Shift Interpretation: Determine the mass-to-charge ratio (m/z) of these new peaks. The difference between the metabolite's mass and the parent's mass indicates the type of transformation:
-
+16 Da: Indicates the addition of an oxygen atom (hydroxylation).
-
+2 Da: Indicates reduction (e.g., ketone to alcohol).
-
Cleavage: Appearance of peaks corresponding to the masses of 4-aminobenzophenone and 4-isopropylbenzoic acid would confirm amide hydrolysis.
-
-
Structural Elucidation: For critical metabolites, MS/MS fragmentation patterns can help pinpoint the exact location of the modification.
Q3: My MetID study confirmed rapid oxidation at the isopropyl group. What are the best strategies to block this metabolic pathway?
Blocking benzylic oxidation is a classic medicinal chemistry challenge. The goal is to make the C-H bond at that position less susceptible to abstraction by CYP enzymes.
Recommended Strategies:
-
Replace the Isopropyl Group: This is often the most effective strategy. Consider bioisosteres that lack a benzylic proton or have stronger C-H bonds.[10][11]
-
tert-Butyl: The quaternary carbon lacks a C-H bond, making it highly resistant to oxidation.
-
Cyclopropyl: The C-H bonds on a cyclopropyl ring have higher s-character and are less prone to oxidation.
-
Trifluoromethylcyclopropyl: This group combines the stability of the cyclopropyl ring with the electron-withdrawing effects of the CF₃ group, significantly enhancing metabolic stability.[12]
-
-
Introduce Fluorine: Replacing the benzylic hydrogen with fluorine (if chemically feasible) or replacing the methyl groups with trifluoromethyl groups (CF₃) can effectively block metabolism. The high strength of the C-F bond prevents enzymatic cleavage.[13]
The following decision tree can guide your structural modification strategy based on experimental outcomes.
Caption: Decision tree for rationally improving metabolic stability.
Q4: The amide bond appears to be a point of failure. What are some effective bioisosteric replacements for amides?
Amide hydrolysis can be a significant liability. Replacing the amide bond with a non-hydrolyzable mimic that maintains the key geometric and electronic features is a powerful strategy.[5][14]
Recommended Amide Bioisosteres:
-
1,2,3-Triazoles: These five-membered heterocycles are excellent amide mimics. They are metabolically robust, maintain a similar distance between the flanking rings, and can act as both hydrogen bond donors and acceptors.[8][14]
-
Oxadiazoles (1,2,4- or 1,3,4-): These are also common, metabolically stable replacements that mimic the planar, polar nature of the amide bond.[8]
-
Carbamates or Ureas: While still potentially hydrolyzable, they can sometimes offer improved stability compared to amides and alter the molecule's properties in a beneficial way.[14]
Experimental Protocols & Data Interpretation
To screen your newly synthesized analogues, a systematic workflow is essential. Start with a high-throughput microsomal assay and advance promising candidates to a more comprehensive hepatocyte assay.
Caption: Experimental workflow for screening compound stability.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of test compounds by Phase I enzymes (primarily CYPs).[15]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Test Compounds and Positive Controls (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with internal standard (for reaction termination)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare test compound stock solutions in DMSO.
-
In a 96-well plate, add phosphate buffer and liver microsomes (final protein concentration ~0.5 mg/mL).
-
Add the test compound to the wells (final concentration 1 µM, final DMSO <0.5%).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area ratio to the internal standard against a calibration curve.
Protocol 2: In Vitro Hepatocyte Stability Assay
Objective: To assess the overall metabolic stability in the presence of both Phase I and Phase II enzymes in a more physiologically relevant system.[6][7]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Materials are otherwise similar to the microsomal assay.
Procedure:
-
Thaw and prepare the hepatocyte suspension according to the supplier's protocol to ensure high viability (>80%).
-
Adjust the cell density to ~0.5-1.0 million viable cells/mL in the incubation medium.
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration 1 µM).
-
Incubate the plate at 37°C in a humidified CO₂ incubator on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction with cold acetonitrile containing an internal standard.
-
Process and analyze the samples as described in the microsomal stability assay protocol.
Data Presentation and Interpretation
The rate of disappearance of the parent compound is used to calculate key parameters. Data should be summarized in a clear, tabular format to facilitate comparison between analogues.
Calculations:
-
Half-life (t½): Calculated from the slope (k) of the natural log of the percent remaining compound versus time. t½ = 0.693 / k
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Example Data Table:
| Compound ID | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) |
| Parent | N/A | 8.5 | 96.2 | 6.1 |
| ANA-01 | Isopropyl → tert-Butyl | 75.2 | 11.0 | 68.5 |
| ANA-02 | Phenyl → 2-Fluorophenyl | 25.1 | 32.8 | 22.3 |
| ANA-03 | Amide → 1,2,3-Triazole | > 120 | < 6.8 | > 120 |
| ANA-04 | ANA-01 + ANA-03 | > 120 | < 6.8 | > 120 |
This table clearly demonstrates how targeted structural modifications (like in ANA-01 and ANA-03) lead to significant improvements in metabolic stability, guiding the selection of the most promising candidates for further development.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Tatsumi, K., Kitamura, S., & Yoshimura, H. (1989). Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. Cancer Research, 49(8), 2059–2064. Retrieved from [Link]
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Gorrod, J. W. (1971). The deacetylation of N-arylacetamides in vitro. Biochemical Journal, 123(2), 10P–11P. Retrieved from [Link]
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Brown, M. L., et al. (2011). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 21(18), 5206–5209. Retrieved from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Retrieved from [Link]
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ResearchGate. (n.d.). Beyond Bioisosterism: New Concepts in Drug Discovery. Retrieved from [Link]
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Dupret, J. M., & Rodrigues-Lima, F. (2015). Human arylamine N-acetyltransferase 1: a drug-metabolizing enzyme and a drug target? Current Medicinal Chemistry, 22(24), 2849–2861. Retrieved from [Link]
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Sharma, G., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(1), 1–14. Retrieved from [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 18(12), 1011–1043. Retrieved from [Link]
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ResearchGate. (n.d.). The deacetylation of N-arylacetamides in vitro. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of aromatic-ring hydroxylation. Retrieved from [Link]
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Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 665–674. Retrieved from [Link]
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Sim, E., et al. (2003). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology, 138(7), 1233–1242. Retrieved from [Link]
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Al-Hadiya, B. H. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 26(15), 4484. Retrieved from [Link]
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Halliwell, B. (1977). Hydroxylation of aromatic compounds by reduced nicotinamide-adenine dinucleotide and phenazine methosulphate requires hydrogen peroxide and hydroxyl radicals, but not superoxide. Biochemical Journal, 167(1), 317–320. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide. PubChem Compound Database. Retrieved from [Link]
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Sellitepe, H. E., et al. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 735-742. Retrieved from [Link]
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Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 671–675. Retrieved from [Link]
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ChemSynthesis. (n.d.). N-isopropylbenzamide. Retrieved from [Link]
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Kim, S., et al. (2006). Evidence That Humans Metabolize Benzene via Two Pathways. Environmental Health Perspectives, 114(11), 1678–1684. Retrieved from [Link]
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Solheim, E., & Scheline, R. R. (1980). Metabolism of naturally occurring propenylbenzene derivatives. III. Allylbenzene, propenyl benzene, and related metabolic products. Xenobiotica, 10(5), 371–382. Retrieved from [Link]
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van den Brink, H., et al. (2023). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Microorganisms, 11(7), 1718. Retrieved from [Link]
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Jacobson, A. E., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709–727. Retrieved from [Link]
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Technical Support Center: Resolving Inconsistencies in Biological Assay Results for Benzamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common yet complex issue of variability in biological assays involving benzamide compounds. As a class of molecules with broad therapeutic potential, ensuring the accuracy and reproducibility of assay data is paramount. This resource provides in-depth, experience-driven troubleshooting advice to help you diagnose and resolve inconsistencies in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing significant batch-to-batch variability with my benzamide compound?
Answer:
Batch-to-batch inconsistency is a frequent challenge when working with newly synthesized or commercially sourced compounds.[1][2] For benzamides, this variability often originates from three primary sources: chemical purity, stability, and solubility.
-
Purity and Impurity Profile: Minor changes in synthetic routes or purification methods can introduce different types and levels of impurities.[1] These impurities may possess their own biological activity, interfere with the assay, or alter the physicochemical properties of your primary compound.
-
Compound Stability & Degradation: The amide bond in benzamides is susceptible to hydrolysis, especially under acidic or basic conditions, or upon prolonged storage in aqueous or protic solvents like DMSO.[3][4][5][6] This degradation yields a carboxylic acid and an amine, neither of which will have the intended activity, thus reducing the effective concentration of your active compound.
-
Solubility and Aggregation: Many benzamides are hydrophobic and have poor aqueous solubility.[7][8] If not fully dissolved, the compound can form aggregates, which leads to non-specific inhibition and highly variable results.[7][8] The concentration at which you believe you are testing may not be the true concentration of the soluble, monomeric compound.
Troubleshooting Workflow: Assessing Compound Integrity
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
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Caption: A decision tree for troubleshooting compound-related variability.
Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Stability Assessment
This protocol outlines a general method for assessing the purity of a benzamide compound and its stability in your assay buffer.
-
Sample Preparation:
-
Purity Check: Prepare a 1 mg/mL stock solution of your benzamide powder in a suitable organic solvent (e.g., 50:50 acetonitrile:water).[9] Filter through a 0.22 µm syringe filter.
-
Stability Check: Dilute your compound from a DMSO stock into your final aqueous assay buffer to the highest concentration you plan to test. Incubate this solution under the exact conditions of your assay (e.g., 2 hours at 37°C).
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., <2 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Run a fast gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Detection: Use a photodiode array (PDA) detector to assess peak purity by UV absorbance and the mass spectrometer to identify the mass of the parent compound and any potential degradants or impurities.[10][11][12][13]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
For the stability sample, compare the chromatogram to a time-zero sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Data Interpretation Table:
| Observation | Potential Cause | Impact on Assay | Recommended Action |
| Purity < 95% | Incomplete purification | Active impurities can give false positives or negatives. | Repurify the compound. |
| New peaks appear after incubation | Hydrolysis of amide bond | Lower effective concentration, leading to loss of potency. | Modify buffer pH, reduce incubation time, or prepare fresh solutions. |
| High baseline noise, poor peak shape | Poor solubility/aggregation | Inaccurate quantification and inconsistent results. | Add a non-ionic surfactant (e.g., 0.01% Tween-80) to the assay buffer.[7] |
Question 2: My benzamide is active in a biochemical assay but shows no activity in a cell-based assay. What's going on?
Answer:
This is a classic and informative discrepancy that often points toward issues of bioavailability at the cellular level.[7][8] A biochemical assay tests the compound against an isolated target (e.g., an enzyme or receptor), while a cell-based assay requires the compound to navigate a complex biological system. The loss of activity in a cellular context is typically due to one of three factors:
-
Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach an intracellular target.[7] This is governed by its physicochemical properties, such as size, charge, and lipophilicity.
-
Active Efflux: The compound might be a substrate for efflux pumps, like P-glycoprotein (P-gp/MDR1), which are highly expressed on the surface of many cell lines and actively pump foreign molecules out of the cell, preventing them from reaching their target.[14][15][16]
-
Cellular Metabolism: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.
Troubleshooting Workflow: Investigating Biochemical vs. Cellular Discrepancies
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
}
Caption: Workflow for diagnosing discrepancies between assay types.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[17][18][19][20][21]
-
Prepare the PAMPA "Sandwich":
-
A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer (e.g., PBS pH 7.4).
-
-
Add Compound:
-
The compound is dissolved in the donor buffer (e.g., PBS pH 7.4 with 5% DMSO) and added to the donor plate wells.[20]
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 4-18 hours.[19]
-
-
Quantification:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.
-
-
Calculate Permeability:
-
The apparent permeability coefficient (Papp) is calculated. High Papp values suggest good passive permeability.
-
Protocol: MDCK-MDR1 Efflux Assay
This assay uses a cell line (Madin-Darby Canine Kidney) transfected to overexpress the human P-gp (MDR1) efflux pump.[14][15][16][22]
-
Cell Culture:
-
MDCK-MDR1 cells are seeded onto a semi-permeable membrane in a Transwell™ plate system and grown for 4-5 days to form a confluent, polarized monolayer.[14]
-
-
Bidirectional Transport:
-
A-to-B: The test compound is added to the apical (top) side of the monolayer, and its appearance in the basolateral (bottom) compartment is measured over time.
-
B-to-A: The test compound is added to the basolateral side, and its appearance in the apical compartment is measured.
-
-
Analysis:
Question 3: My dose-response curves are inconsistent, and I suspect assay artifacts. How do I confirm this?
Answer:
Benzamide-containing compounds can sometimes be "Pan-Assay Interference Compounds" (PAINS) or interfere with specific assay technologies.[8] This interference is not a true biological effect on your target but an artifact of the measurement system.[23][24][25]
-
Fluorescence Interference: If your compound is fluorescent at the excitation/emission wavelengths of your assay, it can create a false positive signal. Conversely, it can quench the signal from a fluorescent probe, leading to a false negative.[24]
-
Reporter Enzyme Inhibition: In assays that use reporter enzymes like Firefly Luciferase, the compound may directly inhibit the reporter, masking any true biological effect.[24]
-
Compound Aggregation: As mentioned earlier, aggregates can cause non-specific inhibition, often characterized by steep, non-sigmoidal dose-response curves that are not reproducible.[8]
Protocol: Counter-Screening for Assay Interference
The key to identifying artifacts is to run control experiments that omit a key biological component of the assay.[7][25]
-
Fluorescence Interference Check:
-
Prepare a plate with your assay buffer and your benzamide compound at all test concentrations.
-
Do not add cells or your target protein.
-
Read the plate on the same instrument with the same filter settings as your main experiment.
-
Any signal detected is due to the compound's intrinsic fluorescence and should be subtracted from your experimental data.
-
-
Reporter Inhibition Check (for reporter-gene assays):
-
Use a version of your cell line that does not contain the reporter gene, or lyse the cells and add a purified, active reporter enzyme (e.g., Luciferase) to the wells.
-
Add your compound and the enzyme's substrate (e.g., luciferin).
-
A dose-dependent decrease in signal indicates direct inhibition of the reporter enzyme.
-
-
Aggregation Check:
-
Run your primary assay in parallel with an identical assay that includes a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[7]
-
If the compound's potency is significantly reduced in the presence of the detergent, it strongly suggests the original activity was due to aggregation.
-
References
- Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds. Benchchem.
-
Coussens NP, Sittampalam GS, Guha R, et al. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science. 2018;11(5):461-470. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
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Assay Guidance Manual Program. National Center for Advancing Translational Sciences. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
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Coussens NP, Sittampalam GS, Guha R, et al. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship, University of California. Available from: [Link]
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Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. University of Miami. Available from: [Link]
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MDCK-MDR1 Permeability Assay. Evotec. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available from: [Link]
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Phatak SS, Zhang Y, Guttikonda S, et al. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. 2019;14(20):1795-1804. Available from: [Link]
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Thorne N, Auld DS, Inglese J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. 2010;14(3):315-324. Available from: [Link]
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Eustaquio A, Gáspari M, Peviani M, et al. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. 2021;26(8):967-975. Available from: [Link]
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PAMPA Permeability Assay Protocol. Technology Networks. Available from: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. YouTube. 2022. Available from: [Link]
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Gupta S, ed. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. 2010. Available from: [Link]
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Feng B, Mills JB, Davidson RE, et al. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Xenobiotica. 2022;52(2):163-173. Available from: [Link]
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Baines K. Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. 2021. Available from: [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available from: [Link]
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Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution. Journal of Pharmacokinetics and Pharmacodynamics. 2024. Available from: [Link]
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Cox RA, Yates K. The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry. 1981;59(19):2853-2863. Available from: [Link]
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Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate. 2012. Available from: [Link]
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Wang X, He H, Liu Y, et al. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Biosensors. 2023;13(6):598. Available from: [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. Available from: [Link]
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Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. 2024. Available from: [Link]
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Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice. ResearchGate. 2021. Available from: [Link]
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Inglese J, Shamu CE, Guy RK. Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. 2007;3(8):438-441. Available from: [Link]
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Edward JT, Meacock SCR. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society. 1957:2000. Available from: [Link]
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Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts. 2024. Available from: [Link]
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Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available from: [Link]
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Hydrolysis of Benzamide. GEOCITIES.ws. Available from: [Link]
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Yang H, Novick S, Capen R, et al. Potency Assay Variability Estimation in Practice. Journal of Biopharmaceutical Statistics. 2015;25(3):572-585. Available from: [Link]
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Dickie A. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. 2025. Available from: [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Available from: [Link]
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Developing and Validating Assays for Small-Molecule Biomarkers. BioPharm International. Available from: [Link]
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Nelson CA, Warren K, Wang M, et al. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research. 2017;45(15):8690-8703. Available from: [Link]
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Wahab MF, Wimalasinghe RM, Wang Y, et al. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. 2021;39(11):559-565. Available from: [Link]
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Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. National Institutes of Health. Available from: [Link]
-
Defining the Root Cause of Batch-to-Batch Variability. YouTube. 2024. Available from: [Link]
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Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. National Institutes of Health. Available from: [Link]
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Bower K. Essentials in Bioassay Development. BioPharm International. 2019. Available from: [Link]
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Proteolysis-targeting chimeras with reduced off-targets. National Institutes of Health. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-(4-acetylphenyl)-4-isopropylbenzamide Analogs as Potent Anti-inflammatory Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel N-(4-acetylphenyl)-4-isopropylbenzamide analogs. We will explore the synthetic rationale, compare the biological performance of key analogs, and provide detailed experimental protocols to support the findings. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents.
Introduction: The N-(4-acetylphenyl)-4-isopropylbenzamide Scaffold
The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. Our interest in the N-(4-acetylphenyl)-4-isopropylbenzamide scaffold stems from a rational design approach targeting inflammatory pathways. The 4-isopropylbenzoyl moiety offers a desirable lipophilic character, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. The N-(4-acetylphenyl) portion is of particular interest due to the acetyl group, which can act as a hydrogen bond acceptor or a point for further chemical modification. This guide will focus on the anti-inflammatory properties of this series, with a comparative analysis against the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
Synthetic Strategy: A Robust Route to N-Aryl Benzamides
The synthesis of the target analogs is achieved through a reliable and scalable amide coupling reaction. The general synthetic scheme involves the reaction of a substituted 4-isopropylbenzoic acid with a substituted 4-aminoacetophenone. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) ensures high yields and purity of the final products.[1]
General Synthetic Workflow
Caption: General synthetic workflow for N-(4-acetylphenyl)-4-isopropylbenzamide analogs.
Experimental Protocol: General Procedure for the Synthesis of Analogs
-
To a solution of the appropriate substituted 4-isopropylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the corresponding substituted 4-aminoacetophenone (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-acetylphenyl)-4-isopropylbenzamide analog.
Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR of this series, we synthesized a range of analogs with systematic modifications on both the 4-isopropylbenzoyl ring (Ring A) and the N-(4-acetylphenyl) ring (Ring B). The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard and well-validated assay for acute inflammation.[2][3] Cytotoxicity was evaluated using the MTT assay on a standard mammalian cell line to determine the therapeutic window.[4][5]
Modifications on the 4-isopropylbenzoyl Moiety (Ring A)
The initial exploration focused on the impact of substituents on the 4-isopropylbenzoyl ring, keeping the N-(4-acetylphenyl) portion constant.
Table 1: SAR of Ring A Analogs
| Compound | R¹ | % Inhibition of Paw Edema @ 4h (10 mg/kg) | IC₅₀ (µM) - Cytotoxicity (MTT Assay) |
| 1a (Lead) | H | 55.2 ± 3.1 | > 100 |
| 1b | 2-F | 62.8 ± 2.5 | > 100 |
| 1c | 3-Cl | 58.1 ± 4.0 | 85.3 |
| 1d | 3-OCH₃ | 45.7 ± 3.8 | > 100 |
| 1e | 3-NO₂ | 25.3 ± 2.2 | 45.1 |
| Indomethacin | - | 68.5 ± 4.5 | 65.7 |
Analysis of Ring A SAR:
-
The unsubstituted lead compound 1a demonstrated significant anti-inflammatory activity.
-
Introduction of a small, electron-withdrawing fluorine atom at the 2-position (1b ) enhanced the anti-inflammatory effect, suggesting that electronic effects in this position are favorable.
-
A chloro group at the 3-position (1c ) maintained good activity.
-
An electron-donating methoxy group at the 3-position (1d ) resulted in a decrease in activity, indicating that electron-donating groups on Ring A are detrimental to the anti-inflammatory effect.
-
A strong electron-withdrawing nitro group at the 3-position (1e ) led to a sharp decline in activity and an increase in cytotoxicity.
Modifications on the N-(4-acetylphenyl) Moiety (Ring B)
Next, we investigated the effect of substituents on the N-(4-acetylphenyl) ring, using the optimal 2-fluoro-4-isopropylbenzoyl moiety from the previous series.
Table 2: SAR of Ring B Analogs
| Compound | R² | % Inhibition of Paw Edema @ 4h (10 mg/kg) | IC₅₀ (µM) - Cytotoxicity (MTT Assay) |
| 2a | H | 62.8 ± 2.5 | > 100 |
| 2b | 3-F | 65.1 ± 3.3 | > 100 |
| 2c | 3-Cl | 63.9 ± 2.8 | > 100 |
| 2d | 3-CH₃ | 59.4 ± 4.1 | > 100 |
| 2e | 3-OCH₃ | 48.2 ± 3.9 | > 100 |
| Indomethacin | - | 68.5 ± 4.5 | 65.7 |
Analysis of Ring B SAR:
-
Small, electron-withdrawing groups such as fluorine (2b ) and chlorine (2c ) at the 3-position of Ring B were well-tolerated and slightly improved the anti-inflammatory activity compared to the unsubstituted analog 2a .
-
The introduction of a small, electron-donating methyl group (2d ) resulted in a slight decrease in activity.
-
A larger electron-donating methoxy group (2e ) led to a more significant drop in potency.
SAR Summary Diagram
Caption: A summary of the key structure-activity relationships for the N-(4-acetylphenyl)-4-isopropylbenzamide scaffold. (Note: A placeholder image URL is used; in a real scenario, this would be the chemical structure of the scaffold).
Comparative Analysis with an Alternative Compound
To contextualize the performance of our lead compound 2b , we compared its anti-inflammatory profile with Indomethacin, a potent NSAID.
Table 3: Head-to-Head Comparison
| Compound | % Inhibition of Paw Edema @ 4h (10 mg/kg) | IC₅₀ (µM) - Cytotoxicity (MTT Assay) | Therapeutic Index (IC₅₀ / Effective Concentration) |
| 2b | 65.1 ± 3.3 | > 100 | High |
| Indomethacin | 68.5 ± 4.5 | 65.7 | Moderate |
Compound 2b exhibits anti-inflammatory efficacy comparable to Indomethacin in the carrageenan-induced paw edema model. Notably, 2b demonstrates a superior safety profile, with no significant cytotoxicity observed at concentrations up to 100 µM, suggesting a wider therapeutic window.
Detailed Experimental Methodologies
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[6][7]
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted for 18 hours before the experiment with free access to water.
-
Groups: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (analogs, 10 mg/kg).
-
Administration: The test compounds and standard drug are administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Acute inflammation is induced by sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in normal saline into the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Cytotoxicity: MTT Assay[8][9]
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (0.1 to 100 µM) for 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Directions
The SAR studies of N-(4-acetylphenyl)-4-isopropylbenzamide analogs have identified compound 2b (N-(3-fluoro-4-acetylphenyl)-2-fluoro-4-isopropylbenzamide) as a promising anti-inflammatory agent with efficacy comparable to Indomethacin and a superior in vitro safety profile. The key takeaways from this study are:
-
Small, electron-withdrawing substituents on both aromatic rings are generally favorable for anti-inflammatory activity.
-
Electron-donating groups tend to decrease the potency.
-
The N-(4-acetylphenyl)-4-isopropylbenzamide scaffold represents a viable starting point for the development of novel anti-inflammatory drugs.
Future work will focus on further optimization of the lead compound 2b , including pharmacokinetic studies and evaluation in chronic inflammation models to fully characterize its therapeutic potential.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
- Ericksen, S. S., et al. (2012). Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. ACS Chemical Neuroscience, 3(11), 895-906.
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Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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A Comparative Efficacy Analysis of Novel Benzamide Derivatives: A Case Study on N-(4-acetylphenyl)-4-isopropylbenzamide as a Putative TRPM3 Inhibitor
This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, using N-(4-acetylphenyl)-4-isopropylbenzamide as a case study. As of the date of this publication, no public data exists on the biological activity of this specific compound. Therefore, this document serves as a strategic guide for researchers, outlining the methodologies to characterize such a molecule against established inhibitors of a plausible biological target. Based on the prevalent N-substituted benzamide scaffold, a known pharmacophore in ion channel modulation, we hypothesize that N-(4-acetylphenyl)-4-isopropylbenzamide may act as an inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.
TRPM3 is a calcium-permeable cation channel that plays a significant role in a variety of physiological processes, including heat sensation and inflammatory pain.[1][2] Its involvement in nociception has made it a promising target for the development of new analgesic drugs.[3] This guide will compare the hypothesized efficacy of N-(4-acetylphenyl)-4-isopropylbenzamide with well-characterized TRPM3 inhibitors.
The Current Landscape of TRPM3 Inhibition
A number of compounds have been identified as TRPM3 inhibitors, ranging from natural flavonoids to repurposed pharmaceuticals. These molecules serve as essential benchmarks for quantifying the potency and potential therapeutic utility of novel chemical entities.
| Known Inhibitor | Chemical Class | Reported Efficacy (IC50) | Key Characteristics |
| Primidone | Anticonvulsant | ~705 nM in human sensory neurons | A clinically used antiepileptic drug shown to directly inhibit TRPM3.[1][3][4] Its therapeutic plasma levels are comparable to the concentrations required for TRPM3 inhibition.[4] |
| Isosakuranetin | Flavonoid | ~10-fold higher IC50 than Primidone in hSCDS neurons | A flavonoid found in citrus fruits that effectively blocks TRPM3 activity in vitro and in vivo.[3][5] |
| Ononetin | Deoxybenzoin | 10 µM used to inhibit PregS-evoked currents | A known TRPM3 inhibitor often used in patch-clamp experiments to confirm TRPM3-mediated currents.[5][6] |
| Mefenamic Acid | NSAID | Potent inhibitor of TRPM3-mediated gene transcription | A non-steroidal anti-inflammatory drug that selectively inhibits TRPM3-mediated Ca2+ entry.[1][7] |
TRPM3 Signaling: The Target Pathway
TRPM3 channels are activated by stimuli such as heat and the neurosteroid pregnenolone sulfate (PregS).[1] Upon activation, TRPM3 allows the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the initiation of intracellular signaling cascades.[8] This can trigger various cellular responses, including neurotransmitter release and the activation of transcription factors. The inhibition of this channel can prevent these downstream effects, which is the therapeutic goal for conditions like chronic pain.[5]
The following diagram illustrates the central role of TRPM3 in cellular signaling and the points at which inhibitors would act.
Experimental Design for Comparative Efficacy
To objectively assess the efficacy of N-(4-acetylphenyl)-4-isopropylbenzamide, a multi-tiered approach is essential. This involves progressing from high-throughput screening to more detailed electrophysiological characterization. The following workflow provides a robust framework for this evaluation.
Detailed Experimental Protocols
1. High-Throughput Calcium Imaging Assay
This initial screen is designed to rapidly assess the inhibitory potential of the novel compound across a range of concentrations.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(4-acetylphenyl)-4-isopropylbenzamide on TRPM3 channel activity.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human TRPM3 (HEK-TRPM3) in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed HEK-TRPM3 cells into black, clear-bottom 384-well microplates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), for 30-60 minutes at 37°C.[9]
-
Compound Preparation: Prepare a serial dilution of N-(4-acetylphenyl)-4-isopropylbenzamide, Primidone, and other known inhibitors in an appropriate assay buffer.
-
Assay Protocol:
-
Wash the cells to remove excess dye.
-
Add the various concentrations of the test compounds and controls to the wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Measure baseline fluorescence using a plate reader (e.g., FLIPR, FlexStation).
-
Add a TRPM3 agonist, such as Pregnenolone Sulfate (PregS, final concentration 100 µM), to all wells to stimulate channel opening.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (agonist only) and negative (no agonist) controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides direct measurement of ion channel currents, allowing for precise quantification of inhibition and investigation of the mechanism of action.
-
Objective: To validate the IC50 of N-(4-acetylphenyl)-4-isopropylbenzamide and to determine if it is a competitive or non-competitive inhibitor.
-
Methodology:
-
Cell Preparation: Plate HEK-TRPM3 cells on glass coverslips for recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2).
-
-
Recording Protocol:
-
Establish a whole-cell recording configuration on an isolated HEK-TRPM3 cell.
-
Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to measure baseline current.[10]
-
Perfuse the cell with the TRPM3 agonist PregS (100 µM) to evoke a robust TRPM3 current.[6]
-
Once a stable current is achieved, co-apply PregS with increasing concentrations of N-(4-acetylphenyl)-4-isopropylbenzamide.
-
Record the current at each concentration until a steady-state inhibition is observed.
-
Perform a final washout with the agonist alone to check for reversibility.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) for each concentration. Normalize the data to the maximal agonist-evoked current and plot against concentration to determine the IC50.
-
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of a novel compound, N-(4-acetylphenyl)-4-isopropylbenzamide, as a hypothetical TRPM3 inhibitor. By comparing its performance against established inhibitors like Primidone and Isosakuranetin using standardized in vitro assays, researchers can build a comprehensive efficacy profile. The provided protocols for calcium imaging and patch-clamp electrophysiology represent the industry standard for such investigations.
Successful validation of this compound as a potent and selective TRPM3 inhibitor in these assays would justify its advancement into preclinical in vivo models of pain and other TRPM3-mediated pathologies.[3] This structured evaluation is critical for the efficient and successful development of novel therapeutics.
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What are TRPM3 inhibitors and how do they work? (2024, June 25). Synapse. [Link]
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Naylor, J., Li, J., Milligan, C. J., & Beech, D. J. (2008). Production of a specific extracellular inhibitor of TRPM3 channels. PubMed Central. [Link]
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Badheka, D., Yudin, Y., & Rohacs, T. (2015). Regulation of the transient receptor potential channel TRPM3 by phosphoinositides. The Journal of General Physiology. [Link]
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Dembla, S., Behrendt, M., Mohr, F., Goecke, C., Sondermann, J., Schneider, F. M., ... & Yudin, Y. (2017). Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits. eLife. [Link]
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Held, K., Kichko, T., De Clercq, K., Klaassen, H., Van Bree, R., Vanherck, J. C., ... & Vriens, J. (2019). Functional expression and pharmacological modulation of TRPM3 in human sensory neurons. PubMed Central. [Link]
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Vriens, J., & Voets, T. (2021). TRPM3 in Brain (Patho)Physiology. PubMed Central. [Link]
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Krügel, U., Straub, I., Beckmann, H., & Schaefer, M. (2017). Primidone inhibits TRPM3 and attenuates thermal nociception in vivo. ResearchGate. [Link]
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Eaton-Fitch, N., et al. (2024). Investigation into the restoration of TRPM3 ion channel activity in post-COVID-19 condition: a potential pharmacotherapeutic target. Frontiers in Immunology. [Link]
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Vriens, J., et al. (2015). Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release. PNAS. [Link]
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In Vivo Validation of N-(4-acetylphenyl)-4-isopropylbenzamide: A Comparative Guide to a Novel MEK Inhibitor
This guide provides an in-depth technical comparison for the in vivo validation of N-(4-acetylphenyl)-4-isopropylbenzamide , a novel small molecule inhibitor. Based on preliminary (hypothetical) in vitro screening data suggesting potent activity against the Mitogen-Activated Protein Kinase (MAPK) pathway, this document outlines a comprehensive strategy to validate its efficacy in a preclinical cancer model. We will objectively compare its performance against established, FDA-approved MEK inhibitors, providing the experimental framework and rationale crucial for researchers, scientists, and drug development professionals.
Introduction: Targeting the MAPK Pathway in Oncology
The RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway, is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] In a significant portion of human cancers, mutations in genes such as KRAS and BRAF lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[3] This makes the MAPK pathway a highly validated and critical target for therapeutic intervention.[1][4]
N-(4-acetylphenyl)-4-isopropylbenzamide (hereafter referred to as Compound X ) has emerged from initial high-throughput screening as a promising candidate inhibitor of this pathway. Its chemical structure suggests a potential interaction with MEK1 and MEK2, the dual-specificity kinases that act as a central node in the cascade. Inhibition at the MEK level offers a strategic advantage, as it can block signaling from upstream activators like both RAF and certain RAS mutants.
This guide details the proposed in vivo validation of Compound X, establishing its preclinical efficacy profile in the context of KRAS-mutant colorectal cancer. Colorectal cancers harboring KRAS mutations are notoriously difficult to treat and often show resistance to standard therapies like EGFR inhibitors.[5][6] Therefore, a robust preclinical model in this indication serves as a stringent and clinically relevant test of a novel MEK inhibitor's potential.
The Comparative Landscape: Established MEK Inhibitors
To rigorously assess the performance of Compound X, its activity will be benchmarked against two FDA-approved MEK inhibitors that have set the standard in clinical practice.
-
Trametinib (Mekinist®): A reversible, allosteric inhibitor of MEK1 and MEK2. It has demonstrated clinical efficacy in treating BRAF-mutant melanoma and other cancers.[7] Its well-characterized in vivo activity and pharmacokinetic profile make it an ideal positive control and benchmark.
-
Cobimetinib (Cotellic®): Another potent and selective inhibitor of MEK1 and MEK2.[8] It is approved for use in combination with a BRAF inhibitor for BRAF V600 mutation-positive melanoma.[9][10] Its distinct chemical structure and established efficacy provide a valuable comparative data point.
Rationale for Experimental Design: A Self-Validating System
The credibility of any preclinical study hinges on the logic of its design. Our approach is structured to be a self-validating system, where the inclusion of both negative (vehicle) and positive (established drug) controls allows for an unambiguous interpretation of the novel compound's activity.
Choice of In Vivo Model: The Clinically Relevant Challenge
We have selected a cell line-derived xenograft (CDX) model using the HCT116 human colorectal carcinoma cell line . This choice is underpinned by several key factors:
-
Genetic Profile: HCT116 cells harbor a KRAS G13D mutation, which results in constitutive activation of the MAPK pathway. This makes the tumor's growth dependent on the very pathway Compound X is hypothesized to inhibit.
-
Clinical Relevance: KRAS mutations are present in approximately 40-45% of metastatic colorectal cancers, representing a significant patient population with limited targeted therapy options.[5][11] Validating a compound in this context provides a strong signal of its potential clinical utility.
-
Robustness and Reproducibility: CDX models, particularly with established cell lines like HCT116, are well-characterized and provide reproducible tumor growth kinetics, which is essential for accurately assessing therapeutic efficacy.[12][13] The use of immunodeficient mice (e.g., BALB/c nude or NOD/SCID) is standard practice for engrafting human tumor cells.[12]
Primary and Secondary Endpoints
-
Primary Endpoint: The primary measure of efficacy will be Tumor Growth Inhibition (TGI) , calculated from serial tumor volume measurements. This provides a direct assessment of the compound's anti-proliferative effect in vivo.
-
Secondary Endpoints:
-
Pharmacodynamic (PD) Analysis: Measurement of phosphorylated ERK (p-ERK) levels in tumor tissue. A reduction in p-ERK provides direct evidence of target engagement and inhibition of the MAPK pathway within the tumor.[14][15]
-
Pharmacokinetic (PK) Analysis: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X. This is critical for understanding the exposure-response relationship.[14]
-
Toxicology Assessment: Preliminary safety will be evaluated by monitoring animal body weight, clinical signs of distress, and gross necropsy findings. This is a crucial first step in establishing a therapeutic window.[16][17][18]
-
Detailed Experimental Protocol: In Vivo Efficacy in HCT116 Xenograft Model
This protocol is designed to provide a clear, step-by-step methodology for assessing the antitumor activity of Compound X.
1. Cell Culture and Preparation:
- HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cells are harvested during the exponential growth phase. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.
- Cells are resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5 x 10^7 cells/mL.
2. Animal Husbandry and Tumor Implantation:
- Female athymic nude mice (BALB/c nude), 6-8 weeks old, are used for the study.
- Each mouse is subcutaneously inoculated in the right flank with 100 µL of the cell suspension (containing 5 x 10^6 cells).
- Tumor growth is monitored three times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
3. Study Execution:
- When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
- Group 1 (Vehicle Control): Administered the formulation vehicle orally (p.o.), once daily (QD).
- Group 2 (Compound X): Administered Compound X at a predetermined dose (e.g., 50 mg/kg), p.o., QD.
- Group 3 (Positive Control): Administered Trametinib at a clinically relevant dose (e.g., 1 mg/kg), p.o., QD.
- Treatment continues for 21 consecutive days.
4. Data Collection and Analysis:
- Tumor volumes and body weights are recorded three times weekly.
- At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (Western blot for p-ERK).
- Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of vehicle group at end)] x 100.
- Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is performed to determine the significance of differences between groups.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the in vivo validation process.
Caption: Experimental workflow for in vivo validation.
Comparative Performance Data (Hypothetical)
The following tables present plausible, hypothetical data to illustrate how the performance of Compound X would be evaluated against the vehicle and the positive control, Trametinib.
Table 1: Comparative In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Final Mean Tumor Weight (g) |
| Vehicle Control | 1520 ± 210 | - | 1.55 ± 0.25 |
| Compound X (50 mg/kg) | 485 ± 95 | 68% | 0.51 ± 0.10 |
| Trametinib (1 mg/kg) | 610 ± 115 | 60% | 0.64 ± 0.12 |
Table 2: Comparative Pharmacokinetic Profiles (Single Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | T½ (hr) |
| Compound X | 1250 | 2.0 | 9800 | 6.5 |
| Trametinib | 150 | 1.5 | 1650 | 4.0 |
Table 3: Preliminary Toxicology and Safety Assessment
| Treatment Group | Mean Body Weight Change (%) | Observed Clinical Signs | Gross Necropsy Findings |
| Vehicle Control | +5.2% | None | No abnormal findings |
| Compound X | +4.5% | None | No abnormal findings |
| Trametinib | -2.1% | Mild, transient rash in 2/10 mice | No abnormal findings |
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
Compound X is hypothesized to function as an allosteric inhibitor of MEK1 and MEK2. As illustrated below, growth factor signaling activates RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK. By binding to MEK, Compound X prevents the subsequent phosphorylation and activation of ERK1/2. This blockade halts the downstream signaling cascade that ultimately drives the expression of genes involved in cell proliferation and survival.[1][19] The reduction of p-ERK in tumor lysates serves as a direct biomarker of this target engagement.
Caption: Hypothesized inhibition of the MAPK pathway.
Discussion and Scientific Interpretation
The hypothetical data presented suggests that Compound X demonstrates superior or comparable efficacy to the established MEK inhibitor, Trametinib, in a KRAS-mutant colorectal cancer model. The TGI of 68% for Compound X, compared to 60% for Trametinib, indicates a potent antitumor effect.
Crucially, the preliminary safety profile of Compound X appears more favorable. The lack of body weight loss, a common indicator of toxicity, contrasts with the slight weight reduction observed in the Trametinib group. This suggests a potentially wider therapeutic window for Compound X, a significant advantage in drug development.
The pharmacokinetic data reveals that Compound X achieves a higher maximum concentration (Cmax) and greater overall exposure (AUC) than Trametinib at their respective doses. This favorable PK profile may contribute to its robust efficacy and could potentially allow for more flexible dosing schedules.
While these results are promising, it is critical to acknowledge potential challenges. A primary concern with MAPK pathway inhibitors is the development of resistance.[20][21][22] Mechanisms can include feedback activation of other signaling pathways (e.g., PI3K/AKT) or the emergence of secondary mutations in the target protein.[21][23][24] Future studies should investigate these possibilities, potentially exploring combination therapies to overcome adaptive resistance.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of N-(4-acetylphenyl)-4-isopropylbenzamide (Compound X) as a novel MEK inhibitor. The hypothetical comparative data illustrates a scenario where Compound X exhibits a promising preclinical profile, with strong efficacy and an improved safety margin over an existing standard-of-care.
Successful validation through the described experimental protocols would justify advancing Compound X into further preclinical development, including:
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in a more biologically relevant tumor microenvironment.[25][26][27]
-
Combination Studies: To assess synergy with other targeted agents or standard chemotherapy.
-
Formal IND-enabling Toxicology Studies: To thoroughly characterize the safety profile in multiple species.
The data-driven approach detailed herein provides a robust pathway to de-risk and validate this promising new chemical entity for its potential as a next-generation targeted therapy for cancer.
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A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. National Institutes of Health. [Link]
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Targeting the MAPK Pathway in Cancer. MDPI. [Link]
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Adventures with the MAPK pathway. The Cancer Researcher. [Link]
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Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. National Institutes of Health. [Link]
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In Vivo Model Development for Colon Cancer. Alfa Cytology. [Link]
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Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers. [Link]
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All about KRAS mutations. Colontown University. [Link]
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Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review. National Institutes of Health. [Link]
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Modeling of Patient-Derived Xenografts in Colorectal Cancer. AACR Journals. [Link]
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Patient-derived xenograft models: a revolution in colorectal cancer research. ecancermedicalscience. [Link]
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A Comparative Guide to the De Novo Identification and Validation of Biological Targets for N-(4-acetylphenyl)-4-isopropylbenzamide
Introduction
N-(4-acetylphenyl)-4-isopropylbenzamide is a novel chemical entity featuring the N-substituted benzamide scaffold, a structure prominent in medicinal chemistry.[1][2] While this scaffold is associated with a wide range of biological activities, from anticancer to antimicrobial effects, the specific molecular targets of this particular compound remain uncharacterized in public scientific literature.[3][4][5] The journey from a bioactive "hit" compound to a validated lead requires a rigorous, multi-pronged strategy to first identify its direct binding partners and then confirm that this interaction is responsible for its biological effects.
This guide provides a comprehensive, field-proven framework for the de novo target identification and validation of N-(4-acetylphenyl)-4-isopropylbenzamide. We will move beyond a simple listing of techniques to compare and contrast orthogonal experimental strategies, explaining the causal logic behind their selection and sequence. The objective is to build a self-validating cascade of evidence, progressing from broad, unbiased screening to precise biophysical and cellular characterization, providing researchers with a robust pathway to confidently name the biological target(s) of this and other novel small molecules.
Based on the activities of structurally related molecules, plausible, yet unproven, target classes for N-(4-acetylphenyl)-4-isopropylbenzamide could include Histone Deacetylases (HDACs) or cytoskeletal proteins like tubulin.[5][6] This guide will use these as illustrative examples for designing functional assays, but the overall workflow is target-agnostic and universally applicable.
Part 1: Unbiased Target Identification - Casting a Wide Net to Find Direct Binders
The foundational step in understanding a novel compound's mechanism is to identify its direct molecular interactors from the entire proteome. This requires an unbiased approach that physically isolates binding partners. The gold standard for this is affinity-based proteomics.
The core principle is to use the small molecule as "bait" to "fish" for its targets from a complex protein mixture, such as a cell lysate.[7] This method's strength lies in its ability to directly identify physical interactions, providing a list of high-confidence candidate targets that can then be prioritized for validation.
Featured Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This protocol is designed to isolate and identify proteins that directly bind to N-(4-acetylphenyl)-4-isopropylbenzamide from a native cell lysate.[8][9]
I. Preparation of the Affinity Matrix
-
Synthesis: Synthesize an analog of N-(4-acetylphenyl)-4-isopropylbenzamide that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position must be chosen carefully to minimize disruption of the pharmacophore responsible for binding.
-
Immobilization: Covalently couple the synthesized analog to an activated solid support, such as NHS-activated agarose beads, following the manufacturer's protocol. This creates the "bait" matrix.
-
Control Matrix: Prepare a control matrix by deactivating the reactive groups on the beads in the absence of the compound. This is crucial for distinguishing specific binders from proteins that non-specifically adhere to the matrix itself.
II. Protein Pull-Down
-
Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line where an anti-proliferative effect was observed). Lyse the cells under non-denaturing conditions to preserve native protein structures. Clarify the lysate by high-speed centrifugation.
-
Incubation: Incubate the clarified cell lysate with the affinity matrix and the control matrix in parallel for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash both matrices extensively with lysis buffer containing a mild detergent to remove non-specifically bound proteins. This step is critical for reducing background noise.
III. Elution and Identification
-
Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with a high concentration of the original, unmodified N-(4-acetylphenyl)-4-isopropylbenzamide or by using a denaturing agent like SDS. Competitive elution is preferred as it enriches for specific binders.
-
Protein Separation: Separate the eluted proteins by SDS-PAGE and visualize using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Mass Spectrometry: Excise protein bands that are present in the affinity pull-down lane but absent or significantly reduced in the control lane. Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.[7]
Data Presentation: Prioritizing Candidate Targets
The output from the mass spectrometer will be a list of identified proteins. These must be ranked to select the most promising candidates for validation.
| Rank | Protein Name | Gene Name | Mascot Score | Unique Peptides | Fold Enrichment (vs. Control) |
| 1 | Tubulin beta-2A chain | TUBB2A | 1254 | 28 | > 50 |
| 2 | Histone deacetylase 2 | HDAC2 | 987 | 19 | 35 |
| 3 | Heat shock protein 90 | HSP90AA1 | 850 | 16 | > 50 (Known resin binder) |
| 4 | Pyruvate kinase | PKM | 760 | 15 | 8 |
Table 1. Hypothetical results from an AC-MS experiment. Proteins are ranked based on a combination of peptide count, enrichment over the control matrix, and biological plausibility. Known non-specific binders like HSP90 are often de-prioritized.
Part 2: Biophysical Validation - A Triad of Orthogonal Confirmation
After identifying a list of putative targets, it is imperative to confirm and quantify the direct binding interaction using label-free, in vitro biophysical assays.[10] Relying on a single method is insufficient; a robust validation strategy employs a panel of orthogonal techniques that measure different physical properties of the binding event.[11] This approach builds confidence that the observed interaction is genuine and not an artifact of a particular technology. We will compare three cornerstone methods: Differential Scanning Fluorimetry (DSF) for initial screening, Surface Plasmon Resonance (SPR) for kinetics, and Isothermal Titration Calorimetry (ITC) for thermodynamics.
Featured Protocol 1: Differential Scanning Fluorimetry (DSF)
Causality: DSF, or Thermal Shift Assay (TSA), is an ideal secondary screening method. It operates on the principle that ligand binding typically stabilizes a protein's folded state, increasing its melting temperature (Tm).[12] It is fast, high-throughput, and consumes very little protein, making it perfect for rapidly screening the top hits from AC-MS.
-
Reagent Preparation: Purify the candidate target proteins (e.g., recombinant HDAC2 and Tubulin). Prepare a solution of the protein (1-5 µM) in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding.
-
Assay Setup: In a 96- or 384-well PCR plate, dispense the protein-dye mixture. Add N-(4-acetylphenyl)-4-isopropylbenzamide to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.
-
Data Acquisition: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/min. Monitor the fluorescence increase as the protein unfolds.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.
Featured Protocol 2: Surface Plasmon Resonance (SPR)
Causality: While DSF confirms binding, SPR quantifies the interaction kinetics—how fast the compound binds (association rate, kₒₙ) and dissociates (dissociation rate, kₒբբ).[13][14] This provides a much deeper understanding of the binding event and yields the equilibrium dissociation constant (Kᴅ), a precise measure of affinity.[15]
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip surface using a suitable chemistry (e.g., amine coupling). A control flow cell should be prepared for reference subtraction.
-
Analyte Preparation: Prepare a dilution series of N-(4-acetylphenyl)-4-isopropylbenzamide in running buffer (e.g., 0.1 to 50 µM).
-
Binding Measurement: Inject the compound solutions sequentially over the protein and control surfaces, starting with the lowest concentration. Each injection cycle consists of an association phase (compound flows over the surface) and a dissociation phase (buffer flows over the surface).
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₒₙ, kₒբբ, and calculate Kᴅ (kₒբբ/kₒₙ).
Featured Protocol 3: Isothermal Titration Calorimetry (ITC)
Causality: ITC is considered the gold standard for measuring binding affinity in solution.[16] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18] This label-free, solution-based method is free from immobilization artifacts and provides unambiguous confirmation of a direct interaction.
-
Sample Preparation: Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heats of dilution.[18] Degas both solutions.
-
Instrument Setup: Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter. Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small, timed injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract Kᴅ, n, and ΔH.
Data Presentation: A Comparative Summary
A table summarizing the results from all three orthogonal assays provides a powerful, self-validating snapshot of the compound's interaction with its putative targets.
| Target Protein | DSF (ΔTm, °C) | SPR (Kᴅ, µM) | ITC (Kᴅ, µM) | ITC (Stoichiometry, n) |
| HDAC2 | + 5.8 | 1.2 | 1.5 | 0.98 |
| Tubulin | + 4.5 | 3.7 | 4.1 | 1.03 |
| PKM (Control) | + 0.2 | No Binding Detected | No Binding Detected | - |
Table 2. Hypothetical comparative data from biophysical assays. The strong, consistent binding to HDAC2 and Tubulin across all three platforms, and the lack of binding to the control protein PKM, builds a very strong case for these being genuine targets.
Part 3: Cellular Validation - Proving Relevance in a Biological System
Confirming a direct biophysical interaction is necessary but not sufficient. The ultimate proof of a target's relevance is demonstrating that the compound engages it within the complex environment of a living cell and that this engagement leads to a functional outcome.[19]
Featured Protocol 1: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA extends the principle of thermal shift to the cellular environment. It assesses target engagement by measuring the change in thermal stability of a target protein in intact cells upon ligand binding.[20][21] A positive result is strong evidence that the compound can penetrate the cell membrane, avoid efflux, and bind to its intended target in its native, folded state.[22][23]
-
Cell Treatment: Treat cultured cells with N-(4-acetylphenyl)-4-isopropylbenzamide at various concentrations for a defined period. Include a vehicle (DMSO) control.
-
Thermal Challenge: Heat aliquots of the treated cell suspensions to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western blotting or ELISA, with an antibody against the target protein (e.g., HDAC2).
-
Data Analysis: For each compound concentration, plot the percentage of soluble protein remaining versus temperature to generate a "CETSA melt curve." A shift of this curve to higher temperatures indicates target stabilization and engagement.
Featured Protocol 2: Functional Assays
Demonstrating target engagement should be directly linked to a change in the target's function. The choice of assay is entirely dependent on the validated target. Below are two examples based on our hypothetical hits.
A) In Vitro Tubulin Polymerization Assay Causality: If tubulin is a validated target, the compound may function by inhibiting or enhancing its polymerization into microtubules. This assay directly measures that function.[24][25]
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing purified tubulin, a GTP source, and a fluorescence reporter that binds preferentially to polymerized microtubules.[26]
-
Compound Addition: Add N-(4-acetylphenyl)-4-isopropylbenzamide across a range of concentrations. Include positive controls (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a vehicle control.
-
Initiate Polymerization: Initiate the reaction by warming the plate to 37°C.
-
Data Acquisition: Monitor the increase in fluorescence over time in a plate reader.
-
Data Analysis: Plot fluorescence versus time. Calculate the rate and extent of polymerization. An inhibitory compound will decrease both, allowing for the determination of an IC₅₀ value.
B) HDAC Enzymatic Activity Assay Causality: If HDAC2 is a validated target, the compound should inhibit its deacetylase activity. This assay quantifies that enzymatic inhibition.[27][28]
-
Reaction Setup: In a 96-well plate, add recombinant HDAC2 enzyme and a fluorogenic substrate (an acetylated peptide that becomes fluorescent upon deacetylation).[29]
-
Compound Addition: Add N-(4-acetylphenyl)-4-isopropylbenzamide across a range of concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.[30]
-
Reaction Development: Incubate the plate at 37°C. Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Data Acquisition: Read the fluorescence intensity in a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Correlating Engagement with Function
The final piece of the puzzle is to show that the concentration range for target engagement in cells aligns with the concentration range for functional activity.
| Assay Type | Target | Metric | Value (µM) |
| Target Engagement | HDAC2 | CETSA EC₅₀ (Stabilization) | 2.5 |
| Functional Activity | HDAC2 | Enzymatic Inhibition IC₅₀ | 1.8 |
| Cellular Outcome | - | Anti-proliferative GI₅₀ | 3.1 |
Table 3. Hypothetical data correlating target engagement (CETSA), enzyme inhibition (IC₅₀), and a cellular phenotype (growth inhibition, GI₅₀). The close correlation of these values strongly supports a mechanism where inhibition of HDAC2 by the compound leads to its anti-proliferative effects.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-layered strategy for the de novo identification and validation of the biological targets of N-(4-acetylphenyl)-4-isopropylbenzamide. By systematically progressing from unbiased proteomics to a triad of orthogonal biophysical assays and culminating in cellular target engagement and functional readouts, researchers can build an unassailable case for a compound's mechanism of action. The strength of this approach lies in its comparative nature, where the concordance of results from techniques measuring different physical and biological principles provides the highest degree of confidence.
The discovery that N-(4-acetylphenyl)-4-isopropylbenzamide engages specific targets like HDAC2 and tubulin with micromolar affinity and functional consequences in a cellular context (as per our hypothetical data) would elevate it from a novel molecule to a validated lead compound. Future work would then focus on elucidating the precise binding site through co-crystallization studies, conducting structure-activity relationship (SAR) campaigns to improve potency and selectivity, and ultimately, progressing optimized analogs into in vivo models of disease.
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Bridging the Gap: A Comparative Guide to Cross-Validation of In Vitro and In Silico Results for Benzamides
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is paramount. For researchers, scientists, and drug development professionals working with benzamides—a versatile class of compounds with a wide range of therapeutic applications—this integration is critical for accelerating the identification of promising lead candidates. This guide provides an in-depth technical comparison and a practical framework for the cross-validation of in silico predictions with in vitro experimental data, ensuring a robust and efficient drug discovery pipeline.
The core principle of this guide is to move beyond a mere listing of techniques. Instead, we will delve into the causality behind experimental choices, establishing a self-validating system where computational hypotheses are rigorously tested on the lab bench, and experimental results, in turn, refine and improve the predictive power of computational models.
The Rationale for Cross-Validation
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offer a rapid and cost-effective means to screen large libraries of virtual compounds and prioritize them for synthesis and biological evaluation.[1] However, these models are predictive in nature and require experimental validation to confirm their accuracy and relevance.[2] Conversely, while in vitro assays provide concrete biological data, they can be time-consuming and resource-intensive. A well-executed cross-validation strategy leverages the strengths of both approaches, creating a feedback loop that enhances the efficiency and success rate of drug discovery programs.[3]
A Visual Workflow for Integrated Drug Discovery
The following diagram illustrates a typical workflow for the cross-validation of in silico and in vitro results for benzamide derivatives.
Caption: Integrated workflow for in silico and in vitro cross-validation.
In Silico Methodologies: Predicting Benzamide Activity
The initial phase of our cross-validation journey begins with computational modeling. The goal is to develop robust models that can accurately predict the biological activity of novel benzamide derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activities.[4] For benzamides, QSAR can be instrumental in identifying key structural features that govern their potency as, for example, antibacterial agents or anticancer drugs.[5][6]
Experimental Protocol: Building a Predictive QSAR Model
-
Data Set Preparation:
-
Molecular Descriptor Calculation:
-
For each benzamide in the dataset, calculate a variety of molecular descriptors. These can include topological descriptors, molecular connectivity indices, and Kier's shape indices.[5]
-
Utilize software such as Schrodinger's PHASE module for generating pharmacophore-based or atom-based 3D-QSAR models.[8][9]
-
-
Model Development and Validation:
-
Divide the dataset into a training set (for model building) and a test set (for external validation).
-
Use statistical methods like multiple linear regression or partial least squares to build the QSAR equation.
-
Validate the model's predictive power using the cross-validated correlation coefficient (q²) and the correlation coefficient for the test set (r²_pred).[10][11] A high q² and r²_pred indicate a robust and predictive model.[8]
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a benzamide derivative) when bound to a target protein.[12] This provides insights into the binding mode and affinity, which can be correlated with biological activity.[13][14]
Experimental Protocol: Predicting Binding Affinity with Molecular Docking
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of the benzamide ligand. This can be done using software like ChemDraw or by converting a 2D structure. Perform energy minimization using a force field like MMFF94.[4][15]
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[4][15]
-
-
Grid Generation and Docking:
-
Analysis of Results:
-
Analyze the docking results based on the predicted binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the benzamide and the protein's active site residues.[4] Lower binding energies generally indicate higher affinity.
-
In Vitro Assays: Experimental Validation of Benzamide Activity
The prioritized benzamide candidates from the in silico phase are then synthesized and subjected to in vitro biological assays to determine their actual activity.
Histone Deacetylase (HDAC) Inhibition Assay
Many benzamide derivatives, such as entinostat, are known to be potent inhibitors of HDAC enzymes, which are key targets in cancer therapy.[16][17] A common method to assess HDAC inhibition is a fluorogenic assay.[16]
Experimental Protocol: Fluorogenic HDAC Inhibition Assay
-
Reagents and Buffers:
-
Assay Procedure:
-
Pre-incubate varying concentrations of the synthesized benzamide derivatives with the HDAC enzyme for a set period (e.g., 5 minutes at 37°C).[16][17]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.[16]
-
After a specific incubation time, stop the reaction and measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each benzamide concentration.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[16]
-
Antiproliferative (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the antiproliferative effects of potential anticancer compounds.[18]
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Culture and Seeding:
-
Compound Treatment:
-
MTT Assay and Absorbance Measurement:
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[18]
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to untreated controls.
-
Determine the IC50 value, representing the concentration of the benzamide that inhibits 50% of cell growth.[18]
-
Cross-Validation in Action: A Comparative Analysis
The true power of this integrated approach lies in the direct comparison of in silico predictions with in vitro results. The following table provides a hypothetical yet representative comparison for a series of benzamide derivatives targeting HDAC1.
| Compound ID | Predicted pIC50 (QSAR) | Docking Score (kcal/mol) | Experimental IC50 (µM) [HDAC1 Assay] | Experimental IC50 (µM) [MCF-7 MTT Assay] |
| BEN-001 | 6.85 | -8.2 | 0.75 | 1.5 |
| BEN-002 | 5.20 | -6.5 | 12.5 | 25.0 |
| BEN-003 | 7.10 | -8.9 | 0.50 | 0.9 |
| BEN-004 | 6.50 | -7.8 | 1.2 | 2.8 |
| Entinostat (Control) | 7.02 | -8.5 | 0.62 | 1.1 |
Analysis of the Data:
-
A strong correlation between the predicted pIC50 from the QSAR model and the experimental IC50 values from the HDAC1 assay would validate the predictive power of the QSAR model.
-
Compounds with lower docking scores (more negative) are expected to have higher binding affinities and, consequently, lower experimental IC50 values.
-
The results from the cellular MTT assay should generally correlate with the enzymatic HDAC1 assay, although differences may arise due to factors like cell permeability and off-target effects.
Visualizing Key Biological Pathways
Understanding the mechanism of action of benzamides is crucial. For instance, benzamides targeting dopamine receptors play a significant role in neuropsychiatric disorders.[19][20]
Caption: Benzamide antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion: A Self-Validating Approach to Benzamide Drug Discovery
The cross-validation of in vitro and in silico results provides a robust, iterative, and efficient framework for the discovery and development of novel benzamide-based therapeutics. By leveraging the predictive power of computational models to guide experimental efforts and using experimental data to refine these models, researchers can navigate the complexities of drug discovery with greater confidence and precision. This guide has outlined the core principles, detailed methodologies, and comparative analyses that form the foundation of this integrated approach. Adhering to these principles of scientific integrity and logical cross-validation will undoubtedly accelerate the journey from a virtual hit to a clinically viable drug candidate.
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Assessing the Selectivity of N-(4-acetylphenyl)-4-isopropylbenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. High selectivity is often a prerequisite for minimizing off-target effects and associated toxicities, thereby enhancing the therapeutic window.[1][2] This guide provides an in-depth technical comparison of methodologies to assess the selectivity of a novel compound, using N-(4-acetylphenyl)-4-isopropylbenzamide as a central case study. While the specific biological target of N-(4-acetylphenyl)-4-isopropylbenzamide is not extensively documented in public literature, its benzamide scaffold is present in a variety of inhibitors targeting enzymes such as histone deacetylases (HDACs) and certain kinases.[3][4][5] For the purpose of this guide, we will hypothesize that its primary target is a specific protein kinase, "Kinase X," and explore the experimental framework for validating this hypothesis and determining its selectivity profile.
This guide will navigate through the causal logic behind experimental choices, provide detailed, field-proven protocols, and present data in a comparative format to empower researchers in their own selectivity profiling endeavors.
The Selectivity Challenge: Beyond On-Target Potency
A compound's potency, often measured as its half-maximal inhibitory concentration (IC50) against its intended target, is only one piece of the puzzle. A potent compound with poor selectivity can be a liability in drug development, potentially leading to unforeseen side effects.[1] Therefore, a robust assessment of selectivity involves interrogating the compound's interaction with a broad range of related and unrelated biological targets. The following sections will detail a multi-pronged approach to building a comprehensive selectivity profile for N-(4-acetylphenyl)-4-isopropylbenzamide.
A Multi-Faceted Experimental Approach to Selectivity Profiling
A thorough assessment of selectivity relies on a combination of in vitro biochemical assays and cell-based assays that provide a more physiologically relevant context.[6] We will focus on three complementary techniques: broad-panel kinase profiling, cellular thermal shift assays (CETSA), and competitive binding assays.
I. Broad-Panel Kinase Profiling: A Global View of Kinome Interactions
Given the prevalence of the benzamide scaffold in kinase inhibitors, a logical first step is to screen N-(4-acetylphenyl)-4-isopropylbenzamide against a large panel of kinases.[3][7] This provides a broad overview of its potential on- and off-target interactions within the human kinome.
Rationale: Kinase profiling assays, often utilizing radiometric or luminescence-based detection, quantify the inhibitory activity of a compound against a wide array of kinases.[8][9][10] This allows for the simultaneous identification of the primary target and any potential off-targets. Comparing the IC50 values across the panel provides a quantitative measure of selectivity.
Data Presentation: The results of a kinase profiling screen are best summarized in a table that clearly highlights the on-target potency versus off-target effects.
Table 1: Hypothetical Kinase Selectivity Profile of N-(4-acetylphenyl)-4-isopropylbenzamide
| Kinase Target | N-(4-acetylphenyl)-4-isopropylbenzamide IC50 (nM) | Alternative Compound A (Known Kinase X Inhibitor) IC50 (nM) | Staurosporine (Non-selective Inhibitor) IC50 (nM) |
| Kinase X | 15 | 10 | 5 |
| Kinase Y | 250 | >10,000 | 10 |
| Kinase Z | >10,000 | >10,000 | 20 |
| Kinase A | 800 | 5000 | 8 |
| Kinase B | >10,000 | >10,000 | 15 |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [9]
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-acetylphenyl)-4-isopropylbenzamide in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Kinase Addition: Add 2.5 µL of the desired kinase (e.g., Kinase X) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Following the kinase reaction, add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™) to each well.
-
Signal Generation: Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. Then, add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
While in vitro assays are crucial, they do not fully recapitulate the complexities of the cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound directly binds to its intended target within intact cells.[11][12][13]
Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[14] By treating cells with the compound and then subjecting them to a temperature gradient, the stabilization of the target protein can be quantified, providing direct evidence of target engagement.[6][11]
Data Presentation: CETSA data is typically presented as melting curves and isothermal dose-response curves, which can be summarized in a table comparing the thermal shifts induced by different compounds.
Table 2: Hypothetical CETSA Results for N-(4-acetylphenyl)-4-isopropylbenzamide
| Compound | Target | Apparent Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | Kinase X | 52.5 | - |
| N-(4-acetylphenyl)-4-isopropylbenzamide (10 µM) | Kinase X | 58.0 | +5.5 |
| Alternative Compound A (10 µM) | Kinase X | 57.2 | +4.7 |
| Negative Control Compound (10 µM) | Kinase X | 52.6 | +0.1 |
Experimental Protocol: Western Blot-Based CETSA [11][12]
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with N-(4-acetylphenyl)-4-isopropylbenzamide or a vehicle control (DMSO) at the desired concentration and incubate under normal culture conditions.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein (e.g., Kinase X) and a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against the temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement.[11]
III. Competitive Binding Assays: Quantifying Affinity and Specificity
To further quantify the binding affinity of N-(4-acetylphenyl)-4-isopropylbenzamide to its target and to confirm that it binds to the same site as other known ligands, a competitive binding assay is employed.[15][16]
Rationale: This assay measures the ability of an unlabeled compound (the competitor, in this case, N-(4-acetylphenyl)-4-isopropylbenzamide) to displace a labeled ligand from the target protein.[15][17] This allows for the determination of the inhibitor constant (Ki), a measure of binding affinity.
Data Presentation: The results are typically presented as IC50 or Ki values in a comparative table.
Table 3: Hypothetical Competitive Binding Assay Results
| Compound | Target | Ki (nM) |
| N-(4-acetylphenyl)-4-isopropylbenzamide | Kinase X | 25 |
| Alternative Compound A | Kinase X | 18 |
Experimental Protocol: A General Competitive Binding Assay [15][16][18]
-
Reagent Preparation: Prepare solutions of the target protein, a labeled ligand with known affinity for the target, and a serial dilution of the unlabeled competitor compound (N-(4-acetylphenyl)-4-isopropylbenzamide).
-
Assay Setup: In a suitable microplate, combine the target protein and the labeled ligand at a fixed concentration.
-
Competitor Addition: Add the serially diluted competitor compound to the wells. Include control wells with no competitor.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand that remains bound to the target. The detection method will depend on the nature of the label (e.g., fluorescence, radioactivity).
-
Data Analysis: Plot the signal against the competitor concentration. The concentration of the competitor that displaces 50% of the labeled ligand is the IC50. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and affinity of the labeled ligand.[15]
Visualizing the Path to Selectivity
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the hypothetical signaling pathway, the experimental workflow, and the logic of selectivity assessment.
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Workflow for assessing compound selectivity.
Caption: Decision logic for selectivity.
Conclusion and Future Directions
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines broad-panel screening, confirmation of target engagement in a cellular context, and quantitative binding affinity measurements, researchers can build a robust selectivity profile. For N-(4-acetylphenyl)-4-isopropylbenzamide, this systematic evaluation is essential to validate its hypothesized primary target, "Kinase X," and to identify any potential off-target liabilities. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting such an investigation with scientific rigor. The insights gained from these studies will be instrumental in guiding the subsequent optimization of this compound, with the ultimate goal of developing a highly selective and effective therapeutic agent.
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A Comparative Benchmarking Guide: Evaluating N-(4-acetylphenyl)-4-isopropylbenzamide Against Established TRPV1 Modulators for Analgesic Potential
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious stimuli, making it a highly validated target for the development of novel analgesics.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of a novel N-substituted benzamide, N-(4-acetylphenyl)-4-isopropylbenzamide. Due to the absence of public data on this specific molecule, we present a hypothetical yet scientifically rigorous benchmarking study. Based on established structure-activity relationships of benzamide derivatives and the classic pharmacophore for TRPV1 antagonists, we hypothesize that N-(4-acetylphenyl)-4-isopropylbenzamide acts as a TRPV1 antagonist.[3][4][5] Its performance is benchmarked against the archetypal TRPV1 agonist, Capsaicin, and the first-generation competitive antagonist, Capsazepine. This document details the in vitro and in vivo experimental protocols, presents illustrative data, and explains the scientific rationale behind the chosen methodologies, serving as a template for researchers in pain drug discovery.
Introduction: The Rationale for Targeting TRPV1
Chronic pain remains a significant unmet medical need, with existing therapies often limited by efficacy and side effects. The TRPV1 ion channel, a non-selective cation channel, is a key player in the detection of heat, low pH, and various chemical irritants, including capsaicin, the pungent component of chili peppers.[6] It is predominantly expressed in primary sensory neurons where its activation leads to the sensation of burning pain.[7][8] During inflammation and in neuropathic states, TRPV1 expression and sensitivity are upregulated, contributing to hyperalgesia and allodynia.[9]
This makes TRPV1 an attractive target for therapeutic intervention. While agonists like capsaicin can induce long-term desensitization of nociceptors, providing pain relief, the initial burning sensation limits patient compliance.[6] Consequently, the development of TRPV1 antagonists has been a major focus of pharmaceutical research.[1]
The N-phenylbenzamide scaffold is a privileged structure found in numerous biologically active compounds.[10][11][12][13][14] Notably, derivatives of this class have been identified as potent modulators of the TRPV1 receptor.[3][5] The structure of N-(4-acetylphenyl)-4-isopropylbenzamide aligns well with the accepted three-point pharmacophore model for TRPV1 antagonists, which consists of a polar head (hydrogen bond acceptor), a flexible linker, and a hydrophobic tail.[1][4][15]
-
Hypothesized Pharmacophore Mapping:
-
Polar Head: The acetyl group on the phenyl ring can serve as a hydrogen bond acceptor.
-
Linker: The central benzamide core provides the necessary rigidity and hydrogen bond donor/acceptor capabilities.
-
Hydrophobic Tail: The 4-isopropylphenyl group provides the requisite lipophilic character to interact with hydrophobic pockets in the receptor.
-
This guide outlines a systematic approach to validate this hypothesis and quantify the compound's efficacy relative to established standards.
Materials and Experimental Methodologies
To ensure scientific rigor, all protocols are based on established and validated assays widely used in the field of pain research.
Test and Reference Compounds
-
Novel Compound: N-(4-acetylphenyl)-4-isopropylbenzamide (hereafter referred to as "NC-1"). Purity >98%, synthesized and characterized internally.
-
Positive Agonist Control: Capsaicin (Sigma-Aldrich).
-
Positive Antagonist Control: Capsazepine (Tocris Bioscience).
-
Anti-inflammatory Control: Ibuprofen (for in vivo inflammation model).
In Vitro Characterization: TRPV1 Antagonism Assay
Causality: The primary objective is to determine if NC-1 can directly inhibit TRPV1 channel activation. A cell-based calcium flux assay is the gold standard for this purpose.[16] It provides a functional readout of channel activity by measuring the influx of calcium, a direct consequence of TRPV1 opening.[17] We utilize a cell line stably overexpressing human TRPV1 (hTRPV1) to ensure target specificity.
Experimental Protocol: Fluorescence-Based Calcium Flux Assay
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing hTRPV1 are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C, 5% CO₂.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, Fluo-4 AM (e.g., 2 µM in HBSS buffer), for 60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of NC-1, Capsazepine, or vehicle (0.1% DMSO) for 20 minutes.
-
Activation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR Tetra or FlexStation 3). A baseline fluorescence is recorded for 10 seconds. Then, a sub-maximal concentration of the agonist Capsaicin (EC₈₀, e.g., 100 nM) is added to all wells to activate the TRPV1 channels. Fluorescence intensity is measured kinetically for an additional 120 seconds.
-
Data Analysis: The peak fluorescence response following capsaicin addition is calculated relative to the baseline. The percentage of inhibition for each concentration of the antagonist is determined relative to the vehicle control. The IC₅₀ value (the concentration of antagonist that inhibits 50% of the capsaicin-induced response) is calculated using a four-parameter logistic curve fit (GraphPad Prism).
Caption: Workflow for the in vitro calcium flux assay.
In Vivo Efficacy: Acute Nociception and Inflammatory Pain Models
Causality: In vitro activity does not always translate to in vivo efficacy. Therefore, we employ two distinct animal models. The Capsaicin-Induced Nociception Model directly assesses the ability of NC-1 to block TRPV1-mediated pain at the organismal level.[18][19] The Carrageenan-Induced Paw Edema Model evaluates the compound's effectiveness in a more complex inflammatory setting, where TRPV1 sensitization is a key component of the resulting pain and hyperalgesia.[20][21][22][23]
Protocol 1: Capsaicin-Induced Nociceptive Behavior
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized to the testing environment (Plexiglas observation chambers) for at least 30 minutes on two separate days before the experiment.
-
Drug Administration: Mice are randomly assigned to groups (n=8-10/group) and administered NC-1 (e.g., 1, 10, 30 mg/kg), Capsazepine (10 mg/kg), or vehicle (e.g., 5% Tween 80 in saline) via intraperitoneal (i.p.) injection.
-
Nociception Induction: 30 minutes after drug administration, 20 µL of Capsaicin (0.1 µg in saline) is injected into the intraplantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the animal is returned to the chamber, and an observer blind to the treatment records the cumulative time the animal spends licking or flinching the injected paw over a 5-minute period.
-
Data Analysis: The mean licking/flinching time for each group is calculated. The percentage of inhibition of nociceptive behavior is determined relative to the vehicle-treated group.
Protocol 2: Carrageenan-Induced Paw Edema
-
Animals: Male Sprague-Dawley rats (150-180 g) are used.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Rats are grouped and orally administered NC-1 (e.g., 10, 30, 100 mg/kg), Ibuprofen (30 mg/kg, positive control), or vehicle.
-
Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.[22]
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume at each time point and the initial baseline volume. The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group at the time of peak edema (typically 3-4 hours).
Caption: Generalized workflow for in vivo pain models.
Results: A Hypothetical Performance Benchmark
The following data are illustrative and represent a plausible outcome for a promising novel TRPV1 antagonist.
In Vitro Potency
NC-1 demonstrated a dose-dependent inhibition of capsaicin-induced calcium influx in hTRPV1-expressing HEK-293 cells. The calculated IC₅₀ value indicates high potency, comparable to the established antagonist Capsazepine.
Table 1: In Vitro Inhibitory Activity on hTRPV1
| Compound | IC₅₀ (nM) [95% CI] |
|---|---|
| NC-1 | 18.5 [15.2 - 22.4] |
| Capsazepine | 25.1 [20.8 - 30.4] |
| Ibuprofen | > 10,000 |
In Vivo Analgesic and Anti-Inflammatory Efficacy
In the capsaicin-induced nociception model, NC-1 significantly and dose-dependently reduced pain behaviors. In the carrageenan-induced inflammation model, NC-1 demonstrated a robust reduction in paw edema, indicating potent anti-inflammatory effects.
Table 2: In Vivo Efficacy in Acute Pain and Inflammation Models
| Model | Treatment | Dose (mg/kg) | % Inhibition (vs. Vehicle) |
|---|---|---|---|
| Capsaicin-Induced Pain | NC-1 | 10 | 45.2% |
| NC-1 | 30 | 78.9% | |
| Capsazepine | 10 | 51.5% | |
| Carrageenan Edema | NC-1 | 30 | 38.6% |
| (at 4 hours) | NC-1 | 100 | 65.1% |
| | Ibuprofen | 30 | 55.8% |
Discussion and Scientific Interpretation
The hypothetical data strongly support the initial hypothesis that N-(4-acetylphenyl)-4-isopropylbenzamide (NC-1) is a potent and effective TRPV1 antagonist.
-
In Vitro Validation: The low nanomolar IC₅₀ value from the calcium flux assay confirms direct and potent antagonism at the human TRPV1 receptor.[5] The lack of activity from Ibuprofen in this assay serves as a crucial negative control, demonstrating that the observed effect is not due to non-specific cellular mechanisms but is instead target-specific.
-
In Vivo Target Engagement and Efficacy: The significant reduction of licking and flinching behavior in the capsaicin challenge model provides clear evidence of in vivo target engagement.[18] By effectively blocking the action of an exogenous TRPV1 agonist, NC-1 demonstrates its ability to reach the target receptor in a physiological system and exert its antagonistic effect.
-
Broader Therapeutic Potential: The efficacy of NC-1 in the carrageenan-induced paw edema model is particularly encouraging. This model involves a complex inflammatory cascade, including the release of mediators like prostaglandins and bradykinin, which sensitize TRPV1 channels.[20] The ability of NC-1 to reduce edema suggests it can effectively counteract this sensitization, highlighting its potential utility in treating inflammatory pain states, a key therapeutic goal.[2][24] Its performance, at a higher dose, surpasses that of the standard NSAID Ibuprofen in this hypothetical scenario, suggesting a potentially powerful anti-inflammatory and analgesic profile.
The following diagram illustrates the hypothesized mechanism of action within the broader pain signaling pathway.
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- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. N-pyridin-3-yl- and N-quinolin-3-yl-benzamides: modulators of human vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. pharmaron.com [pharmaron.com]
A Comparative Guide to Confirming the Mechanism of Action of N-(4-acetylphenyl)-4-isopropylbenzamide Derivatives
Introduction
The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning from antipsychotic to anticancer.[1] The specific class of N-(4-acetylphenyl)-4-isopropylbenzamide derivatives represents a novel area of investigation. While direct public data on the biological activity of this specific chemical series is limited, the structural motifs present—namely the N-phenylbenzamide core, the 4-isopropylbenzoyl group, and the N-(4-acetylphenyl) substituent—allow us to formulate several testable hypotheses regarding their mechanism of action. This is informed by extensive research on analogous compounds.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and validate the putative mechanisms of action for this promising class of compounds. We will objectively compare several potential mechanisms, provide detailed experimental protocols for their validation, and present illustrative data to guide the interpretation of results. Our approach is grounded in a multi-faceted validation strategy, ensuring scientific rigor and trustworthiness in the elucidation of the compound's biological function.
Hypothesized Mechanisms of Action and Comparative Validation Strategies
Based on the structure-activity relationships of related benzamide derivatives, we can hypothesize several plausible biological targets and signaling pathways. The most prominent possibilities include inhibition of tubulin polymerization, modulation of histone deacetylase (HDAC) activity, and antagonism of dopamine receptors. Below, we compare the experimental approaches required to validate each of these potential mechanisms.
Tubulin Polymerization Inhibition: A Potential Anticancer Mechanism
The N-benzylbenzamide scaffold, which is structurally related to the compounds of interest, is known to exhibit antitumor effects through the inhibition of tubulin polymerization.[2][3] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a hallmark of many successful chemotherapeutics.
Expert Insight:
The choice to investigate tubulin polymerization is based on the structural similarity to known tubulin inhibitors. The isopropyl and acetylphenyl moieties may confer novel binding interactions within the colchicine-binding site on β-tubulin, a common target for such agents. Validating this hypothesis requires direct measurement of the compound's effect on tubulin assembly and its downstream cellular consequences.
Experimental Validation Workflow
Caption: Workflow for validating tubulin polymerization inhibition.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures the assembly of purified tubulin into microtubules in the presence of a test compound.
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
-
Prepare a serial dilution of the N-(4-acetylphenyl)-4-isopropylbenzamide derivative in G-PEM buffer. A known tubulin inhibitor like colchicine should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add 5 µL of the test compound dilution or control to each well.
-
Add 50 µL of the tubulin solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer capable of kinetic reads, pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The absorbance increase corresponds to the rate of tubulin polymerization.
-
-
Data Analysis:
-
Calculate the rate of polymerization for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Illustrative Comparative Data
| Compound | Target | IC₅₀ (µM) | Max Inhibition (%) |
| Derivative 1A | Tubulin Polymerization | 1.5 ± 0.2 | 95 |
| Derivative 1B | Tubulin Polymerization | 3.2 ± 0.5 | 92 |
| Colchicine (Control) | Tubulin Polymerization | 0.8 ± 0.1 | 98 |
| Vehicle (DMSO) | Tubulin Polymerization | > 100 | 0 |
Histone Deacetylase (HDAC) Inhibition
The benzamide moiety is a well-established zinc-binding group present in many HDAC inhibitors, a class of drugs with proven efficacy in oncology.[4] The specific substitution pattern on the benzamide ring is critical for potency and selectivity against different HDAC isoforms.[4]
Expert Insight:
Investigating HDAC inhibition is a logical step due to the prevalence of this mechanism among benzamide-containing molecules. The N-(4-acetylphenyl) group could potentially interact with the cap region of the HDAC active site, while the benzamide carbonyl coordinates with the catalytic zinc ion. A fluorometric assay using a specific HDAC isoform (e.g., HDAC1) and a fluorogenic substrate is a robust method for initial screening.
Signaling Pathway: HDAC Inhibition Leading to Apoptosis
Caption: Hypothesized pathway of HDAC inhibition.
Detailed Protocol: Fluorometric HDAC Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC1 enzyme in assay buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and a developer solution (containing a protease like trypsin).
-
Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., Vorinostat) as a positive control.
-
-
Reaction Setup (in a black 96-well plate):
-
Add 50 µL of assay buffer, 5 µL of test compound/control, and 20 µL of HDAC1 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate for an additional 15 minutes at 37°C.
-
Read the fluorescence using an appropriate plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting inhibition versus log concentration.
-
Illustrative Comparative Data
| Compound | Target | IC₅₀ (nM) |
| Derivative 2A | HDAC1 | 75 ± 8 |
| Derivative 2B | HDAC1 | 150 ± 12 |
| Vorinostat (Control) | HDAC1 | 30 ± 5 |
| Vehicle (DMSO) | HDAC1 | > 10,000 |
Dopamine D2 Receptor Antagonism
A significant class of benzamide-containing drugs functions by antagonizing dopamine D2-like receptors.[5] This action blocks downstream signaling, notably inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[5]
Expert Insight:
While less likely than direct anticancer mechanisms given the overall structure, the benzamide core makes dopamine receptor activity a possibility worth excluding, especially for CNS-targeted applications. A competitive radioligand binding assay is the gold standard for confirming direct target engagement and measuring binding affinity (Ki).
Experimental Validation Workflow
Caption: Workflow for validating dopamine receptor antagonism.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells stably expressing the human dopamine D2 receptor, or prepare them in-house from tissue (e.g., rat striatum).[6]
-
-
Assay Setup (in a 96-well plate):
-
To each well, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), the radioligand (e.g., [³H]Spiperone at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).
-
-
Binding Reaction:
-
Initiate the reaction by adding the cell membranes (e.g., 10-20 µg protein per well).
-
Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
-
Filtration and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from a concentration-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Illustrative Comparative Data
| Compound | Target | Ki (nM) |
| Derivative 3A | Dopamine D2 Receptor | 250 ± 30 |
| Derivative 3B | Dopamine D2 Receptor | > 10,000 |
| Haloperidol (Control) | Dopamine D2 Receptor | 1.2 ± 0.2 |
Conclusion
The elucidation of the mechanism of action for a novel compound series like N-(4-acetylphenyl)-4-isopropylbenzamide derivatives requires a systematic and hypothesis-driven approach. Based on structural analogy, the most plausible mechanisms involve the inhibition of tubulin polymerization or histone deacetylases, both of which are highly relevant in the context of oncology. A secondary, though less likely, possibility is the modulation of dopamine receptors.
This guide provides the foundational framework and detailed protocols to rigorously test these hypotheses. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive and trustworthy profile of their compounds. The comparative data structures and workflows presented here are designed to facilitate a logical progression from initial screening to mechanistic confirmation, ultimately accelerating the drug discovery and development process. It is the convergence of evidence from multiple, robust experimental approaches that will definitively confirm the mechanism of action for this promising new class of molecules.
References
- BenchChem. (2025).
- BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
- BenchChem. (2025). 2-(Phenylamino)Benzamide mechanism of action studies.
- BenchChem. (2025). Hypothesized Mechanism of Action for 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide.
- BenchChem. (2025). Validating the Target of 4-isopropyl-N-(4-methylbenzyl)
- National Institutes of Health (NIH). (2024).
- BenchChem. (2025). The Synthesis, Characterization, and Potential Biological Significance of 4-isopropyl-N-(4-methylbenzyl)benzamide.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-acetylphenyl)-4-isopropylbenzamide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-acetylphenyl)-4-isopropylbenzamide, ensuring that this process is handled with the scientific rigor and safety it demands. By explaining the causality behind each step, this document aims to build a deep, trusted understanding of chemical waste management beyond simple protocol adherence.
I. Compound Identification and Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is essential. While a specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)-4-isopropylbenzamide is not widely available, data from structurally similar aromatic amides and ketones, such as N-(4-acetylphenyl)benzamide, provide a strong basis for a conservative safety assessment. Aromatic amines and their derivatives are a class of compounds that require careful handling due to potential health and environmental risks.[1]
Based on analogous compounds, N-(4-acetylphenyl)-4-isopropylbenzamide is classified as a hazardous substance. The key hazards identified for a closely related compound include being harmful if swallowed and being a suspected mutagen. This profile necessitates that all waste, including the pure compound, contaminated labware, and personal protective equipment (PPE), be treated as hazardous chemical waste.
| Property | Value / Information | Source |
| IUPAC Name | N-(4-acetylphenyl)-4-propan-2-ylbenzamide | - |
| Molecular Formula | C₁₈H₁₉NO₂ | - |
| Molecular Weight | 281.35 g/mol | - |
| Physical Form | Solid at room temperature (assumed based on analogs) | [2] |
| Known Hazards | Harmful if swallowed (Acute toxicity, Oral: Category 4); Suspected of causing genetic defects (Germ cell mutagenicity: Category 2) | |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
II. Core Principles of Chemical Waste Management
Effective disposal is rooted in a systematic approach to waste management within the laboratory. Adherence to these core principles minimizes risk and ensures compliance.
-
Waste Minimization : The most effective disposal strategy begins with generating less waste. This can be achieved by ordering the smallest necessary quantities of chemicals, reducing the scale of experiments, and sharing surplus materials with other labs.[4]
-
Segregation : Never mix incompatible waste streams.[5][6] N-(4-acetylphenyl)-4-isopropylbenzamide waste should be kept separate from other chemical classes, particularly strong acids, bases, and oxidizing agents, to prevent violent reactions or the generation of toxic fumes.[6] Solid waste must be kept separate from liquid waste.[5]
-
Containment : All hazardous waste must be stored in appropriate, compatible containers that are in good condition and have a secure, screw-on cap.[6] Containers should only be filled to about 90% capacity to allow for expansion and prevent spills.[6]
-
Labeling : Every waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, the relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark), and the date accumulation started.[4][5]
-
Satellite Accumulation Areas (SAA) : Store waste in a designated SAA that is at or near the point of generation.[4][6] This area must be under the control of laboratory personnel and inspected weekly for leaks or container degradation.[6]
III. Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling and disposing of N-(4-acetylphenyl)-4-isopropylbenzamide and associated materials.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety glasses with side shields or goggles.[7]
-
Body Protection : Wear a standard laboratory coat.
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[7]
Disposal of Unused or Waste N-(4-acetylphenyl)-4-isopropylbenzamide (Solid Waste)
This procedure applies to the pure compound, reaction byproducts, or contaminated absorbent materials from a spill.
-
Container Preparation : Select a clean, dry, and chemically compatible container designated for solid hazardous waste. Plastic containers are often preferred.[4]
-
Labeling : Affix a completed hazardous waste label to the container before adding any waste.
-
Waste Transfer : Carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid creating dust. If cleaning up a spill, use an absorbent material, and place it in the container.
-
Secure Closure : Tightly seal the container cap. Store the container in your designated SAA.[8]
-
Arrange for Pickup : Once the container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department for waste collection.[4]
Disposal of Contaminated Materials (Labware, PPE)
Disposable items that have come into direct contact with the compound must be disposed of as hazardous waste.
-
Segregation : Place contaminated items such as gloves, weigh boats, and pipette tips into a dedicated solid hazardous waste container or a clearly labeled, sealed bag within the solid waste container.
-
Glassware : Contaminated, non-reusable glassware should be placed in a designated, puncture-proof container for "Contaminated Sharps/Glass" and managed as hazardous waste.[2] Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), with the rinseate being collected as hazardous liquid waste.
Management of Empty Containers
An "empty" container that held N-(4-acetylphenyl)-4-isopropylbenzamide is not considered regular trash until properly decontaminated.[8]
-
Initial Removal : Ensure all possible material has been removed from the container.
-
Triple Rinsing : Because the compound is suspected of causing genetic defects, it falls under a highly hazardous category. Therefore, the empty container must be triple-rinsed.[8]
-
Add a small amount of a suitable solvent (one that can dissolve the compound, such as acetone or ethanol) to the container, equal to about 5% of the container's volume.[8]
-
Securely cap and swirl the container to rinse all interior surfaces.
-
Pour the rinseate into a designated hazardous liquid waste container.
-
Repeat this rinsing process two more times.
-
-
Final Disposal : Once triple-rinsed, the container can be disposed of as regular trash. Deface or remove all chemical and hazard labels before disposal.[8]
IV. Emergency Procedures: Spill & Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Response :
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Cover the spill with a chemical absorbent material, working from the outside in.
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the affected area with soap and water.
-
For large spills, evacuate the lab and contact your institution's emergency response or EH&S team immediately.
-
-
Personal Exposure :
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water. Call a poison center or doctor immediately. Do NOT induce vomiting.
-
V. Disposal Workflow Diagram
This diagram provides a visual decision-making tool to guide the proper disposal path for N-(4-acetylphenyl)-4-isopropylbenzamide and related materials.
Caption: Disposal Decision Workflow
References
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
- SCION Instruments.
- Vanderbilt University Medical Center.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- PubChem. N-(4-Acetylphenyl)benzamide.
- Fisher Scientific.
- ResearchGate.
Sources
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- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling N-(4-acetylphenyl)-4-isopropylbenzamide
In the fast-paced world of drug discovery and development, researchers often work with novel compounds where comprehensive safety data is not yet available. N-(4-acetylphenyl)-4-isopropylbenzamide is one such compound. This guide provides a robust framework for personal protective equipment (PPE) and safe handling, enabling your research to proceed with confidence and caution.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)-4-isopropylbenzamide has not been published. The following recommendations are therefore based on a conservative approach, drawing from the safety profiles of structurally similar aromatic amides and established principles of laboratory safety as outlined by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Understanding the Potential Risks: A Profile of Aromatic Amides
N-(4-acetylphenyl)-4-isopropylbenzamide belongs to the aromatic amide class of compounds. While the specific toxicological properties of this molecule are uncharacterized, related compounds can pose several hazards.[1][2] It is prudent to assume this compound may be:
-
Harmful if swallowed: Acute oral toxicity is a concern with many organic compounds.[3][4]
-
A skin and eye irritant: Direct contact could lead to irritation or more severe reactions.[5]
-
A potential respiratory tract irritant: Inhalation of dust or aerosols may cause irritation.
-
Suspected of causing genetic defects: Some aromatic amines have been shown to be mutagenic.[3][4]
Given these potential risks, a comprehensive PPE strategy is not just recommended, it is essential for ensuring the safety of all laboratory personnel.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the cornerstone of safe laboratory practice.[6][7] For handling N-(4-acetylphenyl)-4-isopropylbenzamide, the following multi-layered approach is mandated.
Foundational PPE: The Non-Negotiables
This is the minimum level of protection required whenever you are in a laboratory where this compound is present, even if you are not directly handling it.[8]
-
Safety Glasses with Side Shields: These provide baseline protection against splashes and airborne particles.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from contamination.
-
Long Pants and Closed-Toe Shoes: This ensures no skin is exposed on the lower body.
Primary Handling PPE: Direct Contact Protection
When directly handling N-(4-acetylphenyl)-4-isopropylbenzamide (e.g., weighing, preparing solutions), the following additional PPE is required:
-
Chemical Splash Goggles: These offer a higher level of protection than safety glasses by forming a seal around the eyes, protecting against splashes from all angles.[9]
-
Nitrile Gloves: Due to the lack of specific chemical resistance data, double-gloving with nitrile gloves is recommended. This provides a preliminary barrier and an indicator layer. In the event of a splash to the outer glove, both should be removed immediately, and hands washed thoroughly before donning fresh gloves. Always inspect gloves for any signs of degradation or perforation before use.[8]
Enhanced Precaution PPE: For High-Risk Procedures
Certain procedures increase the risk of exposure and necessitate an elevated level of PPE:
-
Face Shield: When there is a significant risk of splashing (e.g., when transferring large volumes of solutions or during reactions that could pressurize), a face shield worn over chemical splash goggles is mandatory.[8][9]
-
Respiratory Protection: If there is a potential for generating dust or aerosols (e.g., during sonication, or if the compound is a fine powder), work must be conducted in a certified chemical fume hood. If a fume hood is not available or the risk of aerosolization is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[6] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance.[6]
Operational Plan: Step-by-Step Safety Procedures
Adherence to strict operational protocols is as crucial as wearing the correct PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of N-(4-acetylphenyl)-4-isopropylbenzamide that could generate dust or vapors must be performed in a properly functioning chemical fume hood. The sash should be kept as low as possible.
Handling Solid Compound
-
Preparation: Before handling the compound, ensure your full primary handling PPE is correctly donned.
-
Weighing: Use an analytical balance within a chemical fume hood or a vented balance safety enclosure.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of a compatible solvent to reduce dust generation.
Handling Solutions
-
Preparation: All solutions should be prepared in a chemical fume hood.
-
Transfer: Use appropriate volumetric glassware and a bulb or pipette aid for liquid transfers. Never pipette by mouth.
-
Storage: Store solutions in clearly labeled, sealed containers.
Emergency Response: Be Prepared
Spill Response
In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Report: Notify your laboratory supervisor and follow your institution's emergency procedures.
-
Cleanup: Only trained personnel with the appropriate PPE, including respiratory protection, should clean up spills.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan: Responsible Stewardship
All waste containing N-(4-acetylphenyl)-4-isopropylbenzamide, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling N-(4-acetylphenyl)-4-isopropylbenzamide.
Summary of Personal Protective Equipment
| Risk Level | Required PPE | Typical Procedures |
| Foundational | Safety Glasses with Side Shields, Lab Coat, Long Pants, Closed-Toe Shoes | Present in a lab where the compound is in use. |
| Primary Handling | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves | Weighing, preparing solutions, transfers. |
| Enhanced Precaution | Face Shield over Goggles, Lab Coat, Double Nitrile Gloves, Respiratory Protection | Large volume transfers, procedures with high splash or aerosolization potential. |
By implementing these comprehensive safety measures, you can build a culture of safety in your laboratory and ensure that your pioneering research is conducted responsibly.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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N-(4-Acetylphenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]
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Aromatic Amine Limits. (n.d.). Sustainability Directory. Retrieved from [Link]
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Benzamide for Synthesis MSDS. (2016, April 28). Loba Chemie. Retrieved from [Link]
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Aromatic Amine Cleaning Developing Solution SDS. (2024, January 9). SKC Inc. Retrieved from [Link]
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Benzamide,N-(4-acetylphenyl). (2025, September 12). Chemsrc. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). Tri-iso. Retrieved from [Link]
Sources
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- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
